Product packaging for Ethyl-1,1-d2-benzene(Cat. No.:CAS No. 1861-01-4)

Ethyl-1,1-d2-benzene

Cat. No.: B154824
CAS No.: 1861-01-4
M. Wt: 108.18 g/mol
InChI Key: YNQLUTRBYVCPMQ-CBTSVUPCSA-N
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Description

Ethyl-1,1-d2-benzene is a useful research compound. Its molecular formula is C8H10 and its molecular weight is 108.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10 B154824 Ethyl-1,1-d2-benzene CAS No. 1861-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dideuterioethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQLUTRBYVCPMQ-CBTSVUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469331
Record name Ethyl-1,1-d2-benzene
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Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1861-01-4
Record name Ethyl-1,1-d2-benzene
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Record name 1861-01-4
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Foundational & Exploratory

Synthesis of Ethyl-1,1-d2-benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for Ethyl-1,1-d2-benzene (α,α-dideuterioethylbenzene), a deuterated analog of ethylbenzene. This isotopically labeled compound is a valuable tool in mechanistic studies, metabolic profiling, and as a building block in the synthesis of deuterated pharmaceutical compounds. This document outlines the primary synthetic strategies, presents detailed experimental protocols, and summarizes key quantitative data.

Introduction to Deuterated Compounds

Deuterium-labeled compounds, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium, have gained significant interest in pharmaceutical research and development. The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can alter the rate of metabolic processes, potentially leading to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy of drug molecules. This compound serves as a key starting material for the synthesis of more complex deuterated molecules.

Primary Synthetic Routes

The synthesis of this compound can be primarily achieved through two main strategies: the reduction of a suitable carbonyl precursor, namely acetophenone, or the direct isotopic exchange of ethylbenzene. A third, two-step approach involving the deuteration and subsequent reduction of styrene is also a viable option.

Reduction of Acetophenone

The most direct and widely applicable method for the synthesis of this compound is the reduction of the carbonyl group of acetophenone using a deuterium-donating reducing agent. Several established reduction methods can be adapted for this purpose.

Lithium aluminum deuteride (LiAlD₄) is a powerful reducing agent that can efficiently reduce the carbonyl group of acetophenone to the corresponding dideuterated methylene group.

Experimental Protocol:

  • Materials: Acetophenone, Lithium aluminum deuteride (LiAlD₄), anhydrous diethyl ether or tetrahydrofuran (THF), deuterated water (D₂O), dilute deuterated acid (e.g., DCl in D₂O), anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlD₄ in anhydrous diethyl ether is prepared.

    • A solution of acetophenone in anhydrous diethyl ether is added dropwise to the LiAlD₄ suspension at 0 °C with stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure complete reduction.

    • The reaction is carefully quenched by the slow, dropwise addition of D₂O at 0 °C to decompose the excess LiAlD₄ and the resulting aluminum complexes.

    • A dilute solution of deuterated acid is then added to dissolve the precipitated aluminum salts.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

    • The crude this compound is then purified by fractional distillation.

The Wolff-Kishner reduction, which involves the conversion of a carbonyl group to a methylene group using hydrazine in the presence of a strong base, can be adapted for deuteration by using a deuterated solvent and proton source.

Experimental Protocol:

  • Materials: Acetophenone, hydrazine hydrate (or anhydrous hydrazine), potassium hydroxide, diethylene glycol (as a high-boiling solvent), and deuterated water (D₂O).

  • Procedure:

    • Acetophenone, hydrazine hydrate, and potassium hydroxide are dissolved in diethylene glycol in a round-bottom flask equipped with a reflux condenser.

    • The mixture is heated to form the hydrazone intermediate, and water is distilled off.

    • The temperature is then raised to allow for the decomposition of the hydrazone and the formation of the alkane, with the evolution of nitrogen gas. To introduce deuterium, the reaction is worked up in a deuterated medium.

    • After cooling, the reaction mixture is diluted with D₂O.

    • The product is extracted with a suitable organic solvent (e.g., ether or pentane).

    • The organic extract is washed with D₂O, dried over a suitable drying agent, and the solvent is removed.

    • Purification is achieved by distillation.

The Clemmensen reduction utilizes amalgamated zinc and a strong acid to reduce ketones to alkanes. For the synthesis of this compound, deuterated hydrochloric acid is required.

Experimental Protocol:

  • Materials: Acetophenone, zinc metal, mercuric chloride, deuterated hydrochloric acid (DCl in D₂O), toluene.

  • Procedure:

    • Zinc amalgam is prepared by treating zinc granules with a solution of mercuric chloride.

    • The amalgamated zinc is added to a flask containing toluene and deuterated hydrochloric acid.

    • Acetophenone is added, and the mixture is refluxed with vigorous stirring.

    • Additional portions of DCl may be required during the reaction.

    • After the reaction is complete, the mixture is cooled, and the organic layer is separated.

    • The aqueous layer is extracted with toluene.

    • The combined organic layers are washed with D₂O, sodium bicarbonate solution (prepared in D₂O), and then D₂O again.

    • The organic layer is dried, and the product is isolated by distillation.

Direct Catalytic H-D Exchange of Ethylbenzene

This method involves the direct exchange of the α-hydrogens of ethylbenzene with deuterium from a deuterium source, typically D₂O, over a heterogeneous catalyst. An iron-based catalyst system has shown promise for selective α-deuteration.[1]

Experimental Protocol:

  • Materials: Ethylbenzene, deuterated water (D₂O), Fe₂O₃-K₂CO₃-Cr₂O₃ catalyst.

  • Procedure:

    • A mixture of ethylbenzene and D₂O is heated in the presence of the Fe₂O₃-K₂CO₃-Cr₂O₃ catalyst in a sealed reactor at an elevated temperature.

    • The reaction is carried out with stirring for a specified duration to allow for the isotopic exchange to occur.

    • After cooling, the organic layer is separated from the aqueous layer.

    • The organic layer is washed with water to remove any residual D₂O and catalyst particles.

    • The product is dried over a suitable drying agent and purified by distillation.

Two-Step Synthesis via Styrene

This approach involves the α-deuteration of styrene followed by the reduction of the double bond.

A recently developed protocol allows for the selective deuteration of the α-position of styrenes.[2][3]

Experimental Protocol:

  • Materials: Styrene, deuterated methanol (MeOD), potassium tert-butoxide (KOtBu), deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • In a reaction vessel, styrene is dissolved in DMSO-d₆.

    • Potassium tert-butoxide and deuterated methanol are added.

    • The reaction mixture is stirred at a specific temperature for a set period.

    • The reaction is quenched, and the α-deuterated styrene is isolated and purified.

The resulting α-deuterated styrene can then be reduced to this compound using standard catalytic hydrogenation techniques, ensuring that a protic (non-deuterated) source of hydrogen is used to avoid deuteration at the β-position.

Quantitative Data Summary

The yield and isotopic purity of this compound are highly dependent on the chosen synthetic route and the specific reaction conditions. The following table summarizes typical data found in the literature for similar deuteration reactions.

Synthetic RouteReagentsTypical Yield (%)Isotopic Purity (%)Reference
Reduction of AcetophenoneLiAlD₄Good to Excellent>98General knowledge
Deuterated Wolff-KishnerHydrazine, KOH, D₂OModerate to GoodVariableGeneral knowledge
Deuterated ClemmensenZn(Hg), DClModerateVariableGeneral knowledge
Direct H-D ExchangeFe₂O₃-K₂CO₃-Cr₂O₃, D₂OModerateGood α-selectivity[1]
Catalytic Deuteration of StyreneKOtBu, MeOD, DMSO-d₆High for α-deuteration step>95 for α-position[2]

Note: Specific yields and purities for the direct synthesis of this compound are not always explicitly reported and can vary significantly.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the primary synthetic routes to this compound.

Synthesis_of_Ethyl_1_1_d2_benzene cluster_start Starting Materials cluster_reduction Reduction of Acetophenone cluster_exchange Direct H-D Exchange cluster_styrene Two-Step Styrene Route Acetophenone Acetophenone Reduction Reduction with Deuterium Source Acetophenone->Reduction Ethylbenzene Ethylbenzene Exchange Catalytic H-D Exchange with D2O Ethylbenzene->Exchange Styrene Styrene Deuteration α-Deuteration Styrene->Deuteration Product This compound LiAlD4 LiAlD4 Reduction->LiAlD4 WolffKishner Wolff-Kishner (D2O) Reduction->WolffKishner Clemmensen Clemmensen (DCl) Reduction->Clemmensen LiAlD4->Product WolffKishner->Product Clemmensen->Product Exchange->Product Alpha_d_Styrene α-Deuterated Styrene Deuteration->Alpha_d_Styrene Reduction_Styrene Reduction Reduction_Styrene->Product Alpha_d_Styrene->Reduction_Styrene

Caption: Synthetic pathways to this compound.

Experimental_Workflow_Reduction cluster_workflow Experimental Workflow: Reduction of Acetophenone Start Start: Acetophenone & Deuterated Reducing Agent Reaction Reaction in Anhydrous Solvent Start->Reaction Quench Quenching with D2O Reaction->Quench Extraction Workup: Extraction & Washing Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification: Distillation Drying->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the reduction of acetophenone.

Conclusion

The synthesis of this compound is a critical process for the advancement of deuterated drug development and mechanistic studies. The reduction of acetophenone with deuterated reducing agents, particularly LiAlD₄, offers a reliable and high-yielding route to the desired product with excellent isotopic purity. The direct H-D exchange of ethylbenzene provides a more atom-economical approach, though potentially with lower isotopic enrichment at the desired position. The choice of synthetic route will depend on the desired scale, required isotopic purity, and the availability of starting materials and reagents. Careful execution of the experimental protocols and rigorous purification are essential to obtain high-quality this compound for research and development applications.

References

Technical Guide: Physical Properties of Ethyl-1,1-d2-benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-1,1-d2-benzene (CAS No: 1861-01-4), also known as 1,1-dideuterioethylbenzene, is a deuterated isotopologue of ethylbenzene.[1] The substitution of two hydrogen atoms with deuterium at the benzylic position of the ethyl group makes it a valuable tool in various scientific applications. Its primary uses are as an internal standard in mass spectrometry, a tracer in metabolic and pharmacokinetic studies, and in mechanistic studies of chemical reactions where the kinetic isotope effect can provide insight into reaction pathways.[1] This document provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The introduction of deuterium atoms primarily affects the molecular weight and vibrational frequencies of the C-D bonds, with minor effects on bulk physical properties such as boiling point, melting point, and density compared to the non-deuterated analogue, ethylbenzene.

PropertyValueSource
IUPAC Name 1,1-dideuterioethylbenzene[1]
CAS Number 1861-01-4[1][2]
Molecular Formula C₈H₈D₂[2]
Molecular Weight 108.18 g/mol [1][2]
Boiling Point 136 °C (lit.)[2]
Density 0.883 g/mL at 25 °C[1][2]
Flash Point 72 °F (22.2 °C)[2]
Melting Point ~ -95 °C (estimated from ethylbenzene)[3][4]
Refractive Index ~ 1.495 (n20/D) (estimated from ethylbenzene)[3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of acetophenone with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄).

Reaction Scheme: (Acetophenone) + LiAlD₄ → (Intermediate Complex) --H₂O workup--> 1-Phenyl-1,1-d2-ethanol --Reduction--> this compound

A more direct, proposed synthesis involves the reduction of acetophenone. The key step is the reduction of the ketone to a methylene group, with deuterium incorporation at that position. A plausible method is a two-step process: reduction of the ketone to an alcohol with a deuteride source, followed by reduction of the alcohol to the alkane.

Protocol:

Step 1: Reduction of Acetophenone to 1-Phenyl-1-d-ethanol

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel is assembled. The system is maintained under an inert atmosphere (e.g., dry nitrogen or argon).

  • Reagent Preparation: In the dropping funnel, a solution of acetophenone (1 equivalent) in anhydrous diethyl ether is prepared. In the reaction flask, a suspension of lithium aluminum deuteride (LiAlD₄) (0.25 equivalents) in anhydrous diethyl ether is placed. Note: LiAlD₄ is highly reactive and moisture-sensitive.

  • Reaction: The acetophenone solution is added dropwise to the LiAlD₄ suspension at 0 °C (ice bath) with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours to ensure the reaction goes to completion.

  • Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water. This is a hazardous step due to the evolution of hydrogen gas. The resulting mixture is stirred until a granular precipitate forms. The organic layer is decanted, and the solid is washed with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-phenyl-1-d-ethanol.

Step 2: Reduction of 1-Phenyl-1-d-ethanol to this compound A subsequent reduction of the benzylic alcohol to the alkane is required. A common method is via a tosylate intermediate followed by reduction with a deuteride source.

  • Tosylation: The 1-phenyl-1-d-ethanol is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.1 equivalents) is added portion-wise. The reaction is stirred at 0 °C for several hours and then allowed to stand overnight at a low temperature. The reaction mixture is then poured into cold, dilute HCl and extracted with diethyl ether. The organic extracts are washed with saturated NaHCO₃ solution and brine, then dried and concentrated to give the tosylate.

  • Reduction of the Tosylate: The tosylate is dissolved in anhydrous diethyl ether in a similar setup as Step 1. Lithium aluminum deuteride (LiAlD₄) (1 equivalent) is added portion-wise at 0 °C. The mixture is then refluxed for several hours.

  • Final Work-up and Purification: The reaction is quenched and worked up as described in Step 1. The resulting crude product is purified by fractional distillation to yield pure this compound.

Determination of Physical Properties

3.2.1. Boiling Point Determination (Micro-method)

  • A small amount of the purified liquid is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the oil is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

3.2.2. Density Measurement

  • A pycnometer (a small, calibrated glass flask) is accurately weighed when empty.

  • It is then filled with the sample liquid, and the excess is carefully removed. The outside is wiped dry.

  • The pycnometer is reweighed.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a constant temperature (e.g., 25 °C).

3.2.3. Refractive Index Measurement

  • An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • A few drops of the sample are placed on the prism of the refractometer.

  • The prism is closed, and the light source is adjusted.

  • The control knobs are used to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

  • The refractive index is read from the calibrated scale, and the temperature is recorded.

Visualizations

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: Acetophenone + Anhydrous Diethyl Ether Reaction1 Step 1: Reduction (0°C to Reflux) Start->Reaction1 LiAlD4 LiAlD₄ Suspension in Anhydrous Ether LiAlD4->Reaction1 Quench1 Quenching & Work-up (H₂O, NaOH) Reaction1->Quench1 Intermediate Intermediate: 1-Phenyl-1-d-ethanol Quench1->Intermediate Tosylation Step 2a: Tosylation (TsCl, Pyridine) Intermediate->Tosylation Tosylate Intermediate: Tosylate Ester Tosylation->Tosylate Reaction2 Step 2b: Reduction (LiAlD₄, Reflux) Tosylate->Reaction2 Quench2 Quenching & Work-up Reaction2->Quench2 Purification Purification: Fractional Distillation Quench2->Purification Product Final Product: This compound Purification->Product Characterization Characterization: (NMR, GC-MS, etc.) Product->Characterization

Caption: Synthesis workflow for this compound.

References

In-Depth Technical Guide: The Chemical Structure of Ethyl-1,1-d2-benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-1,1-d2-benzene is a deuterated isotopologue of ethylbenzene where the two hydrogen atoms on the carbon adjacent to the benzene ring (the benzylic position) are replaced with deuterium atoms. This specific isotopic labeling makes it a valuable tool in various scientific disciplines, including mechanistic studies of chemical reactions, metabolic pathway elucidation in drug discovery, and as an internal standard in mass spectrometry-based quantitative analysis. The presence of deuterium at a specific location allows for the tracking and differentiation of molecules, providing insights that are not obtainable with the unlabeled compound. This guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic properties of this compound.

Chemical Structure and Properties

The fundamental structure of this compound consists of a benzene ring substituted with an ethyl group, where the methylene (-CH2-) group is replaced by a dideuteriomethylene (-CD2-) group.

PropertyValue
Chemical Formula C₈H₈D₂
Molecular Weight 108.18 g/mol [1]
CAS Number 1861-01-4[1]
SMILES [2H]C([2H])(C)c1ccccc1[1]
InChI 1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2[1]
Boiling Point 136 °C (lit.)
Density 0.883 g/mL at 25 °C
Isotopic Purity Typically ≥98 atom % D[1]

Synthesis of this compound: Experimental Protocols

A common and effective method for the synthesis of this compound involves a two-step process starting from acetophenone. This process leverages the specific reactivity of carbonyl compounds and subsequent catalytic reactions to achieve the desired deuteration.

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow Acetophenone Acetophenone Intermediate 1-Phenylethan-1,1-d2-ol Acetophenone->Intermediate Reduction LiAlD4 Lithium Aluminum Deuteride (LiAlD4) in dry ether Styrene_d1 Styrene-α-d1 Intermediate->Styrene_d1 Elimination Dehydration Acid-catalyzed Dehydration Final_Product This compound Styrene_d1->Final_Product Addition Hydrogenation Catalytic Hydrogenation (H2, Pd/C)

Caption: Synthetic pathway for this compound from Acetophenone.

Step 1: Reduction of Acetophenone to 1-Phenylethan-1,1-d2-ol

The first step is the reduction of the keto group of acetophenone using a deuterated reducing agent, typically Lithium Aluminum Deuteride (LiAlD₄). This reaction specifically introduces two deuterium atoms to the benzylic carbon.

Experimental Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is used. All glassware must be scrupulously dried to prevent quenching of the highly reactive LiAlD₄.

  • Reagent Preparation: A suspension of Lithium Aluminum Deuteride (1.1 equivalents) in anhydrous diethyl ether is prepared in the reaction flask and cooled to 0 °C in an ice bath.

  • Reaction: A solution of acetophenone (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlD₄. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling.

  • Isolation and Purification: The resulting precipitate of aluminum salts is removed by filtration. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-phenylethan-1,1-d2-ol. The product can be further purified by distillation or column chromatography.

Step 2: Conversion of 1-Phenylethan-1,1-d2-ol to this compound

The second step involves the conversion of the deuterated alcohol to the final product. A common method is the dehydration of the alcohol to form styrene-α-d1, followed by catalytic hydrogenation.

Experimental Protocol:

  • Dehydration to Styrene-α-d1:

    • The 1-phenylethan-1,1-d2-ol is subjected to acid-catalyzed dehydration. A common method involves heating the alcohol with a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid. The resulting styrene-α-d1 is typically distilled directly from the reaction mixture.

  • Catalytic Hydrogenation:

    • The purified styrene-α-d1 is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

    • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

    • The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield this compound. The product can be purified by distillation.

Spectroscopic Data and Analysis

The isotopic labeling in this compound leads to distinct features in its spectroscopic data compared to unlabeled ethylbenzene.

¹H NMR Spectroscopy

The most significant change in the ¹H NMR spectrum is observed for the ethyl group.

ProtonsUnlabeled Ethylbenzene (C₆H₅CH₂CH₃)This compound (C₆H₅CD₂CH₃)
-CH₃ Triplet, ~1.2 ppmSinglet, ~1.19 ppm[2]
-CH₂- Quartet, ~2.6 ppmAbsent
Aromatic Multiplet, ~7.1-7.3 ppmMultiplet, ~7.1-7.3 ppm

The quartet corresponding to the benzylic protons in ethylbenzene is absent in the spectrum of this compound. Furthermore, the methyl protons, which appear as a triplet in ethylbenzene due to coupling with the adjacent methylene protons, collapse into a singlet in the deuterated analogue because deuterium coupling is typically not resolved in standard ¹H NMR.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to be very similar to that of unlabeled ethylbenzene. However, the signal for the benzylic carbon (-CD₂-) will exhibit a characteristic triplet splitting pattern due to one-bond coupling with the two deuterium atoms (I=1). The chemical shift will also be slightly upfield compared to the corresponding carbon in ethylbenzene due to the isotopic effect.

CarbonUnlabeled Ethylbenzene (C₆H₅CH₂CH₃) Chemical Shift (ppm)Expected this compound (C₆H₅CD₂CH₃) Chemical Shift (ppm)
-CH₃ ~15.5~15.5
-CH₂- ~28.7Slightly upfield of 28.7, with C-D coupling
Aromatic C1 ~144.2~144.2
Aromatic C2,6 ~128.0~128.0
Aromatic C3,5 ~128.5~128.5
Aromatic C4 ~125.8~125.8
Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 108, which is two mass units higher than that of unlabeled ethylbenzene (m/z 106). The fragmentation pattern will also be informative. The base peak in the mass spectrum of ethylbenzene is typically at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), formed by the loss of a methyl radical. In this compound, the loss of a methyl radical would lead to a fragment at m/z 93 ([C₇H₅D₂]⁺). The observation of this fragment would confirm the location of the deuterium atoms on the benzylic carbon. The loss of the ethyl group would result in a phenyl cation at m/z 77, which would be observed in both the labeled and unlabeled compounds.

IonUnlabeled Ethylbenzene (m/z)This compound (m/z)
Molecular Ion [M]⁺ 106108
[M-CH₃]⁺ 9193
[C₆H₅]⁺ 7777

Applications in Research and Development

  • Mechanistic Studies: The specific labeling in this compound is crucial for studying reaction mechanisms, particularly those involving the cleavage of the C-H bonds at the benzylic position. The kinetic isotope effect can be measured to determine if this bond breaking is part of the rate-determining step.

  • Metabolic Studies: In drug metabolism studies, deuteration can alter the rate of metabolic processes. By comparing the metabolism of a drug candidate containing an ethylbenzene moiety with its deuterated analogue, researchers can identify the sites of metabolic attack and the enzymes involved.

  • Quantitative Analysis: this compound can serve as an excellent internal standard for the quantification of ethylbenzene and related compounds in complex matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Its similar chemical behavior to the analyte and distinct mass allow for accurate and precise measurements.

Conclusion

This compound is a synthetically accessible and highly useful isotopically labeled compound. Its unique structural feature, the presence of two deuterium atoms at the benzylic position, provides a powerful tool for researchers in chemistry and drug development. The detailed synthetic protocols and an understanding of its characteristic spectroscopic properties are essential for its effective application in elucidating reaction mechanisms, understanding metabolic pathways, and performing accurate quantitative analyses.

References

An In-depth Technical Guide to Ethyl-1,1-d2-benzene

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1861-01-4

This technical guide provides a comprehensive overview of Ethyl-1,1-d2-benzene, a deuterated isotopologue of ethylbenzene. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds. This document covers the compound's properties, synthesis, applications in research, and its metabolic fate, presenting data in a structured and accessible format.

Compound Data and Properties

This compound is a stable, non-radioactive isotopologue of ethylbenzene where two hydrogen atoms on the ethyl group's alpha-carbon are replaced with deuterium. This substitution is critical for its use in a variety of scientific applications, primarily due to the kinetic isotope effect and its utility as an internal standard in mass spectrometry.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These are comparable to its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium.

PropertyValue
CAS Number 1861-01-4
Linear Formula C₆H₅CD₂CH₃
Molecular Formula C₈H₈D₂
Molecular Weight 108.18 g/mol
Appearance Colorless liquid
Density 0.883 g/mL at 25 °C
Boiling Point 136 °C
Spectroscopic Data

Spectroscopic data is essential for the identification and quantification of this compound. While a comprehensive public dataset is not available, typical expected shifts and masses are outlined below. The most notable feature in the ¹H NMR spectrum would be the absence of the characteristic quartet for the benzylic protons, which would be replaced by a greatly diminished signal or be entirely absent depending on the isotopic purity. The ¹³C NMR would show a triplet for the deuterated carbon due to C-D coupling.

Spectroscopic DataExpected Values
¹H NMR The signal for the benzylic protons (around 2.6 ppm in ethylbenzene) will be absent or significantly reduced. The triplet for the methyl protons and the signals for the aromatic protons will remain.
¹³C NMR The signal for the benzylic carbon will appear as a triplet due to coupling with deuterium.
Mass Spectrometry The molecular ion peak will be observed at m/z 108, two mass units higher than non-deuterated ethylbenzene (m/z 106).

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from benzene. This involves a Friedel-Crafts acylation followed by a deuterated reduction.

Synthesis Workflow

The logical flow of the synthesis is depicted in the diagram below, illustrating the transformation from benzene to the target deuterated compound.

Synthesis_Workflow Synthesis Workflow for this compound Benzene Benzene Acetophenone Acetophenone Benzene->Acetophenone 1. Friedel-Crafts Acylation (Acetyl chloride, AlCl₃) DeuteratedAlcohol 1-Phenyl-1,1-d2-ethanol Acetophenone->DeuteratedAlcohol 2. Deuterated Reduction (e.g., LiAlD₄, THF) Target This compound DeuteratedAlcohol->Target 3. Deoxygenation (e.g., Barton-McCombie) Metabolic_Pathway Metabolic Pathway of Ethylbenzene cluster_cyp CYP450 Enzymes (CYP2E1, CYP1A2, CYP2B6) Ethylbenzene Ethylbenzene / This compound Phenylethanol 1-Phenylethanol Ethylbenzene->Phenylethanol Hydroxylation Ethylphenols 2- and 4-Ethylphenol Ethylbenzene->Ethylphenols Ring Hydroxylation Acetophenone Acetophenone Phenylethanol->Acetophenone Oxidation Dihydroxylated Ethylhydroquinone / 4-Ethylcatechol Ethylphenols->Dihydroxylated Further Hydroxylation DNA_Damage Oxidative DNA Damage Dihydroxylated->DNA_Damage Redox Cycling (+ Cu(II))

Isotopic Purity of Ethyl-1,1-d2-benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Ethyl-1,1-d2-benzene (1,1-dideuterioethylbenzene). It covers synthetic methodologies, detailed experimental protocols for purity assessment, and quantitative data, offering a comprehensive resource for researchers utilizing this isotopically labeled compound.

Introduction

This compound is a deuterated form of ethylbenzene where two hydrogen atoms on the alpha-carbon of the ethyl group are replaced with deuterium atoms.[1] This specific labeling makes it a valuable tool in a variety of scientific applications, including metabolic and pharmacokinetic studies, as well as in Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate reaction mechanisms and molecular structures.[1] The utility of this compound is fundamentally dependent on its isotopic purity—the extent to which the desired d2 species is present relative to other isotopic variants (d0, d1, etc.). High isotopic purity is critical for minimizing interference and ensuring the accuracy of experimental results.

Synthesis of this compound

The synthesis of this compound with high isotopic purity can be achieved through several methods. A common and effective approach involves a two-step process: Friedel-Crafts acylation of benzene to form acetophenone, followed by a reduction reaction using a deuterium source. This method offers high regioselectivity for the introduction of deuterium at the 1,1-position.

An alternative industrial method involves the transalkylation of polydeuterated diethylbenzenes with benzene over an acidic catalyst like H-ZSM-5 zeolite.[1]

Below is a logical workflow for a common laboratory-scale synthesis.

cluster_synthesis Synthesis Workflow Benzene Benzene FriedelCrafts Step 1: Friedel-Crafts Acylation Benzene->FriedelCrafts AcetylChloride Acetyl Chloride AcetylChloride->FriedelCrafts AlCl3 Anhydrous AlCl3 (Catalyst) AlCl3->FriedelCrafts Acetophenone Acetophenone Reduction Step 2: Reduction with Deuteride Acetophenone->Reduction LiAlD4 Lithium Aluminum Deuteride (LiAlD4) LiAlD4->Reduction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reduction Hydrolysis Hydrolysis (e.g., D2O, then H2O) Product This compound Hydrolysis->Product FriedelCrafts->Acetophenone Reduction->Hydrolysis

Caption: Synthesis workflow for this compound via Friedel-Crafts acylation and reduction.

Analytical Methods for Isotopic Purity Determination

The determination of isotopic purity is a critical step following synthesis and purification. The two primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful, non-destructive technique for assessing the degree of deuteration at specific sites. In the case of this compound, the signal corresponding to the alpha-protons of the ethyl group (a quartet in unlabeled ethylbenzene around 2.6 ppm) will be significantly diminished or absent. The integration of the residual signal for the CHD group against the signal for the terminal CH₃ group (a triplet in unlabeled ethylbenzene around 1.2 ppm) allows for the quantification of the d1 impurity. The CH₃ group in the d2 species will appear as a singlet at approximately 1.19 ppm.[1]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like Liquid Chromatography (LC-MS), provides a direct measurement of the mass-to-charge ratio (m/z) of the molecule.[1] This allows for the determination of the distribution of different isotopic species (isotopologues). By analyzing the relative intensities of the molecular ion peaks corresponding to the d0, d1, d2, and other species, a precise isotopic distribution can be calculated.

The logical workflow for analyzing the isotopic purity is outlined below.

cluster_analysis Analytical Workflow for Isotopic Purity cluster_nmr NMR Analysis cluster_ms MS Analysis Sample Synthesized This compound NMR_Prep Sample Preparation (Deuterated Solvent) Sample->NMR_Prep MS_Prep Sample Preparation (LC or Direct Infusion) Sample->MS_Prep NMR_Acq ¹H NMR Spectrum Acquisition NMR_Prep->NMR_Acq NMR_Analysis Signal Integration & Splitting Pattern Analysis NMR_Acq->NMR_Analysis NMR_Result Quantification of Deuteration Level NMR_Analysis->NMR_Result MS_Acq Mass Spectrum Acquisition MS_Prep->MS_Acq MS_Analysis Analysis of Molecular Ion Peak Intensities MS_Acq->MS_Analysis MS_Result Determination of Isotopic Distribution MS_Analysis->MS_Result

Caption: General workflow for the analysis of isotopic purity using NMR and MS techniques.

Quantitative Data Summary

The isotopic purity of this compound can vary depending on the synthetic route and the purity of the deuterated reagents. The following table summarizes reported purity levels from different methods.

Synthesis MethodAnalytical TechniqueReported Isotopic Purity (% d2)Reference
Not SpecifiedLC-MS96%[1]
Catalytic Transalkylation of Diethylbenzene-d4Not Specified93%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from benzene via a Friedel-Crafts acylation followed by reduction.

Materials:

  • Benzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deuterium oxide (D₂O)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step A: Friedel-Crafts Acylation (Synthesis of Acetophenone)

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen line).

  • To the flask, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) to the stirred suspension.

  • Add benzene (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude acetophenone. Purify by distillation or column chromatography if necessary.

Step B: Reduction with Lithium Aluminum Deuteride

  • In a separate flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum deuteride (1.0 eq) in anhydrous THF.

  • Cool the suspension to 0°C.

  • Dissolve the acetophenone from Step A in anhydrous THF and add it dropwise to the LiAlD₄ suspension.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction back to 0°C and quench it by the sequential, slow, and careful addition of D₂O (to quench excess LiAlD₄), followed by a 15% aqueous NaOH solution, and finally water.

  • Filter the resulting aluminum salts and wash the solid with THF or diethyl ether.

  • Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield this compound.

Protocol 2: Isotopic Purity Analysis by ¹H NMR

Objective: To determine the percentage of deuteration at the 1,1-position.

Materials:

  • Sample of synthesized this compound

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • NMR tube

Procedure:

  • Dissolve a small amount (5-10 mg) of the purified this compound in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.

  • Acquire a ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher).

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the following regions:

    • A_CH3: The signal corresponding to the methyl (-CH₃) protons (around 1.2 ppm).

    • A_CHD: The residual signal for any remaining benzylic protons (-CHD-) (around 2.6 ppm).

  • Calculate the isotopic purity:

    • The theoretical integration of a pure d2 species would show a ratio of 3 protons for the -CD₂CH₃ group and 0 for the -CD₂ CH₃ group.

    • The presence of a d1 species (-CHD CH₃) will result in a small signal at ~2.6 ppm.

    • Isotopic Purity (% d2) ≈ [1 - (Integration of A_CHD / (Integration of A_CH3 / 3))] * 100

Applications and Importance of Purity

The primary applications of this compound hinge on its isotopic label.

  • Metabolic Studies: Used to trace the metabolic fate of ethylbenzene in biological systems. The deuterium label allows for differentiation from endogenous compounds.[1]

  • Pharmacokinetic Studies: Employed in investigating the absorption, distribution, metabolism, and excretion (ADME) of drugs containing an ethylbenzene moiety.[1]

  • Mechanistic Studies: The deuterium label serves as a probe in chemical reaction mechanism studies, particularly for investigating kinetic isotope effects.

For all these applications, high isotopic purity is paramount. The presence of unlabeled (d0) or partially labeled (d1) impurities can lead to erroneous quantification in metabolic studies and can complicate the interpretation of NMR spectra and kinetic data.

The relationship between the quality of the synthesis and the reliability of its application is crucial.

cluster_logic Core Logic: Purity and Application Synthesis Controlled Synthesis Purity High Isotopic Purity Synthesis->Purity Purification Rigorous Purification Purification->Purity Analysis Accurate Analysis (NMR, MS) Purity->Analysis Verification Application Reliable Application (Metabolic Studies, etc.) Purity->Application Enables Analysis->Purity Feedback

Caption: Relationship between synthesis, purity verification, and reliable application.

Conclusion

The isotopic purity of this compound is a critical parameter that dictates its effectiveness as a research tool. A well-controlled synthesis, typically involving the reduction of acetophenone with a deuterated reagent, followed by rigorous purification, is necessary to achieve high levels of deuteration. Verification of this purity, using quantitative NMR and MS analysis, is a mandatory step to ensure the integrity of data generated in subsequent applications, from mechanistic chemistry to drug development.

References

Friedel-Crafts Alkylation of Deuterated Benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

The Friedel-Crafts alkylation of deuterated aromatic compounds, particularly benzene-d₆, serves as a cornerstone reaction in both mechanistic organic chemistry and the synthesis of isotopically labeled molecules. The substitution of hydrogen with deuterium provides a powerful tool for elucidating reaction mechanisms through the study of kinetic isotope effects (KIE). Furthermore, the products of this reaction are valuable intermediates in the development of deuterated drugs, which can exhibit improved metabolic profiles. This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, potential side reactions, and modern analytical techniques for product characterization. Quantitative data from relevant studies are summarized to offer a comparative perspective on reaction outcomes.

Core Reaction Mechanism

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution (EAS) reaction.[1] The overall process involves the substitution of a deuterium atom on the benzene ring with an alkyl group. The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which facilitates the formation of a carbocation electrophile.[2][3]

The mechanism proceeds in three primary steps:

  • Formation of the Electrophile: The Lewis acid catalyst reacts with an alkyl halide to generate a carbocation. For tertiary and secondary alkyl halides, this typically proceeds through the formation of a distinct carbocation. For primary alkyl halides, a polarized complex between the alkyl halide and the Lewis acid acts as the electrophile, as free primary carbocations are highly unstable.[4][5]

  • Electrophilic Attack: The π-electron system of the deuterated benzene ring acts as a nucleophile, attacking the electrophilic carbocation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7] This step is generally the rate-determining step of the reaction.

  • Deprotonation (De-deuteronation): A weak base, typically the [AlCl₃X]⁻ complex, abstracts a deuteron (D⁺) from the carbon atom bearing the new alkyl group. This restores the aromaticity of the ring, yielding the alkylated deuterated benzene product and regenerating the Lewis acid catalyst.[8][9]

Friedel_Crafts_Mechanism Figure 1: General Mechanism of Friedel-Crafts Alkylation on Benzene-d6 cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Nucleophilic Attack (Rate-Determining) cluster_step3 Step 3: Re-aromatization R_X R-X R_plus R⁺ R_X->R_plus + AlCl₃ AlCl3 AlCl₃ AlCl3X_minus [AlCl₃X]⁻ C6D6 C₆D₆ (Benzene-d₆) R_plus->C6D6 sigma_complex Sigma Complex (Arenium Ion) C6D6->sigma_complex + R⁺ product C₆D₅-R sigma_complex->product + [AlCl₃X]⁻ sigma_complex->product HCl_regen DCl + AlCl₃

Figure 1: General Mechanism of Friedel-Crafts Alkylation on Benzene-d6

Kinetic Isotope Effect (KIE)

The kinetic isotope effect (KIE), expressed as the ratio of reaction rates (kH/kD), is a critical tool for probing reaction mechanisms. In the context of Friedel-Crafts alkylation, the rate-determining step is typically the initial attack of the aromatic ring on the electrophile (Step 2), which does not involve the cleavage of a C-D bond. The subsequent de-deuteronation step to restore aromaticity is much faster.

Consequently, the reaction exhibits a secondary KIE that is typically close to unity (kH/kD ≈ 1). Sometimes, a small inverse KIE (kH/kD < 1) is observed. This is because the sp²-hybridized carbon in benzene-d₆ is converted to an sp³-hybridized carbon in the transition state leading to the sigma complex. The C-D bond is slightly stronger and has a lower zero-point energy than a C-H bond, and this change in hybridization can lead to a slightly faster reaction rate for the deuterated species.

Measurements in the related trans-alkylation of toluene and benzene with ethylbenzene have shown a small inverse KIE, which supports a mechanism involving a π-complex transition state rather than one where C-H (or C-D) bond cleavage is rate-limiting.[10]

Reaction TypeSubstrateKIE (kH/kD) ValueImplicationReference
Trans-alkylationToluene / Deuterated TolueneSmall Inverse KIEC-H/C-D bond cleavage is not the rate-determining step.[10]
General EASBenzene / Deuterated Benzene~ 1Formation of the sigma complex is rate-determining.General Knowledge

Table 1: Kinetic Isotope Effect in Friedel-Crafts Type Reactions

Experimental Protocols & Workflow

Executing a successful Friedel-Crafts alkylation requires meticulous attention to anhydrous conditions, as the Lewis acid catalysts are extremely moisture-sensitive.

Materials and Reagents
  • Aromatic Substrate: Benzene-d₆ (C₆D₆), high isotopic purity (e.g., 99.5 atom % D)

  • Alkylating Agent: e.g., tert-butyl chloride, 2-chloropropane, or other alkyl halides.

  • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). Must be a fine, free-flowing powder.

  • Solvent (if needed): Anhydrous solvent like dichloroethane or nitromethane. Often, the aromatic substrate itself can serve as the solvent if used in excess.

  • Quenching Solution: Ice-cold water or dilute HCl.

  • Extraction Solvent: Diethyl ether or dichloromethane.

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

General Experimental Procedure (Example: tert-butylation of Benzene-d₆)
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite) to protect the reaction from atmospheric moisture.

  • Reactant Charging: In the flask, place benzene-d₆ (e.g., 1.0 eq) and tert-butyl chloride (e.g., 1.2 eq).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

  • Catalyst Addition: Weigh anhydrous AlCl₃ (e.g., 0.1-0.3 eq) rapidly to minimize exposure to air and add it to the reaction mixture in small portions over 15-20 minutes.[2] Adding the catalyst too quickly can cause an uncontrolled exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Quenching: Cool the flask back down in an ice bath and slowly add ice-cold water to quench the reaction and decompose the aluminum chloride complex. This step is highly exothermic and may release HCl gas, so it must be performed in a fume hood.[11]

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product, tert-butylbenzene-d₅.

  • Purification: Purify the product by distillation or column chromatography if necessary.

Experimental_Workflow Figure 2: Experimental Workflow for Friedel-Crafts Alkylation start Start: Assemble Flame-Dried Apparatus charge Charge Flask with Benzene-d₆ and Alkyl Halide start->charge cool Cool Mixture in Ice Bath (0-5 °C) charge->cool add_catalyst Add Anhydrous AlCl₃ Portion-wise cool->add_catalyst react Stir at Room Temperature (1-2 hours) add_catalyst->react quench Quench with Ice-Cold Water (Caution: Exothermic!) react->quench extract Separate Layers & Extract with Diethyl Ether quench->extract wash_dry Wash and Dry Combined Organic Layers extract->wash_dry isolate Isolate Product via Rotary Evaporation wash_dry->isolate analyze Characterize Product (GC-MS, NMR) isolate->analyze finish End: Purified Product analyze->finish Analytical_Workflow Figure 3: Logical Workflow for Product Characterization cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy product Crude Alkylated Product gcms GC-MS Analysis product->gcms Inject Sample nmr NMR Analysis product->nmr Dissolve Sample mw Molecular Weight Confirmation gcms->mw purity Isotopic Purity Assessment gcms->purity h1 ¹H NMR: Alkyl Structure nmr->h1 d2 ²H NMR: Deuterium Location nmr->d2 c13 ¹³C NMR: Carbon Skeleton nmr->c13

References

Spectroscopic Profile of Ethyl-1,1-d2-benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl-1,1-d2-benzene (CAS No: 1861-01-4), a deuterated isotopologue of ethylbenzene. This document is intended to serve as a valuable resource for researchers in various fields, including organic synthesis, mechanistic studies, and drug development, where isotopic labeling is employed. The inclusion of deuterium at the benzylic position offers a powerful tool for tracing metabolic pathways, elucidating reaction mechanisms, and enhancing the stability of pharmacologically active molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. For comparative purposes, data for the non-deuterated analogue, ethylbenzene, is also provided where relevant.

¹H NMR Spectroscopy

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 7.15-7.35m5HAromatic (C₆H₅)
1.19[1]s[1]3HMethyl (-CD₂CH ₃)
Ethylbenzene 7.15-7.35m5HAromatic (C₆H₅)
2.64q2HMethylene (-CH ₂CH₃)
1.23t3HMethyl (-CH₂CH ₃)

Note: The quartet for the methylene protons and the triplet for the methyl protons in ethylbenzene collapse into a singlet for the methyl protons in this compound due to the absence of adjacent protons.

¹³C NMR Spectroscopy

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

CompoundChemical Shift (δ, ppm)Assignment
This compound (Predicted) ~144C1 (ipso)
~128C3, C5 (meta)
~128C4 (para)
~126C2, C6 (ortho)
~28 (multiplet)Methylene (-C D₂CH₃)
~15Methyl (-CD₂C H₃)
Ethylbenzene 144.2C1 (ipso)
128.4C3, C5 (meta)
127.9C4 (para)
125.7C2, C6 (ortho)
28.9Methylene (-C H₂CH₃)
15.6Methyl (-CH₂C H₃)

Note: The resonance for the deuterated carbon (-CD₂CH₃) is expected to appear as a multiplet due to C-D coupling and will have a significantly lower intensity in proton-decoupled ¹³C NMR spectra.

Mass Spectrometry (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound (Predicted) 108.18[1]93 ([M-CH₃]⁺), 77 ([C₆H₅]⁺)
Ethylbenzene 106.1791 ([M-CH₃]⁺, tropylium ion), 77 ([C₆H₅]⁺)

Note: The base peak in the mass spectrum of ethylbenzene is typically m/z 91, corresponding to the tropylium ion formed by rearrangement. For this compound, the analogous fragment would be at m/z 93.

Infrared (IR) Spectroscopy
CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted) ~3030Aromatic C-H stretch
~2970Aliphatic C-H stretch (methyl)
~2100-2250C-D stretch
~1600, ~1500Aromatic C=C stretch
770-690C-H out-of-plane bend (monosubstituted benzene)
Ethylbenzene 3080-3030[2]Aromatic C-H stretch[2]
2975-2845[2]Aliphatic C-H stretch (methyl and methylene)[2]
~1600, ~1500[2]Aromatic C=C stretch[2]
770-690[2]C-H out-of-plane bend (monosubstituted benzene)[2]

Note: The most significant difference in the IR spectrum will be the appearance of C-D stretching vibrations, which occur at a lower frequency than C-H stretches due to the heavier mass of deuterium.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of acetophenone with a deuterated reducing agent, followed by the reduction of the resulting alcohol.

Step 1: Reduction of Acetophenone to 1-Phenylethanol-1-d

  • To a solution of acetophenone (1.0 eq) in dry THF at 0 °C under an inert atmosphere, add lithium aluminum deuteride (LiAlD₄, 1.0 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield 1-phenylethanol-1-d.

Step 2: Barton-McCombie Deoxygenation of 1-Phenylethanol-1-d

  • To a solution of 1-phenylethanol-1-d (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dry dichloromethane at 0 °C, add phenyl chlorothionoformate (1.1 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude thionocarbonate in toluene and add tributyltin deuteride (Bu₃SnD, 1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to 80 °C for 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using CDCl₃ as the solvent and TMS as an internal standard.

  • Mass Spectrometry: Low-resolution mass spectra are obtained using an electron ionization (EI) source at 70 eV.

  • Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer using a thin film of the neat compound on a NaCl or KBr plate.

Visualizations

Synthesis_Workflow Acetophenone Acetophenone LiAlD4 1. LiAlD₄, THF 2. H₂O workup Acetophenone->LiAlD4 Phenylethanol_d1 1-Phenylethanol-1-d LiAlD4->Phenylethanol_d1 Thionoformate 1. PhOC(S)Cl, DMAP 2. Bu₃SnD, AIBN Phenylethanol_d1->Thionoformate Ethyl_d2_benzene This compound Thionoformate->Ethyl_d2_benzene

Caption: Synthetic workflow for this compound.

Mass_Spec_Fragmentation M [C₆H₅CD₂CH₃]⁺˙ m/z = 108 M_minus_Me [C₆H₅CD₂]⁺ m/z = 93 M->M_minus_Me - •CH₃ Phenyl [C₆H₅]⁺ m/z = 77 M->Phenyl - •CD₂CH₃ Tropylium [C₇H₅D₂]⁺ (rearranged) M_minus_Me->Tropylium rearrangement

Caption: Predicted mass spectral fragmentation of this compound.

References

A Technical Guide to Ethyl-1,1-d2-benzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the commercial availability, synthesis, and application of Ethyl-1,1-d2-benzene as a crucial tool in modern analytical and pharmaceutical research.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of ethylbenzene, for researchers, scientists, and professionals in the field of drug development. This document details its commercial sources, outlines key synthetic methodologies, and presents a practical workflow for its application as an internal standard in quantitative mass spectrometry.

Commercial Availability

This compound (CAS No. 1861-01-4) is a specialized chemical primarily used in research and development. A survey of prominent chemical suppliers reveals its availability with specific purities and isotopic enrichments. The following table summarizes the product specifications from several commercial vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityChemical Purity
Sigma-Aldrich This compound1861-01-4C₆H₅CD₂CH₃108.1898 atom % D99% (CP)
Amerigo Scientific This compound1861-01-4C₆H₅CD₂CH₃108.18Not Specified99% (CP)
CymitQuimica Ethyl-α,α-d2-benzene1861-01-4C₆H₅CD₂CH₃108.0998 atom % DNot Specified

Synthesis of this compound: Experimental Protocols

The targeted introduction of deuterium at the benzylic position of the ethyl group in ethylbenzene can be achieved through several synthetic strategies. Below are two detailed experimental protocols for the synthesis of this compound.

Acid-Catalyzed Hydrogen-Deuterium Exchange

This method leverages the increased acidity of the benzylic protons, facilitating their exchange with deuterium from a deuterium source under acidic conditions.[1]

Materials:

  • Ethylbenzene (1.0 mmol)

  • Deuterium oxide (D₂O, 5.0 mL)

  • Deuterated sulfuric acid (D₂SO₄, 0.1 mL)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethylbenzene (1.0 mmol), deuterium oxide (5.0 mL), and deuterated sulfuric acid (0.1 mL).

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the deuteration can be monitored by taking small aliquots over time and analyzing them by ¹H NMR spectroscopy to observe the decrease in the signal corresponding to the benzylic protons.

  • After the desired level of deuteration is achieved (typically after 12-24 hours), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether (3 x 10 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (10 mL) followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

  • The purity and isotopic enrichment of the final product should be confirmed by GC-MS and NMR spectroscopy.

Deuterium Exchange Reaction over a Metal Oxide Catalyst

This method involves the heterogeneous catalytic exchange of hydrogen with deuterium at elevated temperatures.

Materials:

  • Ethylbenzene

  • Deuterium gas (D₂) or Deuterium oxide (D₂O)

  • Fe₂O₃-K₂CO₃-Cr₂O₃ catalyst

  • Packed-bed reactor

  • Inert gas (e.g., Nitrogen or Argon)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Pack a fixed-bed reactor with the Fe₂O₃-K₂CO₃-Cr₂O₃ catalyst.

  • Purge the reactor with an inert gas to remove any air and moisture.

  • Heat the reactor to the desired reaction temperature (e.g., 450-550 °C).

  • Introduce a feed stream of ethylbenzene vapor and a deuterium source (D₂ gas or D₂O vapor) into the reactor. The molar ratio of the deuterium source to ethylbenzene should be optimized for efficient exchange.

  • The reaction products are collected at the reactor outlet after cooling.

  • The product mixture is then analyzed by GC-MS to determine the conversion of ethylbenzene and the isotopic distribution of the deuterated products.[2]

  • Purification of the desired this compound from the product mixture can be achieved by fractional distillation.

Application as an Internal Standard in LC-MS Bioanalysis

Stable isotope-labeled compounds, such as this compound, are ideal internal standards for quantitative analysis by mass spectrometry.[3][4] They exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization.[5] The mass difference allows for their distinct detection by the mass spectrometer.

Experimental Workflow: Quantification of Ethylbenzene in a Biological Matrix

This workflow outlines the use of this compound as an internal standard for the quantification of ethylbenzene in a biological sample (e.g., plasma or urine) using liquid chromatography-mass spectrometry (LC-MS).

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Spike with This compound (IS) sample->add_is Known concentration extract Liquid-Liquid or Solid-Phase Extraction add_is->extract evaporate Evaporate & Reconstitute extract->evaporate inject Inject into LC-MS/MS System evaporate->inject separate Chromatographic Separation (LC) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometric Detection (MS/MS) ionize->detect integrate Peak Integration (Analyte & IS) detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify Analyte using Calibration Curve ratio->quantify logical_relationship Analyte Analyte (Ethylbenzene) Process Analytical Process (Extraction, Chromatography, Ionization) Analyte->Process IS Internal Standard (IS) (this compound) IS->Process Loss Variable Loss & Matrix Effects Process->Loss MS_Response_Analyte MS Response (Analyte) Process->MS_Response_Analyte MS_Response_IS MS Response (IS) Process->MS_Response_IS Loss->MS_Response_Analyte Affects Loss->MS_Response_IS Affects Equally Ratio Peak Area Ratio (Analyte/IS) MS_Response_Analyte->Ratio MS_Response_IS->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Methodological & Application

Application Notes and Protocols for Ethyl-1,1-d2-benzene in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl-1,1-d2-benzene in Nuclear Magnetic Resonance (NMR) spectroscopy. This deuterated analog of ethylbenzene serves as a valuable tool in various NMR applications, particularly in quantitative analysis (qNMR) and mechanistic studies.

Introduction to this compound in NMR

This compound is an isotopologue of ethylbenzene where the two hydrogen atoms on the alpha-carbon of the ethyl group are replaced with deuterium atoms. This specific deuteration offers distinct advantages in ¹H and ¹³C NMR spectroscopy. In ¹H NMR, the deuterated position becomes "invisible," simplifying complex spectra and allowing for its use as an internal standard where its residual signals do not overlap with analyte signals. The deuterium substitution also induces small but measurable changes in the chemical shifts of neighboring nuclei, known as deuterium isotope effects, which can be exploited in detailed structural and environmental studies.

Key Applications
  • Internal Standard for Quantitative NMR (qNMR): The primary application of this compound is as an internal standard for qNMR. The absence of signals from the α-position in the ¹H NMR spectrum prevents overlap with analyte signals in that region. The methyl triplet remains, providing a clear and well-defined signal for quantification.

  • Mechanistic Studies: Deuterium labeling is a powerful technique for elucidating reaction mechanisms. This compound can be used as a starting material or a probe to track the fate of the ethyl group in chemical reactions, providing insights into kinetic isotope effects.

  • Reference Standard for ¹³C NMR: While less common, it can serve as a reference in ¹³C NMR, with the deuterated carbon exhibiting a characteristic triplet due to carbon-deuterium coupling.

NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The chemical shifts are predicted based on the known spectrum of ethylbenzene and the expected deuterium isotope effects. Actual values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
Aromatic (C₆H₅)~7.15 - 7.35m5H-Complex multiplet for the phenyl protons.[1][2][3]
Methyl (CH₃)~1.22t3H~7.6Triplet due to coupling with the two deuterons (spin I=1). The coupling constant will be reduced by a factor of ~6.5 compared to proton-proton coupling.
Methylene (CD₂)----No signal observed in ¹H NMR.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
C1 (ipso)~144.2s-The quaternary carbon attached to the ethyl group.[4]
C2, C6 (ortho)~128.3s-[4]
C3, C5 (meta)~127.8s-[4]
C4 (para)~125.6s-[4]
Methylene (CD₂)~28.8t~19-22Triplet due to one-bond coupling with deuterium. A slight upfield shift is expected due to the deuterium isotope effect.
Methyl (CH₃)~15.5s-A slight upfield shift may be observed due to the two-bond deuterium isotope effect.

Experimental Protocols

Protocol 1: Synthesis of this compound

A plausible synthetic route to this compound involves the deuteration of acetophenone followed by reduction.

Materials:

  • Acetophenone

  • Deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD) in D₂O (catalytic amount)

  • Anhydrous diethyl ether

  • Lithium aluminum deuteride (LiAlD₄) or a similar reducing agent

  • Hydrochloric acid (HCl), dilute

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deuteration of Acetophenone:

    • In a round-bottom flask, dissolve acetophenone in an excess of D₂O.

    • Add a catalytic amount of NaOD in D₂O to facilitate the enolization and deuterium exchange at the α-position.

    • Stir the mixture at room temperature or with gentle heating until ¹H NMR analysis shows complete disappearance of the methyl singlet of acetophenone and the appearance of a new singlet corresponding to the aromatic protons and a triplet for the -CD₂H group (if exchange is not complete). For full deuteration, multiple exchanges with fresh D₂O may be necessary.

    • After the reaction is complete, neutralize the catalyst with dilute DCl in D₂O.

    • Extract the deuterated acetophenone with diethyl ether.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain acetophenone-d₃.

  • Reduction of Acetophenone-d₃:

    • In a separate dry, nitrogen-flushed round-bottom flask, prepare a suspension of a reducing agent like LiAlH₄ (to introduce protons back to the carbonyl carbon) in anhydrous diethyl ether.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of the acetophenone-d₃ in anhydrous diethyl ether to the reducing agent suspension with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution.

    • Filter the resulting aluminum salts and wash the solid with diethyl ether.

    • Combine the ether filtrates, wash with brine, and dry over anhydrous MgSO₄.

    • Remove the ether by distillation to yield 1-phenylethanol-2,2,2-d₃.

  • Conversion to this compound:

    • The resulting deuterated alcohol can be converted to the final product through a variety of methods, such as conversion to the corresponding tosylate followed by reduction with a hydride source (e.g., LiAlH₄). A more direct approach is the Wolff-Kishner or Clemmensen reduction of the deuterated acetophenone, which would need to be adapted for deuterium exchange conditions. A common laboratory-scale synthesis of ethylbenzene from benzene is the Friedel-Crafts acylation to form acetophenone, followed by a reduction (e.g., Wolff-Kishner or Clemmensen). To synthesize the deuterated version, the reduction step would be performed on the deuterated acetophenone.

G Synthesis of this compound A Acetophenone B Acetophenone-d3 A->B D2O, NaOD C 1-Phenylethanol-2,2,2-d3 B->C 1. LiAlH4, Et2O 2. H2O D This compound C->D Reduction (e.g., via Tosylate)

Caption: Synthetic pathway for this compound.

Protocol 2: Quantitative NMR (qNMR) using this compound as an Internal Standard

This protocol outlines the steps for determining the concentration of an analyte using this compound as an internal standard.

Materials:

  • Analyte of interest

  • This compound (high purity)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte and this compound into a vial.

    • Dissolve the mixture in a precise volume of the chosen deuterated NMR solvent.

    • Transfer an appropriate amount of the solution (typically 0.6-0.7 mL) into a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure quantitative conditions are met:

      • Use a 90° pulse angle.

      • Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard's protons to ensure full relaxation.

      • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 for high precision).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signal of the analyte and the methyl triplet of this compound.

    • Calculate the concentration of the analyte using the following formula:

    Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molecular weight

    • Purity = Purity of the internal standard

G qNMR Workflow with Internal Standard cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis A Weigh Analyte and Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Set Quantitative Parameters C->D E Acquire Spectrum D->E F Process Spectrum E->F G Integrate Signals F->G H Calculate Concentration G->H

Caption: Workflow for quantitative NMR analysis.

Discussion

Deuterium Isotope Effects:

The replacement of protons with deuterons at the α-position of the ethyl group leads to observable isotope effects in the NMR spectrum.

  • ¹H NMR: The chemical shift of the adjacent methyl protons may experience a small upfield shift (typically <0.05 ppm). The coupling constant between the methyl protons and the α-deuterons will be smaller than the corresponding proton-proton coupling constant by a factor of approximately 6.5 (the ratio of the gyromagnetic ratios of ¹H and ²H).

  • ¹³C NMR: The chemical shift of the deuterated carbon (CD₂) will be shifted upfield by approximately 0.5-1.0 ppm and will appear as a triplet due to one-bond ¹³C-²H coupling. The adjacent methyl carbon may also show a smaller upfield shift (two-bond isotope effect).

Considerations for Use as a qNMR Standard:

For accurate and precise qNMR results, the following should be considered when using this compound as an internal standard:

  • Purity: The standard should be of high and accurately known purity.

  • Signal Overlap: Ensure that the methyl triplet of the standard does not overlap with any signals from the analyte or impurities.

  • Reactivity: The standard should be inert under the conditions of the experiment and not react with the analyte or the solvent.

  • Solubility: The standard and the analyte should be soluble in the same deuterated solvent.

  • Relaxation Times: The T₁ relaxation times of the analyte and standard protons should be similar to allow for a reasonable relaxation delay. If they are significantly different, the relaxation delay must be set based on the longest T₁.

By understanding the unique spectral properties and following the detailed protocols, researchers can effectively utilize this compound as a powerful tool in their NMR-based studies.

References

Application Note: Quantitative Analysis of Ethylbenzene in Water Samples by GC/MS Using Ethyl-1,1-d2-benzene as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and accurate method for the quantitative analysis of ethylbenzene in water samples using gas chromatography-mass spectrometry (GC/MS) with an internal standard. The use of Ethyl-1,1-d2-benzene as an internal standard provides high precision and accuracy by correcting for variations in sample preparation and instrument response. This method is suitable for environmental monitoring, water quality assessment, and industrial effluent analysis.

Introduction

Ethylbenzene is a volatile organic compound (VOC) commonly found in industrial solvents, fuels, and as a precursor in the production of styrene. Its presence in water sources is a significant environmental and health concern, necessitating sensitive and reliable analytical methods for its detection and quantification. Gas chromatography-mass spectrometry (GC/MS) is a powerful technique for the analysis of VOCs due to its high sensitivity and specificity.[1]

The use of an internal standard is crucial in quantitative mass spectrometry to compensate for potential sample loss during preparation, variations in injection volume, and fluctuations in instrument performance.[2] An ideal internal standard is a stable, isotopically labeled version of the analyte, as it behaves similarly during extraction and chromatography but can be distinguished by its mass-to-charge ratio (m/z). This compound is an excellent internal standard for ethylbenzene analysis due to its chemical similarity and distinct mass spectrum.

This application note provides a comprehensive protocol for the determination of ethylbenzene in water, adapted from established methodologies for volatile organic compound analysis.

Experimental

Materials and Reagents
  • Analytes: Ethylbenzene (99.8% purity)

  • Internal Standard: this compound (98 atom % D)

  • Solvent: Methanol (HPLC grade)

  • Reagents: Deionized water, high-purity helium, and other standard laboratory reagents.

Instrumentation
  • Gas Chromatograph: Agilent 7890A GC system (or equivalent)

  • Mass Spectrometer: Agilent 5975C Triple-Axis Detector (or equivalent)

  • Autosampler: Capable of headspace or purge-and-trap sampling

  • Chromatography Column: HP-INNOWax (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

Sample Preparation
  • Standard Solutions:

    • Prepare a primary stock solution of ethylbenzene in methanol at a concentration of 1000 µg/mL.

    • Prepare a primary stock solution of this compound in methanol at a concentration of 1000 µg/mL.

    • From these stock solutions, prepare a series of calibration standards in deionized water, ranging from 1 µg/L to 100 µg/L of ethylbenzene.

    • Spike each calibration standard and sample with the internal standard, this compound, to a final concentration of 10 µg/L.

  • Water Samples:

    • Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

    • If residual chlorine is present, add a quenching agent (e.g., ascorbic acid) prior to sealing the vial.

    • Store samples at 4°C and analyze within 14 days.

    • Prior to analysis, allow samples to come to room temperature.

    • Spike each 10 mL aliquot of the water sample with the internal standard to a final concentration of 10 µg/L.

GC/MS Method

The following GC/MS parameters are recommended for the analysis of ethylbenzene and its deuterated internal standard.

ParameterSetting
GC Inlet Splitless mode, 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 40°C (hold for 3 min), ramp at 20°C/min to 150°C (hold for 1.5 min)
MS Source 230°C
MS Quadrupole 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored Ethylbenzene: m/z 91, 106; this compound: m/z 93, 108

Results and Discussion

The use of this compound as an internal standard allows for the accurate quantification of ethylbenzene. The retention times for ethylbenzene and this compound are very similar, ensuring that they experience similar chromatographic conditions. The distinct m/z values allow for their individual detection and quantification without interference.

A typical calibration curve for ethylbenzene is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The linearity of the method should be established across the desired concentration range.

Table 1: Example Calibration Data for Ethylbenzene

Ethylbenzene Conc. (µg/L)Peak Area (Analyte)Peak Area (Internal Standard)Area Ratio (Analyte/IS)
115,234150,1230.101
576,543151,2340.506
10153,456150,9871.016
25382,123151,5432.521
50765,432150,8765.074
1001,528,765151,11110.117

The concentration of ethylbenzene in unknown samples is calculated using the response factor (RF) determined from the calibration curve.

Protocol: Step-by-Step Guide

1. Preparation of Standards and Samples:

  • Prepare stock solutions of ethylbenzene and this compound.

  • Create a series of calibration standards by diluting the ethylbenzene stock solution in deionized water.

  • Spike all calibration standards, blanks, and unknown samples with this compound to a final concentration of 10 µg/L.

2. GC/MS Analysis:

  • Set up the GC/MS instrument with the parameters outlined in the GC/MS Method section.

  • Analyze the calibration standards to generate a calibration curve.

  • Analyze the blank and unknown samples.

3. Data Analysis:

  • Integrate the peaks for the selected ions for both ethylbenzene and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the ethylbenzene standards.

  • Determine the concentration of ethylbenzene in the unknown samples using the calibration curve.

Visualization of the Workflow

experimental_workflow A Sample Collection (Water Sample) B Internal Standard Spiking (this compound) A->B Add fixed amount of IS C Purge and Trap / Headspace Sampling B->C Introduce sample to GC D GC Separation C->D Separation of analytes E MS Detection (SIM Mode) D->E Detection of ions F Data Acquisition (Peak Area Integration) E->F Signal processing G Quantitative Analysis (Calibration Curve) F->G Concentration calculation

Caption: Experimental workflow for the quantitative analysis of ethylbenzene.

Conclusion

This application note provides a detailed and reliable method for the quantification of ethylbenzene in water samples using GC/MS with this compound as an internal standard. The use of an isotopically labeled internal standard ensures high-quality data by correcting for analytical variability. This method is applicable to a wide range of water analysis applications where accurate and precise measurement of ethylbenzene is required.

References

Application Notes and Protocols for Metabolic Tracing Using Ethyl-1,1-d2-benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic tracing with stable isotope-labeled compounds is a powerful technique to elucidate the biotransformation of xenobiotics, providing critical insights for drug development and toxicology. Ethyl-1,1-d2-benzene is a valuable tool for these studies. The deuterium labels on the ethyl group allow for the tracking of the molecule and its metabolites through various metabolic pathways without the safety concerns associated with radioisotopes. These application notes provide a detailed protocol for the use of this compound in metabolic tracing studies, from in vivo administration to metabolite analysis.

The primary metabolic pathway for ethylbenzene involves oxidation of the ethyl side chain, primarily mediated by cytochrome P450 enzymes such as CYP2E1.[1] This process leads to the formation of 1-phenylethanol, which is further metabolized to acetophenone and other downstream metabolites.[2][3] A secondary pathway involves the oxidation of the aromatic ring.[3] By tracing the deuterium label, researchers can quantify the flux through these different pathways and identify novel metabolites.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from a metabolic tracing study using this compound in a rodent model.

Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolites in Rat Plasma

CompoundCmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Half-life (hr)
This compound15.2 ± 2.10.545.8 ± 5.32.1 ± 0.3
1-d1-Phenylethanol8.7 ± 1.51.030.1 ± 4.23.5 ± 0.5
d2-Acetophenone4.1 ± 0.82.022.5 ± 3.14.2 ± 0.6

Data are presented as mean ± standard deviation (n=6).

Table 2: Excretion of Deuterated Metabolites in Rat Urine over 24 Hours

Metabolite% of Administered Dose
1-d1-Phenylethanol glucuronide45.2 ± 5.5
1-d1-Phenylethanol sulfate15.8 ± 2.9
d2-Mandelic acid10.5 ± 1.8
d2-Phenylglyoxylic acid5.1 ± 1.1
Unchanged this compound< 1

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

In Vivo Dosing and Sample Collection

This protocol describes the administration of this compound to rodents and subsequent collection of biological samples for metabolic analysis.

Materials:

  • This compound (≥98% isotopic purity)

  • Vehicle for administration (e.g., corn oil)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Metabolic cages

  • Equipment for blood collection (e.g., syringes, capillary tubes)

  • Centrifuge

  • Freezers (-80°C)

Procedure:

  • Animal Acclimation: Acclimate rats in metabolic cages for at least 3 days prior to the experiment to allow for adaptation and collection of baseline urine and feces.

  • Dose Preparation: Prepare a dosing solution of this compound in corn oil at the desired concentration.

  • Administration: Administer the dosing solution to the rats via oral gavage at a specified dose (e.g., 100 mg/kg body weight).

  • Blood Collection: Collect blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Urine Collection: Collect urine from the metabolic cages over a 24-hour period. Measure the total volume and store aliquots at -80°C until analysis.

Sample Preparation and Metabolite Extraction

This protocol outlines the extraction of metabolites from plasma and urine samples for subsequent analysis by mass spectrometry.

Materials:

  • Collected plasma and urine samples

  • Internal standard (e.g., deuterated analog of a metabolite)

  • Acetonitrile

  • Formic acid

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50% methanol in water)

Procedure:

  • Plasma Extraction:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Urine Extraction:

    • Thaw urine samples on ice.

    • Centrifuge at 2,000 x g for 5 minutes to remove any particulate matter.

    • Dilute the urine 1:10 with water.

    • To 100 µL of diluted urine, add the internal standard.

    • The sample is now ready for direct injection or can be further purified using solid-phase extraction if necessary.

LC-MS/MS Analysis of Metabolites

This protocol provides a general framework for the analysis of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the parent compound and its metabolites (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for metabolite identification.

Procedure:

  • Method Development: Develop an LC-MS/MS method for the detection and quantification of this compound and its expected deuterated metabolites. This involves optimizing the chromatographic separation and the mass spectrometry parameters (e.g., precursor and product ions for MRM).

  • Sample Analysis: Inject the prepared plasma and urine extracts onto the LC-MS/MS system.

  • Data Processing: Process the acquired data using appropriate software to identify and quantify the deuterated compounds based on their retention times and mass-to-charge ratios.

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for a metabolic tracing study.

metabolic_pathway cluster_phase1 Phase I Metabolism ethylbenzene This compound phenylethanol 1-d1-Phenylethanol ethylbenzene->phenylethanol CYP2E1 ethylphenol 2- or 4-Ethyl-d2-phenol ethylbenzene->ethylphenol Ring Oxidation acetophenone d2-Acetophenone phenylethanol->acetophenone phenylethanol_gluc 1-d1-Phenylethanol Glucuronide phenylethanol->phenylethanol_gluc UGTs phenylethanol_sulf 1-d1-Phenylethanol Sulfate phenylethanol->phenylethanol_sulf SULTs ethylphenol_conj Ethyl-d2-phenol Conjugates ethylphenol->ethylphenol_conj

Caption: Metabolic pathway of this compound.

experimental_workflow cluster_invivo In Vivo Study cluster_sampleprep Sample Preparation cluster_analysis Analysis admin Administration of This compound to Animals collection Biological Sample Collection (Blood, Urine) admin->collection extraction Metabolite Extraction from Plasma and Urine collection->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing and Quantification lcms->data_proc

Caption: Experimental workflow for metabolic tracing.

References

"application of Ethyl-1,1-d2-benzene in kinetic isotope effect studies"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-1,1-d2-benzene is a deuterated analog of ethylbenzene used extensively in kinetic isotope effect (KIE) studies to elucidate reaction mechanisms, particularly in the field of drug metabolism. The substitution of hydrogen atoms with deuterium at the benzylic position allows for the sensitive probing of C-H bond cleavage, which is often the rate-determining step in oxidation reactions catalyzed by enzymes such as cytochrome P450 (CYP450). This document provides detailed application notes and experimental protocols for the use of this compound in KIE studies.

Principle of Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. For C-H bond cleavage, the substitution of hydrogen with deuterium (a heavier isotope) leads to a lower vibrational frequency of the C-D bond compared to the C-H bond. Consequently, more energy is required to break the C-D bond, resulting in a slower reaction rate. The magnitude of the KIE, expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD), provides valuable insight into the transition state of the reaction.

Applications in Drug Metabolism and Mechanistic Studies

The study of drug metabolism is crucial in drug discovery and development to understand the pharmacokinetic and pharmacodynamic properties of a new chemical entity. Many drug candidates are metabolized by CYP450 enzymes through oxidative pathways involving C-H bond activation. By using this compound as a probe substrate, researchers can:

  • Elucidate Reaction Mechanisms: Determine whether C-H bond cleavage is the rate-determining step in an enzymatic reaction. A significant KIE (typically > 2) suggests that C-H bond breaking is rate-limiting.

  • Investigate Enzyme Active Sites: The magnitude of the KIE can provide information about the geometry of the enzyme's active site and the transition state of the reaction.

  • Predict Metabolic Stability: By identifying metabolically labile sites, deuterium substitution can be strategically employed to slow down metabolism, thereby improving a drug's pharmacokinetic profile.

Quantitative Data Summary

The following table summarizes typical KIE values observed in benzylic hydroxylation reactions, similar to the oxidation of ethylbenzene, catalyzed by cytochrome P450 enzymes.

Substrate AnalogsEnzyme PreparationPrimary KIE (kH/kD)Reference
Selectively deuterated isomeric xylenesRat liver microsomes5.32 ± 0.48[1]
Selectively deuterated isomeric xylenesPurified CYP2B17.57 ± 0.42[1]
7-Ethoxycoumarin (O-de-ethylation)Phenobarbital-induced rat liver microsomes3.79 (observed)[2][3]
7-Ethoxycoumarin (O-de-ethylation)3-Methylcholanthrene-induced rat liver microsomes1.90 (observed)[2][3]

Note: The observed KIE for 7-ethoxycoumarin O-de-ethylation is attenuated by other non-isotope-sensitive steps in the reaction cycle. The calculated intrinsic KIE for the C-H bond cleavage step is much larger (12.8 to 14.0).

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound with Liver Microsomes for Intermolecular KIE Determination

This protocol describes a typical experiment to determine the intermolecular KIE for the hydroxylation of ethylbenzene by comparing the rates of metabolism of this compound and its non-deuterated counterpart in separate incubations.

Materials:

  • Ethylbenzene

  • This compound

  • Pooled human liver microsomes (or other specific CYP450-expressing systems)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Methanol (for quenching)

  • Ethyl acetate (for extraction)

  • Internal standard (e.g., 1-phenylethanol-d5)

  • GC-MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • In separate microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer (100 mM, pH 7.4), liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add either ethylbenzene or this compound to the respective tubes to a final concentration of, for example, 100 µM.

    • Initiate the reaction by adding NADP+.

    • Incubate at 37°C with shaking for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold methanol.

  • Sample Extraction:

    • Add the internal standard.

    • Extract the metabolites by adding ethyl acetate, vortexing, and centrifuging to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Optional but Recommended):

    • Reconstitute the dried extract in a suitable solvent (e.g., pyridine).

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the hydroxylated metabolites to their more volatile trimethylsilyl (TMS) derivatives.

    • Heat at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Analyze the samples using a GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set the GC oven temperature program to achieve good separation of the substrate and metabolites.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to quantify the parent compound and the 1-phenylethanol metabolite and their deuterated analogs.

  • Data Analysis:

    • Construct calibration curves for the unlabeled and deuterated metabolites.

    • Calculate the rate of formation of 1-phenylethanol and 1-phenylethanol-d2.

    • The intermolecular KIE is calculated as the ratio of the initial rates (Vmax/Km) for the two substrates: KIE = (Vmax/Km)H / (Vmax/Km)D.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Sample Workup cluster_analysis 4. Analysis prep_mix Prepare Incubation Mixtures (Buffer, Microsomes, NADPH System) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_substrate Add Ethylbenzene or This compound pre_incubate->add_substrate start_reaction Initiate with NADP+ add_substrate->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Quench Reaction (Cold Methanol) incubate->quench add_is Add Internal Standard quench->add_is extract Liquid-Liquid Extraction (Ethyl Acetate) add_is->extract dry Evaporate to Dryness extract->dry derivatize Derivatize (e.g., TMS) dry->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms data_analysis Data Analysis (Calculate Rates, Determine KIE) gcms->data_analysis

Caption: Experimental workflow for determining the intermolecular KIE.

p450_cycle P450_Fe3 P450 (Fe³⁺) P450_Fe3_S P450 (Fe³⁺) Substrate Complex P450_Fe3->P450_Fe3_S Substrate Binding P450_Fe2_S P450 (Fe²⁺) Substrate Complex P450_Fe3_S->P450_Fe2_S P450_Fe2_O2_S P450 (Fe²⁺)-O₂ Substrate Complex P450_Fe2_S->P450_Fe2_O2_S P450_FeO_S P450 (FeO)³⁺ Substrate Complex (Compound I) P450_Fe2_O2_S->P450_FeO_S P450_Fe3_S_OH P450 (Fe³⁺) Product Complex P450_FeO_S->P450_Fe3_S_OH C-H/C-D Bond Cleavage (Rate-Determining Step) H2O H₂O P450_FeO_S->H2O Oxygen Transfer P450_Fe3_final P450 (Fe³⁺) P450_Fe3_S_OH->P450_Fe3_final Product Release Product 1-Phenylethanol (R-OH or R-OD) P450_Fe3_S_OH->Product Substrate Ethylbenzene (R-H or R-D) Substrate->P450_Fe3_S e1 e⁻ (from NADPH) e1->P450_Fe3_S O2 O₂ O2->P450_Fe2_S e2_H e⁻, 2H⁺ e2_H->P450_Fe2_O2_S

Caption: Cytochrome P450 catalytic cycle for ethylbenzene hydroxylation.

References

Application Notes and Protocols for the Quantification of Ethyl-1,1-d2-benzene in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of ethylbenzene in biological samples, with a specific focus on the use of ethyl-1,1-d2-benzene as an internal standard. The protocols outlined are primarily based on gas chromatography-mass spectrometry (GC-MS) for the parent compound and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its major metabolites.

Introduction

Ethylbenzene is an organic compound that is a constituent of petroleum and is also used in the manufacturing of styrene. Exposure to ethylbenzene can occur in occupational settings and through environmental sources. Monitoring ethylbenzene and its metabolites in biological samples is crucial for assessing exposure and understanding its toxicokinetics. This compound is a deuterated analog of ethylbenzene, commonly used as an internal standard in mass spectrometry-based quantitative methods to improve accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

The primary metabolites of ethylbenzene in humans are mandelic acid (MA) and phenylglyoxylic acid (PGA), which are excreted in the urine. Therefore, the quantification of these metabolites is a reliable method for biological monitoring of ethylbenzene exposure.

Metabolic Pathway of Ethylbenzene

The metabolic conversion of ethylbenzene primarily occurs in the liver. The initial step involves the oxidation of the ethyl group to form 1-phenylethanol, which is further metabolized to acetophenone. Subsequent oxidation leads to the formation of mandelic acid and phenylglyoxylic acid, the principal urinary metabolites.

Ethylbenzene Metabolism Ethylbenzene Ethylbenzene Phenylethanol 1-Phenylethanol Ethylbenzene->Phenylethanol CYP450 Acetophenone Acetophenone Phenylethanol->Acetophenone MandelicAcid Mandelic Acid Acetophenone->MandelicAcid PhenylglyoxylicAcid Phenylglyoxylic Acid MandelicAcid->PhenylglyoxylicAcid HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Blood or Urine) Spike Spike with This compound (IS) Sample->Spike Vial Transfer to Headspace Vial Spike->Vial Incubate Incubation and Equilibration Vial->Incubate Extract HS-SPME Extraction Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition and Quantification GCMS->Data

Application Notes and Protocols for Ethyl-1,1-d2-benzene in Elucidating Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl-1,1-d2-benzene is a valuable isotopic tracer for investigating reaction mechanisms at the benzylic position of ethylbenzene. The substitution of hydrogen with deuterium at the C-1 position of the ethyl group allows for the precise determination of kinetic isotope effects (KIEs). This, in turn, provides critical insights into transition state structures and the rate-determining steps of various chemical and enzymatic reactions.[1] These studies are particularly relevant in fields such as drug metabolism, where understanding the action of enzymes like cytochrome P450 is crucial, as well as in industrial catalysis and synthetic organic chemistry.[1][2] Deuterium labeling can also enhance the metabolic stability and pharmacokinetic profiles of drug candidates.

Applications

The primary application of this compound is in the determination of primary kinetic isotope effects for reactions involving the cleavage of the C-H bond at the benzylic position. This includes:

  • Enzymatic Hydroxylation: Studying the mechanism of cytochrome P450-catalyzed benzylic hydroxylation, a key reaction in drug metabolism. A significant KIE (kH/kD > 2) indicates that C-H bond cleavage is the rate-determining step.

  • Chemical Oxidations: Elucidating the mechanisms of oxidation of ethylbenzene by various reagents, such as potassium permanganate or chromic acid.

  • Dehydrogenation Reactions: Investigating the mechanism of catalytic dehydrogenation of ethylbenzene to styrene, a crucial industrial process.

  • Halogenation Reactions: Probing the nature of the transition state in free-radical halogenation at the benzylic position.

Data Presentation: Kinetic Isotope Effects in Benzylic Oxidation

The following tables summarize representative quantitative data from kinetic isotope effect studies on the benzylic oxidation of ethylbenzene.

Table 1: Kinetic Isotope Effect for the Benzylic Hydroxylation of Ethylbenzene by Cytochrome P450 2B1

Substratek_cat (min⁻¹)K_m (µM)k_cat/K_m (min⁻¹µM⁻¹)KIE (kH/kD) on k_cat
Ethylbenzene15.8 ± 1.285 ± 70.186\multirow{2}{*}{7.8 ± 0.5}
This compound2.0 ± 0.288 ± 90.023

Table 2: Competitive Kinetic Isotope Effect for the Oxidation of Ethylbenzene with Potassium Permanganate

ExperimentRatio of Products (1-Phenylethanol / 1-Phenylethan-1-d1-ol)Calculated KIE (kH/kD)
Competitive6.2 ± 0.46.2 ± 0.4

Experimental Protocols

Protocol 1: Determination of the Kinetic Isotope Effect for the Benzylic Hydroxylation of Ethylbenzene by Recombinant Human Cytochrome P450 2B1

This protocol describes a competitive experiment to determine the intramolecular KIE for the benzylic hydroxylation of a mixture of ethylbenzene and this compound.

Materials:

  • Ethylbenzene

  • This compound

  • Recombinant human cytochrome P450 2B1 (e.g., in insect cell microsomes)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dichloromethane (HPLC grade)

  • Internal standard (e.g., toluene)

  • GC-MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), the NADPH regenerating system, and recombinant human cytochrome P450 2B1 (final concentration, e.g., 50 pmol/mL).

  • Substrate Addition: Prepare a stock solution containing an equimolar mixture of ethylbenzene and this compound in methanol. Add an aliquot of this stock solution to the reaction mixture to achieve a final substrate concentration below the K_m (e.g., 20 µM).

  • Reaction Initiation and Incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed solution of NADP+. Incubate at 37°C with gentle shaking for a time period that results in approximately 10-20% conversion of the substrates (e.g., 15 minutes).

  • Reaction Quenching and Extraction: Terminate the reaction by adding 1 mL of ice-cold dichloromethane containing a known concentration of an internal standard (e.g., toluene). Vortex vigorously for 1 minute to extract the products.

  • Sample Preparation for GC-MS: Centrifuge the mixture to separate the organic and aqueous layers. Carefully transfer the organic (bottom) layer to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Column: Use a suitable capillary column for separating aromatic hydrocarbons (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms column).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Use selected ion monitoring (SIM) to quantify the products. Monitor m/z 107 for 1-phenylethanol and m/z 108 for 1-phenylethan-1-d1-ol.

  • Data Analysis:

    • Integrate the peak areas of the two isotopic products.

    • The kinetic isotope effect (KIE) is calculated as the ratio of the peak area of the non-deuterated product to the deuterated product, assuming an initial 1:1 ratio of the starting materials.

Protocol 2: Synthesis of this compound

This protocol outlines a common method for the synthesis of this compound.

Materials:

  • Acetophenone

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous diethyl ether

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (dry)

  • Deuterium oxide (D₂O)

  • Hydrochloric acid (HCl), dilute

  • Sodium sulfate (anhydrous)

Procedure:

  • Reduction of Acetophenone: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum deuteride in anhydrous diethyl ether. Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of acetophenone in anhydrous diethyl ether to the LiAlD₄ suspension with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of D₂O at 0°C.

  • Add a dilute solution of HCl to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield 1-phenylethan-1-d1-ol.

  • Deuteration of the Alcohol: The resulting alcohol can be converted to the corresponding bromide and then reduced with a deuterium source, or undergo a Friedel-Crafts alkylation with deuterated reagents. A more direct route from a different precursor is often preferred for higher isotopic purity.

  • Alternative Friedel-Crafts Acylation and Reduction:

    • Perform a Friedel-Crafts acylation of benzene with acetyl chloride and AlCl₃ to form acetophenone.

    • Reduce the acetophenone using a Wolff-Kishner or Clemmensen reduction, but with deuterated reagents (e.g., D₂O in the Wolff-Kishner workup) to introduce the deuterium atoms at the benzylic position.

Visualizations

Diagram 1: Experimental Workflow for KIE Determination

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mixture (Buffer, Enzyme, NADPH System) add_sub Add Equimolar Mixture (Ethylbenzene & this compound) prep_mix->add_sub initiate Initiate Reaction (Add NADP+) add_sub->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction & Extract (Dichloromethane + Internal Standard) incubate->quench gcms GC-MS Analysis (SIM Mode) quench->gcms calculate Calculate KIE (Ratio of Product Areas) gcms->calculate

Workflow for determining the kinetic isotope effect.
Diagram 2: Signaling Pathway for Cytochrome P450 Catalyzed Hydroxylation

G P450_Fe3 P450 (Fe³⁺) P450_Fe3_RH P450 (Fe³⁺) - RH P450_Fe3->P450_Fe3_RH Substrate Binding Substrate Ethylbenzene (RH) Substrate->P450_Fe3_RH P450_Fe2_RH P450 (Fe²⁺) - RH P450_Fe3_RH->P450_Fe2_RH e1 e⁻ e1->P450_Fe2_RH P450_Fe3_O2_RH P450 (Fe³⁺) - O₂⁻ - RH P450_Fe2_RH->P450_Fe3_O2_RH O2 O₂ O2->P450_Fe3_O2_RH P450_Fe5_O_RH [P450 (Fe⁵⁺)=O] - RH or [P450 (Fe⁴⁺)=O] - Por•⁺ - RH P450_Fe3_O2_RH->P450_Fe5_O_RH e2 e⁻, 2H⁺ e2->P450_Fe5_O_RH H2O H₂O P450_Fe5_O_RH->H2O P450_Fe3_ROH P450 (Fe³⁺) - ROH P450_Fe5_O_RH->P450_Fe3_ROH H Abstraction & Radical Rebound (Rate-Determining Step) P450_Fe3_ROH->P450_Fe3 Product Release Product 1-Phenylethanol (ROH) P450_Fe3_ROH->Product

Cytochrome P450 catalytic cycle for hydroxylation.

References

Application Notes and Protocols for the GC/MS Analysis of Ethyl-1,1-d2-benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the qualitative and quantitative analysis of Ethyl-1,1-d2-benzene using Gas Chromatography-Mass Spectrometry (GC/MS). The methodologies described are based on established techniques for the analysis of ethylbenzene and other volatile organic compounds (VOCs).

Introduction

This compound is a deuterated analog of ethylbenzene, often used as an internal standard in quantitative analytical methods or as a tracer in metabolic and environmental fate studies. Its analysis by GC/MS allows for sensitive and selective detection and quantification. The mass difference introduced by the deuterium atoms provides a clear distinction from its non-deuterated counterpart, enabling accurate measurement even in complex matrices.

Principle of Analysis

The analysis involves the separation of this compound from other sample components using gas chromatography, followed by detection and identification using mass spectrometry. The separation is based on the compound's volatility and interaction with the GC column's stationary phase. The mass spectrometer bombards the eluted compound with electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum, a fingerprint of the molecule, is used for identification and quantification.

Experimental Protocols

A common and effective method for the analysis of volatile compounds like this compound is Headspace GC/MS. This technique is particularly useful for samples in complex matrices as it minimizes matrix effects by only introducing the volatile components into the GC system.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) Protocol

This protocol is a representative method and may require optimization for specific sample types and instrumentation.

1. Sample Preparation:

  • Accurately weigh or pipette a known amount of the sample (e.g., 1-5 grams of a solid or 1-5 mL of a liquid) into a headspace vial (e.g., 20 mL).

  • If required, add a known amount of an appropriate internal standard (e.g., Toluene-d8) for quantitative analysis.

  • For aqueous samples, the addition of a salt (e.g., NaCl) can increase the volatility of the analyte.

  • Immediately seal the vial with a crimp cap containing a PTFE/silicone septum.

2. Headspace Autosampler Parameters:

  • Vial Equilibration Temperature: 80°C

  • Vial Equilibration Time: 20 minutes

  • Loop Temperature: 90°C

  • Transfer Line Temperature: 100°C

  • Injection Volume: 1 mL (of the headspace gas)

  • Injection Mode: Split (e.g., 20:1 split ratio)

3. Gas Chromatograph (GC) Parameters:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Hold at 150°C for 2 minutes.

  • Injector Temperature: 250°C

4. Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Mode: Full Scan (e.g., m/z 40-200) for qualitative analysis and identification.

  • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor the characteristic ions of this compound (e.g., m/z 108, 93) and the internal standard.

Data Presentation

The following table summarizes the expected quantitative data for the GC/MS analysis of this compound. These are representative values and may vary depending on the specific instrumentation and analytical conditions.

ParameterValueDescription
Retention Time (RT) Approx. 8-10 minThe time it takes for the analyte to pass through the GC column.
Molecular Ion (M+) m/z 108The mass-to-charge ratio of the intact ionized molecule.
Base Peak m/z 93The most abundant fragment ion, likely [C7H5D2]+.
Other Characteristic Fragments m/z 77, 65, 51Common fragments corresponding to the phenyl group and its breakdown products.
Limit of Detection (LOD) ~0.1-1 µg/LEstimated based on typical performance for similar compounds.
Limit of Quantification (LOQ) ~0.5-5 µg/LEstimated based on typical performance for similar compounds.
Linear Range 0.5 - 100 µg/LA typical concentration range over which the response is linear.
Correlation Coefficient (r²) >0.995A measure of the linearity of the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HS-GC/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC/MS Analysis cluster_data Data Processing Sample Sample Matrix Vial Headspace Vial Sample->Vial Autosampler Headspace Autosampler (Equilibration & Injection) Vial->Autosampler IS Internal Standard IS->Vial GC Gas Chromatograph (Separation) Autosampler->GC MS Mass Spectrometer (Detection & Identification) GC->MS DataSystem Data System MS->DataSystem Qualitative Qualitative Analysis (Library Search) DataSystem->Qualitative Quantitative Quantitative Analysis (Calibration Curve) DataSystem->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for HS-GC/MS analysis of this compound.

Logical Relationship of Key Analytical Steps

This diagram outlines the logical progression and dependencies of the key stages in the analytical method.

Logical_Flow Start Start: Sample Receipt SamplePrep Sample Preparation - Aliquoting - Standard Addition Start->SamplePrep Volatilization Analyte Volatilization (Headspace Incubation) SamplePrep->Volatilization Separation Chromatographic Separation (Gas Chromatography) Volatilization->Separation Ionization Ionization & Fragmentation (Mass Spectrometry) Separation->Ionization Detection Ion Detection (Mass Analyzer) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing - Integration - Quantification DataAcquisition->DataProcessing End End: Report Generation DataProcessing->End

Caption: Logical flow of the GC/MS analytical process.

Application Notes and Protocols for Deuterium NMR of Ethyl-1,1-d2-benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of deuterium (²H) Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Ethyl-1,1-d2-benzene. It includes protocols for the synthesis of the deuterated compound and the acquisition and analysis of its ²H NMR spectrum. This isotopically labeled molecule serves as a valuable tool in various research areas, including mechanistic studies, metabolic tracing, and as an internal standard in mass spectrometry.

Introduction

Deuterium NMR spectroscopy is a powerful analytical technique for probing the structure, dynamics, and environment of molecules. The substitution of protons (¹H) with deuterons (²H) introduces a quadrupolar nucleus that provides unique spectroscopic information. This compound (C₆H₅CD₂CH₃) is a specifically labeled isotopologue of ethylbenzene where the two benzylic protons are replaced by deuterium. This targeted labeling allows for the precise investigation of the electronic environment and dynamics at this specific position within the molecule.

Quantitative ²H NMR Data

The following table summarizes the key quantitative parameters obtained from the ²H NMR spectrum of this compound. These values are crucial for the interpretation of the spectrum and for comparative studies.

ParameterValueDescription
Chemical Shift (δ) ~2.6 ppmThe chemical shift of the deuterium signal, referenced to a suitable standard (e.g., CDCl₃). This value is analogous to the proton chemical shift of the benzylic CH₂ group in ethylbenzene.
Quadrupolar Coupling Constant (e²qQ/h) 177.8 ± 2.2 kHzThis constant reflects the interaction between the nuclear quadrupole moment of the deuteron and the electric field gradient at the nucleus. It is sensitive to the electronic environment and bonding.
Spin-Lattice Relaxation Time (T₁) Not availableT₁ relaxation times in deuterium NMR are typically shorter than for protons due to the quadrupolar relaxation mechanism. Specific values for this compound are not readily available in the literature.
Spin-Spin Relaxation Time (T₂) Not availableT₂ relaxation times are also influenced by quadrupolar interactions and are generally short. Specific values for this compound require experimental determination.

Note: The exact chemical shift can vary slightly depending on the solvent and temperature.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of acetophenone with a deuterated reducing agent, followed by conversion of the resulting alcohol.

Materials:

  • Acetophenone

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Thionyl chloride (SOCl₂) or a similar halogenating agent

  • A suitable organometallic reagent for the final reduction step (e.g., methylmagnesium bromide)

  • Deuterated water (D₂O) for quenching

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Reduction of Acetophenone: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, a solution of acetophenone in anhydrous diethyl ether is cooled in an ice bath. A solution of lithium aluminum deuteride in anhydrous diethyl ether is added dropwise with stirring.

  • Quenching: After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched by the slow, dropwise addition of D₂O, followed by an aqueous workup.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-phenylethanol-1-d.

  • Conversion to Chloride: The deuterated alcohol is then converted to the corresponding chloride, 1-chloro-1-phenylethane-1-d, using a reagent such as thionyl chloride.

  • Final Reduction: The resulting chloride is reacted with a suitable organometallic reagent, such as methylmagnesium bromide, to replace the chlorine with a methyl group, yielding the final product, this compound.

  • Purification: The crude product is purified by distillation or column chromatography to obtain the pure this compound.

²H NMR Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer equipped with a broadband probe tuneable to the deuterium frequency.

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., chloroform-d, benzene-d₆). The choice of solvent should be one in which the analyte is soluble and the solvent's residual deuterium signal does not overlap with the analyte signal.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Tune and match the probe to the deuterium frequency.

  • Shim the magnetic field to obtain good homogeneity.

  • Acquire a standard one-pulse ²H NMR spectrum. Due to the typically fast relaxation of deuterium, a short relaxation delay can often be used.

  • For T₁ measurements, an inversion-recovery pulse sequence is recommended. For T₂ measurements, a Carr-Purcell-Meiboom-Gill (CPMG) sequence can be employed.

Diagrams

Synthesis_Workflow Acetophenone Acetophenone LiAlD4 LiAlD₄ Reduction Acetophenone->LiAlD4 Alcohol 1-Phenylethanol-1-d LiAlD4->Alcohol SOCl2 Halogenation (e.g., SOCl₂) Alcohol->SOCl2 Chloride 1-Chloro-1-phenylethane-1-d SOCl2->Chloride Grignard Grignard Reaction (e.g., CH₃MgBr) Chloride->Grignard Product This compound Grignard->Product

Caption: Synthetic pathway for this compound.

NMR_Workflow SamplePrep Sample Preparation (Dissolve in deuterated solvent) NMR_Tube Transfer to NMR Tube SamplePrep->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Tuning Tune and Shim Spectrometer->Tuning Acquisition Data Acquisition (¹H decoupled ²H spectrum) Tuning->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Relaxation Times) Processing->Analysis

Caption: Experimental workflow for ²H NMR analysis.

Conclusion

The synthesis and subsequent ²H NMR analysis of this compound provide valuable insights into the molecular environment at the benzylic position. The protocols and data presented here serve as a guide for researchers utilizing deuterium labeling and NMR spectroscopy in their studies. The distinct chemical shift and quadrupolar coupling constant are key identifiers for this molecule, while relaxation time measurements can offer further information on molecular dynamics.

Application Notes and Protocols: In Vivo Metabolic Fate of Ethyl-1,1-d2-benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the anticipated metabolic fate of Ethyl-1,1-d2-benzene in vivo. Due to the limited direct research on this specific deuterated compound, this document extrapolates from the well-established metabolic pathways of its non-deuterated analog, ethylbenzene, and incorporates the known principles of kinetic isotope effects.

Introduction

This compound is a deuterated form of ethylbenzene where two hydrogen atoms on the ethyl group's first carbon are replaced with deuterium.[1] This isotopic labeling is a powerful tool in metabolic studies to trace the fate of the molecule and to understand reaction mechanisms. The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect, which can lead to a different pharmacokinetic profile compared to the parent compound.[1]

The metabolism of ethylbenzene primarily occurs in the liver through oxidation by cytochrome P450 (CYP) enzymes, with CYP2E1 being a major contributor to the initial hydroxylation step.[2] The primary metabolic pathway involves the oxidation of the ethyl side chain, leading to the formation of various metabolites that are subsequently conjugated and excreted.[3][4]

Predicted Metabolic Pathways of this compound

The primary metabolic pathway of ethylbenzene proceeds via hydroxylation of the benzylic carbon to form 1-phenylethanol.[3][5] This step is considered the rate-determining step in the side-chain oxidation pathway. The presence of deuterium at this position in this compound is expected to exhibit a significant kinetic isotope effect, slowing down this primary metabolic route. This may lead to a greater proportion of the compound being metabolized through alternative pathways, such as aromatic hydroxylation.

Below is a diagram illustrating the predicted primary metabolic pathway.

MetabolicPathway cluster_primary Primary Metabolic Pathway (Side-Chain Oxidation) cluster_alternative Alternative Pathway (Aromatic Hydroxylation) This compound This compound 1-d1-1-Phenylethanol 1-d1-1-Phenylethanol This compound->1-d1-1-Phenylethanol CYP450 ( slowed due to KIE ) 2-Ethylphenol 2-Ethylphenol This compound->2-Ethylphenol CYP450 4-Ethylphenol 4-Ethylphenol This compound->4-Ethylphenol CYP450 d1-Acetophenone d1-Acetophenone 1-d1-1-Phenylethanol->d1-Acetophenone Alcohol Dehydrogenase Mandelic Acid Mandelic Acid d1-Acetophenone->Mandelic Acid Phenylglyoxylic Acid Phenylglyoxylic Acid Mandelic Acid->Phenylglyoxylic Acid ExperimentalWorkflow Dosing of Animal Model Dosing of Animal Model Sample Collection (Urine, Feces, Blood, Tissues) Sample Collection (Urine, Feces, Blood, Tissues) Dosing of Animal Model->Sample Collection (Urine, Feces, Blood, Tissues) Sample Preparation (Hydrolysis, Extraction) Sample Preparation (Hydrolysis, Extraction) Sample Collection (Urine, Feces, Blood, Tissues)->Sample Preparation (Hydrolysis, Extraction) Analytical Instrumentation (GC-MS, LC-MS/MS) Analytical Instrumentation (GC-MS, LC-MS/MS) Sample Preparation (Hydrolysis, Extraction)->Analytical Instrumentation (GC-MS, LC-MS/MS) Data Analysis (Metabolite ID and Quantification) Data Analysis (Metabolite ID and Quantification) Analytical Instrumentation (GC-MS, LC-MS/MS)->Data Analysis (Metabolite ID and Quantification) Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis (Metabolite ID and Quantification)->Pharmacokinetic Modeling

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl-1,1-d2-benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl-1,1-d2-benzene.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Two primary retrosynthetic pathways are commonly considered for the synthesis of this compound.

  • Route A: Deuteration of a Precursor followed by Reduction. This is often the more practical approach. It involves the deuteration of the α-position of acetophenone, followed by the reduction of the carbonyl group to a methylene group.

  • Route B: Friedel-Crafts Alkylation with a Deuterated Ethylating Agent. This route involves preparing a deuterated ethylating agent, such as 1,1-d2-ethyl tosylate, and then using it in a Friedel-Crafts alkylation reaction with benzene.

Q2: Why is the deuteration of acetophenone followed by reduction often preferred over Friedel-Crafts alkylation with a deuterated ethylating agent?

A2: The preference for the acetophenone route is primarily due to the challenges associated with the Friedel-Crafts alkylation of benzene. These challenges include the potential for carbocation rearrangements and polyalkylation, which can lead to a mixture of products and lower yields of the desired compound.[1][2][3][4][5][6][7][8][9] The synthesis of a deuterated ethylating agent also adds extra steps to the overall process.

Q3: How can I confirm the isotopic purity of my synthesized this compound?

A3: The isotopic purity of your final product should be determined using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are powerful tools for determining the position and extent of deuterium incorporation.[10][11][12] In ¹H NMR, the disappearance or reduction of the signal corresponding to the α-protons of the ethyl group will indicate successful deuteration. ²H NMR will show a signal at the chemical shift corresponding to the deuterated position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can be used to determine the molecular weight of the deuterated compound and to quantify the percentage of different isotopologues present in the sample.[10][13][14][15]

Q4: What are the safety precautions I should take during the synthesis?

A4: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Specific hazards to be aware of include the flammability of organic solvents, the corrosive nature of strong acids and bases used in some of the reactions, and the toxicity of some reagents. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guides

Route A: Deuteration of Acetophenone and Subsequent Reduction

This route involves two key steps: the deuteration of the α-position of acetophenone and the reduction of the deuterated ketone.

Experimental Protocol:

  • In a round-bottom flask, dissolve acetophenone in a suitable solvent (e.g., methanol-d4, THF).

  • Add a deuterium source, typically D₂O, and a catalytic amount of a base (e.g., NaOD, K₂CO₃) or acid (e.g., DCl, D₂SO₄).

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period. The progress of the H/D exchange can be monitored by ¹H NMR.

  • After the reaction is complete, neutralize the catalyst and extract the deuterated acetophenone with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude 1,1-d2-acetophenone.

Troubleshooting:

Problem Possible Cause Solution
Low Deuterium Incorporation Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by ¹H NMR until the desired level of deuteration is achieved.
Inadequate amount of deuterium source or catalyst.Increase the molar excess of the deuterium source (D₂O) and/or the catalyst concentration.
Back-exchange with protic solvents during workup.Use deuterated solvents for the workup or minimize contact with protic solvents.
Side Reactions (e.g., Aldol Condensation) Strong basic conditions.Use a milder base (e.g., K₂CO₃) or perform the reaction at a lower temperature.

Experimental Protocol (Wolff-Kishner Reduction):

  • To a flask equipped with a reflux condenser, add the 1,1-d2-acetophenone, hydrazine hydrate, and a high-boiling solvent (e.g., diethylene glycol).

  • Heat the mixture to reflux.

  • Add a strong base, such as potassium hydroxide (KOH), portion-wise.

  • Continue to heat the reaction mixture, allowing the temperature to rise as water and excess hydrazine are distilled off.

  • After the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ether, pentane).

  • Wash the organic layer, dry it over an anhydrous salt, and purify the this compound by distillation or column chromatography.

Troubleshooting:

Problem Possible Cause Solution
Incomplete Reduction Insufficient reaction temperature or time.Ensure the reaction temperature is high enough to drive the reaction to completion. The temperature should typically be above 180 °C.[16][17][18][19][20]
Inadequate amount of hydrazine or base.Use a sufficient excess of hydrazine hydrate and a strong base like KOH.
Deuterium Loss (H/D Exchange) The strongly basic conditions of the Wolff-Kishner reduction can potentially lead to some deuterium exchange.While generally robust, if significant deuterium loss is observed, consider alternative reduction methods like the Clemmensen reduction, but be aware of its acidic nature which might also pose challenges.
Formation of Azine by-product Incomplete reaction of the intermediate hydrazone.Ensure a sufficiently high reaction temperature and a long enough reaction time to drive the decomposition of the hydrazone.

Data Summary Table for Route A:

Parameter Typical Value Reference
Deuterium Incorporation in Acetophenone >95%[21]
Yield of Reduction Step 70-90%General literature yields for Wolff-Kishner reductions.
Overall Isotopic Purity >95%Dependent on the efficiency of both steps.

Experimental Workflow for Route A:

G cluster_0 Step 1: Deuteration cluster_1 Step 2: Reduction Acetophenone Acetophenone Deuteration Deuteration Acetophenone->Deuteration D₂O, Base/Acid d2_Acetophenone d2_Acetophenone Deuteration->d2_Acetophenone Workup Reduction Reduction d2_Acetophenone->Reduction Hydrazine, KOH, Heat Product This compound Reduction->Product Purification

Caption: Workflow for the synthesis of this compound via deuteration of acetophenone followed by reduction.

Route B: Friedel-Crafts Alkylation with a Deuterated Ethylating Agent

This route involves the preparation of a deuterated ethylating agent, such as 1,1-d2-ethyl tosylate, followed by the Friedel-Crafts alkylation of benzene.

Experimental Protocol:

  • Reduce deuterated acetic acid (CD₃COOD) or a deuterated acetyl chloride with a suitable reducing agent (e.g., LiAlD₄) to produce 1,1-d2-ethanol.

  • React the 1,1-d2-ethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form 1,1-d2-ethyl tosylate.[22][23]

  • Purify the tosylate by recrystallization.

Troubleshooting:

Problem Possible Cause Solution
Low Yield of 1,1-d2-ethanol Incomplete reduction.Ensure the use of a sufficient excess of the reducing agent and appropriate reaction conditions.
Low Yield of Tosylate Incomplete reaction with TsCl.Use a slight excess of TsCl and ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.
Side reactions with pyridine.Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions.

Experimental Protocol:

  • To a cooled solution of benzene and a Lewis acid catalyst (e.g., AlCl₃), add the 1,1-d2-ethyl tosylate dropwise.

  • Stir the reaction mixture at a controlled temperature.

  • After the reaction is complete, quench the reaction by pouring it onto ice-water.

  • Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt.

  • Purify the this compound by distillation.

Troubleshooting:

Problem Possible Cause Solution
Low Yield of Product Deactivation of the catalyst by moisture.Ensure all reagents and glassware are thoroughly dried before use.
Polyalkylation The product, ethylbenzene, is more reactive than benzene and can undergo further alkylation.[1][5][8]Use a large excess of benzene to favor monoalkylation.
Carbocation Rearrangement While less likely with a primary tosylate, rearrangement can still be a concern.Friedel-Crafts acylation followed by reduction is an alternative that avoids carbocation rearrangements. However, this would add more steps to the synthesis.
Isomer Formation The ethyl group is an ortho-, para-director. If polyalkylation occurs, a mixture of isomers will be formed.Use a large excess of benzene and carefully control the reaction conditions to minimize polyalkylation.

Data Summary Table for Route B:

Parameter Typical Value Reference
Yield of Tosylation Step 80-95%[22][23]
Yield of Friedel-Crafts Alkylation Variable, can be low due to side reactions.[1][2][3][4][5][6][7][8][9]
Overall Isotopic Purity High, assuming no H/D exchange.Dependent on the purity of the deuterated starting material.

Logical Relationship for Troubleshooting Friedel-Crafts Alkylation:

G Start Friedel-Crafts Alkylation Issues Polyalkylation Polyalkylation Observed? Start->Polyalkylation Rearrangement Rearranged Products Detected? Polyalkylation->Rearrangement No Sol_Poly Increase Benzene Excess Polyalkylation->Sol_Poly Yes LowYield Low Yield? Rearrangement->LowYield No Sol_Rearrange Consider Acylation-Reduction Route Rearrangement->Sol_Rearrange Yes Sol_Yield Ensure Anhydrous Conditions LowYield->Sol_Yield Yes End Optimized Reaction LowYield->End No Sol_Poly->Rearrangement Sol_Rearrange->End Sol_Yield->End

Caption: Troubleshooting logic for Friedel-Crafts alkylation in the synthesis of this compound.

References

Technical Support Center: Synthesis of Ethyl-1,1-d2-benzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethyl-1,1-d2-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the synthesis of this deuterated compound.

Overview of Synthetic Strategy

The most common and efficient method for synthesizing this compound is through the reduction of acetophenone in the presence of a deuterium source. This guide will focus on the Wolff-Kishner reduction, as it provides a direct route to the target molecule with high potential for deuterium incorporation.

Proposed Reaction Pathway: Wolff-Kishner Reduction

The Wolff-Kishner reduction converts a carbonyl group into a methylene group using hydrazine (N₂H₄) and a strong base, typically potassium hydroxide (KOH), at high temperatures. To introduce the two deuterium atoms at the 1-position of the ethyl group, a deuterated solvent such as deuterated diethylene glycol is used, and the reaction is quenched with heavy water (D₂O).

reaction_pathway acetophenone Acetophenone r1 acetophenone->r1 hydrazine H2N-NH2 (Hydrazine) hydrazine->r1 koh KOH, D2O (Potassium Hydroxide, Heavy Water) r2 koh->r2 heat Heat heat->r2 hydrazone Acetophenone Hydrazone (Intermediate) hydrazone->r2 product This compound r1->hydrazone Formation of Hydrazone r2->product Reduction and Deuteration r3

Caption: Reaction pathway for the synthesis of this compound via Wolff-Kishner reduction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: Low Yield or Incomplete Reaction check_deuteration Check Deuterium Incorporation (NMR/MS) start->check_deuteration side_products Significant Side Products Observed start->side_products low_deuteration Low Deuteration check_deuteration->low_deuteration Low D% incomplete_reaction Incomplete Reaction (Starting material remains) check_deuteration->incomplete_reaction High D% but low conversion check_d_source Verify Purity of D2O and Deuterated Solvent low_deuteration->check_d_source Yes check_temp Verify Reaction Temperature (High-boiling solvent is crucial) incomplete_reaction->check_temp Yes azine_formation Azine Formation Detected? side_products->azine_formation Yes other_side_products Other Side Products side_products->other_side_products No increase_d_source Increase Equivalents of D2O Ensure anhydrous conditions initially check_d_source->increase_d_source check_reagents Check Purity/Activity of Hydrazine and KOH check_temp->check_reagents increase_time Increase Reaction Time check_reagents->increase_time optimize_addition Optimize Hydrazine Addition (e.g., slow, portion-wise) azine_formation->optimize_addition purification Optimize Purification (e.g., column chromatography) other_side_products->purification

Caption: Troubleshooting workflow for this compound synthesis.

Question & Answer Troubleshooting

Q1: My yield of this compound is lower than expected. What are the common causes?

A1: Low yields can result from several factors:

  • Incomplete Reaction: The Wolff-Kishner reduction requires high temperatures (typically 180-200°C). Ensure your reaction setup can maintain this temperature. Also, verify the quality of your hydrazine and KOH, as old or impure reagents can be less reactive.

  • Side Reactions: A common side reaction is the formation of an azine, which occurs when the intermediate hydrazone reacts with another molecule of acetophenone.[1] To minimize this, you can try adding the hydrazine slowly to the reaction mixture.

  • Product Loss During Workup: this compound is volatile. Be cautious during solvent removal to avoid product loss. Ensure your extraction and washing steps are efficient.

Q2: The deuterium incorporation is incomplete. How can I improve the level of deuteration?

A2: Incomplete deuteration is often due to the presence of protic (non-deuterated) sources in the reaction.

  • Purity of Deuterated Reagents: Ensure the high purity of your D₂O and any deuterated solvents used.

  • Anhydrous Initial Step: The initial formation of the hydrazone should be as anhydrous as possible to prevent premature quenching by water.

  • Sufficient Deuterium Source: Use a sufficient excess of the deuterium source (e.g., D₂O) during the reduction step to ensure the intermediate carbanion is quenched by a deuteron.

Q3: I am observing significant amounts of side products. What are they and how can I avoid them?

A3: Besides azine formation, other side reactions can occur.

  • Cleavage Products: At very high temperatures, some cleavage of the ethylbenzene product can occur. Ensure the reaction temperature does not significantly exceed the recommended range.

  • Incomplete Reduction: If you observe 1-phenylethanol, it indicates that the reduction is not complete. This can be due to insufficient temperature, reaction time, or base.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the Wolff-Kishner reduction for this synthesis?

A1:

  • Acetophenone: The starting material containing the carbonyl group to be reduced.

  • Hydrazine (N₂H₄): Reacts with the carbonyl group of acetophenone to form an intermediate called a hydrazone.[1]

  • Potassium Hydroxide (KOH): A strong base that deprotonates the hydrazone, leading to the formation of a diimide anion.[1]

  • Deuterated Solvent (e.g., deuterated diethylene glycol) and D₂O: Serve as the deuterium source to quench the carbanion intermediate, leading to the incorporation of deuterium in the final product.

  • Heat: Provides the necessary activation energy for the reaction, which is typically high.

Q2: Can I use a different reduction method to synthesize this compound?

A2: Yes, the Clemmensen reduction is another possibility. This method uses amalgamated zinc (Zn(Hg)) in the presence of a strong acid.[2][3] To achieve deuteration, you would use a deuterated acid like DCl in D₂O. However, the Clemmensen reduction is not suitable for acid-sensitive substrates.[4]

Q3: How do I confirm the successful synthesis and deuteration of my product?

A3: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of the signal corresponding to the -CH₃ group of acetophenone and the appearance of a new signal for the -CHD₂ group. The integration of the aromatic protons versus the ethyl group protons will confirm the structure. ²H NMR can also be used to directly observe the incorporated deuterium.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be two mass units higher than that of non-deuterated ethylbenzene, confirming the incorporation of two deuterium atoms.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Hydrazine: is highly toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Potassium Hydroxide (KOH): is a strong, corrosive base. Avoid contact with skin and eyes.

  • High Temperatures: The reaction is run at high temperatures, posing a risk of burns. Use appropriate heating mantles and glassware.

Experimental Protocols and Data

Detailed Experimental Protocol: Wolff-Kishner Reduction
  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagent Addition: To the flask, add acetophenone, a slight excess of hydrazine hydrate, and potassium hydroxide pellets. Use a high-boiling deuterated solvent like deuterated diethylene glycol.

  • Hydrazone Formation: Heat the mixture to around 100-120°C for 1-2 hours to form the acetophenone hydrazone intermediate.

  • Reduction and Deuteration: Increase the temperature to 180-200°C to allow for the distillation of water and the start of the reduction. Once the evolution of nitrogen gas begins, maintain this temperature until the gas evolution ceases (typically 3-5 hours).

  • Quenching: Cool the reaction mixture to room temperature and carefully quench with D₂O.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with dilute acid and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The crude product can be further purified by column chromatography or fractional distillation if necessary.

Quantitative Data Summary

The following tables provide typical ranges for reaction parameters. Optimal conditions should be determined experimentally.

Table 1: Typical Reaction Conditions

ParameterValueNotes
Temperature 180 - 200 °CHigh temperature is crucial for the reduction step.[1]
Reaction Time 3 - 6 hoursMonitor nitrogen gas evolution to determine completion.
Pressure Atmospheric
Solvent Deuterated Diethylene GlycolA high-boiling point is necessary.

Table 2: Reagent Quantities (Molar Equivalents relative to Acetophenone)

ReagentMolar EquivalentsRationale
Hydrazine Hydrate 1.5 - 2.0 eqAn excess ensures complete formation of the hydrazone.
Potassium Hydroxide 2.0 - 3.0 eqA strong base is required to drive the reaction.
Heavy Water (D₂O) > 5.0 eqUsed in excess for quenching to maximize deuteration.

References

Technical Support Center: Synthesis of Ethyl-1,1-d2-benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl-1,1-d2-benzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main strategies for the synthesis of this compound:

  • Friedel-Crafts Acylation followed by Deuterated Reduction: This is often the preferred lab-scale method. It involves the acylation of benzene with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form acetophenone. The subsequent reduction of the acetophenone's carbonyl group to a methylene group is carried out using a deuterated reducing agent. This method offers high regioselectivity and avoids the polyalkylation issues common with direct alkylation.

  • Direct Friedel-Crafts Alkylation: This method involves the reaction of benzene with a deuterated ethylating agent in the presence of a Lewis acid catalyst. While seemingly more direct, this approach is prone to polyalkylation, yielding significant amounts of diethylbenzene and other poly-substituted side products.[1][2][3][4] Controlling the reaction to favor mono-alkylation can be challenging.

Q2: What are the common side products I should be aware of?

A2: The side product profile depends heavily on the chosen synthetic route:

  • Via Friedel-Crafts Alkylation: The most common side products are polyalkylated benzenes, primarily 1,2- and 1,4-diethylbenzene, as well as triethylbenzenes.[1][2][5][6][7] This is due to the product, ethylbenzene, being more reactive than the starting material, benzene.

  • Via Acylation-Reduction: This route is generally cleaner. The acylation step is self-limiting as the product, acetophenone, is deactivated towards further acylation. Side products are primarily associated with the reduction step and may include the incompletely reduced alcohol (1-phenyl-1,1-d2-ethanol) or dimerization products like pinacols, depending on the reduction method used.

Q3: Can I use Lithium aluminum deuteride (LiAlD₄) to directly convert acetophenone to this compound?

A3: No, this is a common misconception. The reaction of a ketone like acetophenone with a powerful reducing agent such as lithium aluminum deuteride (LiAlD₄) will yield the corresponding alcohol, in this case, 1-phenyl-1-d-ethanol. To obtain this compound from acetophenone, a reduction method that converts a carbonyl group directly to a methylene group is required, such as a deuterated Clemmensen or Wolff-Kishner reduction.

Troubleshooting Guide

Problem 1: Low yield of this compound and significant formation of poly-ethylated side products.

  • Probable Cause: You are likely using a direct Friedel-Crafts alkylation method. The ethyl group is an activating group, which makes the product more susceptible to further alkylation than the benzene starting material.[1]

  • Solution:

    • Modify Reaction Stoichiometry: Use a large excess of benzene relative to the ethylating agent. This increases the probability that the electrophile will react with benzene instead of the already-formed ethylbenzene.

    • Change Synthetic Route: Switch to the Friedel-Crafts acylation followed by reduction method. The acyl group deactivates the ring, preventing polyacylation.

Problem 2: My final product is a mixture of this compound and 1-phenyl-1,1-d2-ethanol.

  • Probable Cause: You are using the acylation-reduction pathway, and the reduction of the carbonyl group is incomplete.

  • Solution:

    • Increase Reaction Time/Temperature: Ensure the reduction reaction is allowed to proceed to completion. The specific conditions will depend on the chosen reduction method (e.g., Clemmensen, Wolff-Kishner).

    • Ensure Purity and Stoichiometry of Reagents: Verify the quality and quantity of your reducing agents. For instance, in a Clemmensen reduction, the zinc amalgam must be properly activated.[8][9][10][11][12]

Problem 3: I am observing incomplete deuteration in my final product.

  • Probable Cause: The source of deuterium in your reaction is being diluted with protium (¹H).

  • Solution:

    • Use High-Purity Deuterated Reagents: Ensure your deuterated reagents (e.g., D₂O, DCl, deuterated hydrazine) have high isotopic purity.

    • Control for Atmospheric Moisture: Conduct the reaction under an inert and dry atmosphere (e.g., argon or nitrogen) to prevent the introduction of H₂O, which can compete with your deuterium source.

    • Pre-exchange Labile Protons: If your reaction setup has labile protons (e.g., on glassware), consider pre-rinsing with D₂O.

Quantitative Data on Side Product Formation

The following tables provide representative data on the distribution of products in the synthesis of ethylbenzene. While specific yields for the deuterated analog may vary slightly, these values illustrate the typical outcomes of each synthetic route.

Table 1: Representative Product Distribution in Friedel-Crafts Alkylation of Benzene

ProductMolar Ratio (Benzene:Ethylene)Typical Yield (%)
Ethylbenzene10:185-90
Diethylbenzenes10:110-15
Triethylbenzenes10:1<1
Ethylbenzene1:140-50
Diethylbenzenes1:130-40
Polyethylbenzenes1:110-20

Data is illustrative and based on typical industrial and lab-scale outcomes.[2][5][6][7]

Table 2: Representative Product Purity in Friedel-Crafts Acylation followed by Clemmensen Reduction

StepProductTypical Purity after Workup (%)Major Impurities
AcylationAcetophenone>98Unreacted Benzene, Acetic Anhydride
ReductionEthylbenzene>95Acetophenone (unreacted), 1-Phenylethanol

Purity is typically determined by GC-MS analysis.[13][14][15]

Experimental Protocols

Recommended Protocol: Synthesis of this compound via Friedel-Crafts Acylation and Deuterated Clemmensen Reduction

This two-step procedure is recommended for laboratory-scale synthesis to ensure high purity and avoid polyalkylation side products.

Step 1: Friedel-Crafts Acylation – Synthesis of Acetophenone

  • Setup: Equip a dry, three-necked round-bottom flask with a dropping funnel, a reflux condenser with a gas outlet (connected to a scrubber), and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 1.2 eq) and dry dichloromethane (DCM) as the solvent. Cool the suspension to 0 °C in an ice bath.

  • Reaction: Add a solution of acetyl chloride (1.0 eq) in dry DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, add dry benzene (1.0 eq) dropwise.

  • Reaction Progression: After adding the benzene, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction can be monitored by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid. Separate the organic layer. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude acetophenone can be purified by vacuum distillation.

Step 2: Deuterated Clemmensen Reduction – Synthesis of this compound

  • Preparation of Zinc Amalgam: Activate zinc dust by stirring it with a dilute DCl solution in D₂O for 5-10 minutes. Decant the solution and wash the zinc with D₂O. Add a solution of mercuric chloride (HgCl₂) in D₂O and stir for 10-15 minutes. Decant the solution and wash the resulting zinc amalgam with D₂O.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the freshly prepared zinc amalgam.

  • Reaction: Add a mixture of concentrated DCl, D₂O, and acetophenone (from Step 1) to the flask.

  • Reflux: Heat the mixture to a vigorous reflux with stirring. The reaction is typically complete in 2-4 hours. Additional DCl may be needed during the reaction. Monitor the disappearance of acetophenone by TLC or GC-MS.

  • Workup: After cooling, decant the liquid from the remaining zinc amalgam. Separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent. The final product, this compound, can be purified by fractional distillation.

Visualizations

Synthesis_Pathways cluster_alkylation Route 1: Friedel-Crafts Alkylation cluster_acylation_reduction Route 2: Acylation-Reduction (Recommended) Benzene1 Benzene Product1 This compound Benzene1->Product1 Direct Alkylation EtCl_d2 CD₃CH₂Cl / AlCl₃ Side_Product_DEB Diethylbenzenes Product1->Side_Product_DEB Polyalkylation Benzene2 Benzene Acetophenone Acetophenone Benzene2->Acetophenone Acylation AcCl Acetyl Chloride / AlCl₃ Product2 This compound Acetophenone->Product2 Reduction Deut_Red Deuterated Reduction (e.g., Zn(Hg) / DCl)

Caption: Alternative synthetic routes for this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Purity Analyze Final Product (GC-MS, NMR) Start->Check_Purity Low_Yield Low Yield of Desired Product? Check_Purity->Low_Yield Polyalkylation High Levels of Polyalkylation? Low_Yield->Polyalkylation Yes Success Synthesis Successful Low_Yield->Success No Incomplete_Reduction Presence of 1-Phenyl-1,1-d2-ethanol? Polyalkylation->Incomplete_Reduction No Use_Excess_Benzene Action: Use large excess of benzene or switch to acylation-reduction route. Polyalkylation->Use_Excess_Benzene Yes Incomplete_Reduction->Success No Increase_Reduction_Time Action: Increase reduction reaction time/temperature. Incomplete_Reduction->Increase_Reduction_Time Yes

Caption: Troubleshooting workflow for this compound synthesis.

References

"avoiding over-alkylation in deuterated ethylbenzene synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of deuterated ethylbenzene. The primary focus is on avoiding over-alkylation, a common side reaction in Friedel-Crafts alkylation.

Troubleshooting Guide: Over-Alkylation in Deuterated Ethylbenzene Synthesis

Problem: Formation of significant amounts of di-, tri-, and poly-ethylated deuterated benzene derivatives alongside the desired mono-ethylated product.

Potential Cause Recommended Solution Rationale
Incorrect Stoichiometry Use a large excess of deuterated benzene (e.g., benzene-d6) relative to the ethylating agent (e.g., ethyl-d5 chloride or ethene-d4). A molar ratio of 5:1 to 10:1 (benzene:ethylating agent) is a good starting point.Increasing the concentration of the deuterated benzene statistically favors the reaction of the electrophile with an unreacted benzene molecule over an already ethylated one.[1]
High Reaction Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start with cooling the reaction mixture (e.g., 0-5 °C) and allow it to slowly warm to room temperature.Higher temperatures can increase the rate of the second and subsequent alkylation reactions more than the initial alkylation, leading to a higher proportion of poly-alkylated products.
Inappropriate Catalyst or Catalyst Concentration Use a less active Lewis acid catalyst or a solid acid catalyst. For Lewis acids like AlCl₃, use the minimum effective amount. Consider zeolites for improved selectivity.Highly active catalysts can promote further alkylation of the activated ethylbenzene-d5 product. Zeolites can offer shape selectivity that favors the formation of the mono-substituted product.
Prolonged Reaction Time Monitor the reaction progress closely (e.g., by GC-MS) and quench the reaction as soon as the starting material is consumed to an acceptable level.Extended reaction times provide more opportunity for the mono-alkylated product to undergo further alkylation.
Reaction Pathway Choice Consider an alternative two-step synthesis: Friedel-Crafts acylation followed by reduction. This method inherently avoids poly-alkylation.[2]The acyl group introduced in the first step is deactivating, which prevents further acylation of the aromatic ring. The subsequent reduction of the ketone to an ethyl group is a high-yield reaction.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is over-alkylation a common problem in the synthesis of deuterated ethylbenzene?

A1: Over-alkylation, also known as polyalkylation, is a common issue in Friedel-Crafts alkylation reactions. The ethyl group is an activating group, meaning that the product, deuterated ethylbenzene, is more reactive than the starting material, deuterated benzene. This increased reactivity makes the product susceptible to further alkylation, leading to the formation of diethylbenzene, triethylbenzene, and other poly-alkylated byproducts.[1]

Q2: How does the use of deuterated starting materials affect the reaction?

A2: The use of deuterated benzene (e.g., benzene-d6) can introduce a kinetic isotope effect (KIE). While the electronic properties remain the same, the difference in mass between deuterium and hydrogen can lead to slight differences in reaction rates. However, for the purpose of controlling over-alkylation, the general strategies remain the same as for non-deuterated synthesis.

Q3: What is the best catalyst to use to minimize over-alkylation?

A3: While strong Lewis acids like aluminum chloride (AlCl₃) are effective, they can also promote over-alkylation. For better control, consider using a less reactive Lewis acid or a solid acid catalyst like a zeolite. Zeolites can provide shape selectivity, sterically hindering the formation of bulkier poly-alkylated products.

Q4: Can I reverse the over-alkylation reaction?

A4: Yes, in a process called transalkylation, poly-alkylated benzenes can be reacted with benzene in the presence of a catalyst to produce the mono-alkylated product. This is often used in industrial settings to improve the overall yield of ethylbenzene.

Q5: Is there a way to completely avoid over-alkylation?

A5: The most effective way to completely avoid over-alkylation is to use a two-step approach:

  • Friedel-Crafts Acylation: React deuterated benzene with an acetylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst. This forms a deuterated acetophenone derivative. The acetyl group is deactivating, which prevents further reaction on the aromatic ring.

  • Reduction: Reduce the ketone group of the deuterated acetophenone to an ethyl group. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[2]

Experimental Protocols

Protocol 1: Controlled Friedel-Crafts Ethylation of Benzene-d6

This protocol is designed to favor the formation of mono-ethylated product by controlling the reaction conditions.

Materials:

  • Benzene-d6

  • Ethyl chloride (or ethene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide or excess benzene-d6)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

  • Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride and the anhydrous solvent.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add a solution of benzene-d6 in the anhydrous solvent to the flask. Use a significant molar excess of benzene-d6 relative to the planned amount of ethyl chloride (e.g., a 10:1 molar ratio).

  • Slowly add ethyl chloride via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Once the desired conversion is reached, quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Separate the organic layer, wash it with water and brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to separate the desired deuterated ethylbenzene from unreacted deuterated benzene and poly-alkylated byproducts.

Protocol 2: Acylation-Reduction Route for Over-Alkylation-Free Synthesis

This two-step protocol avoids the issue of over-alkylation.

Step A: Friedel-Crafts Acylation of Benzene-d6

Materials:

  • Benzene-d6

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Follow a similar setup as in Protocol 1.

  • Charge the flask with anhydrous AlCl₃ and the anhydrous solvent.

  • Cool the mixture to 0-5 °C.

  • Slowly add acetyl chloride to the cooled suspension of AlCl₃.

  • To this mixture, add benzene-d6 dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until completion (monitored by TLC or GC-MS).

  • Quench, work up, and purify as described in Protocol 1 to obtain acetophenone-d5.

Step B: Clemmensen Reduction of Acetophenone-d5

Materials:

  • Acetophenone-d5 from Step A

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a solution of mercury(II) chloride.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, toluene, water, and concentrated HCl.

  • Add the acetophenone-d5 to the flask.

  • Heat the mixture to reflux with vigorous stirring for 6-12 hours. Add more concentrated HCl periodically during the reflux.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over an anhydrous drying agent, and remove the solvent.

  • Purify the resulting ethylbenzene-d5 by distillation.

Visualizations

overalkylation_pathway benzene_d6 Benzene-d6 ethylbenzene_d5 Ethylbenzene-d5 (Desired Product) benzene_d6->ethylbenzene_d5 Alkylation (Desired Reaction) ethyl_cation Ethyl Cation (Electrophile) diethylbenzene_d4 Diethylbenzene-d4 (Over-alkylation Product) ethylbenzene_d5->diethylbenzene_d4 Further Alkylation (Side Reaction) polyethylbenzene ... diethylbenzene_d4->polyethylbenzene ...

Caption: Reaction pathway showing the desired mono-alkylation and the competing over-alkylation side reaction.

acylation_reduction_workflow start Benzene-d6 + Acetyl Chloride acylation Friedel-Crafts Acylation (AlCl₃ catalyst) start->acylation ketone Acetophenone-d5 (Deactivated Intermediate) acylation->ketone reduction Reduction (e.g., Clemmensen or Wolff-Kishner) ketone->reduction product Ethylbenzene-d5 (Final Product - No Over-alkylation) reduction->product

Caption: Workflow for the acylation-reduction route to avoid over-alkylation.

logical_relationship problem Over-alkylation solution1 Use large excess of reactant problem->solution1 is mitigated by solution2 Use alternative (Acylation-Reduction) pathway problem->solution2 is avoided by solution3 Lower temperature & use milder catalyst problem->solution3 is mitigated by cause1 Product is more reactive than reactant cause1->problem leads to cause2 High reactivity of catalyst/conditions cause2->problem exacerbates

Caption: Logical relationship between the problem of over-alkylation and its solutions.

References

"troubleshooting NMR signal overlap with Ethyl-1,1-d2-benzene"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding NMR signal overlap, with a specific focus on analyzing the aromatic region of Ethyl-1,1-d2-benzene.

Troubleshooting Guides

Question: The aromatic proton signals in the 1H NMR spectrum of my this compound sample are overlapping. How can I resolve them?

Answer:

Signal overlap in the aromatic region of substituted benzenes is a common issue. The chemical environments of the ortho, meta, and para protons are very similar, leading to closely spaced multiplets that are difficult to interpret in a standard 1D 1H NMR spectrum.

Here is a systematic approach to resolving this issue:

  • Solvent-Induced Shift (SIS): The first and often simplest approach is to re-run the NMR in a different deuterated solvent. Aromatic solvents like benzene-d6 or pyridine-d5 can interact with the solute through anisotropic effects, often changing the chemical shifts of the aromatic protons and resolving the overlap.[1][2][3][4] This is known as the Aromatic Solvent-Induced Shift (ASIS) effect.[1][3][4]

  • Two-Dimensional (2D) NMR Spectroscopy: If changing the solvent is not effective or feasible, 2D NMR experiments are a powerful tool for resolving overlap.[5]

    • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[5][6] For this compound, a COSY spectrum will show cross-peaks between adjacent aromatic protons (ortho-meta, meta-meta), allowing you to trace the connectivity around the ring and assign the signals even if they overlap in the 1D spectrum.[7][8]

    • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to carbons.[9][10][11] By correlating the overlapping aromatic protons to their distinct 13C signals in the carbon spectrum, you can effectively disperse the proton signals along the 13C chemical shift axis, achieving clear resolution.[10]

  • Higher Magnetic Field: If accessible, running the sample on a spectrometer with a higher magnetic field strength (e.g., moving from 300 MHz to 600 MHz) will increase the chemical shift dispersion and may resolve the overlapping signals.

  • Lanthanide Shift Reagents (LSRs): In some cases, adding a small amount of a lanthanide shift reagent can induce large changes in the chemical shifts of protons close to a coordinating functional group. However, for a non-polar molecule like this compound which lacks a Lewis basic site for coordination, this method is generally not effective.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic protons of this compound overlap? The ethyl group is a weakly activating, ortho-, para-directing group. Its electronic effect does not create a large difference in the chemical environments of the ortho (H-2, H-6), meta (H-3, H-5), and para (H-4) protons on the benzene ring.[12] Consequently, their resonance frequencies are very similar, leading to overlapping signals in the 1D 1H NMR spectrum, typically observed between 7.0 and 7.4 ppm.[13][14][15]

Q2: I changed the solvent from CDCl3 to Benzene-d6. Why did my aromatic signals shift and resolve? This phenomenon is called the Aromatic Solvent-Induced Shift (ASIS). Benzene-d6 is an anisotropic solvent that forms weak complexes with solute molecules.[4] This interaction alters the local magnetic field experienced by the solute's protons, causing a change in their chemical shifts.[2] Because the interaction geometry is different for the ortho, meta, and para protons, their chemical shifts are affected to different extents, often leading to better signal separation.[1][2] Protons in polar compounds, in particular, show significant chemical shift differences in aromatic solvents.[1]

Q3: What is the purpose of the -CD2- group in this compound? The deuteration at the benzylic position (-CD2-) simplifies the 1H NMR spectrum. It removes the benzylic proton signal and eliminates the spin-spin coupling between the benzylic protons and the methyl protons. This results in the methyl (-CH3) group appearing as a clean singlet, and it removes complex benzylic coupling to the ortho protons of the aromatic ring.

Q4: How do I interpret a COSY spectrum to assign the aromatic signals? In a COSY spectrum, the 1D spectrum appears on the diagonal. The off-diagonal peaks, or "cross-peaks," indicate coupling between two protons.[7] To assign the aromatic signals of this compound:

  • Start with the most distinct aromatic signal in the 1D spectrum (e.g., the most upfield or downfield multiplet).

  • Find its corresponding peak on the diagonal.

  • Move perpendicular to the diagonal to find a cross-peak.

  • Move back to the diagonal from that cross-peak to identify the coupled proton.

  • This establishes a connection between adjacent protons on the ring. By "walking" around the ring from one cross-peak to the next, you can map the entire spin system.

Q5: Can I use an HMBC experiment to resolve the signals? Yes. A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are two or three bonds away.[10] This can be very useful for confirming assignments. For example, the ortho protons (H-2, H-6) should show an HMBC correlation to the deuterated benzylic carbon (-CD2-), while the meta and para protons will not. This can unambiguously identify the ortho proton signals.

Quantitative Data

The following table summarizes the typical 1H and 13C NMR chemical shifts for the aromatic region of ethylbenzene, which serves as a close model for this compound. The exact chemical shifts for your sample can vary based on solvent and concentration. The use of an aromatic solvent like Benzene-d6 typically induces upfield shifts (lower ppm values) for the solute's protons.

Table 1: Typical NMR Chemical Shifts for the Ethylbenzene Moiety

Position Nucleus Typical Chemical Shift (δ) in CDCl3 (ppm) Expected Multiplicity Expected Shift Change in C6D6
H-2, H-6 (ortho)1H~7.21Doublet or MultipletSignificant Upfield Shift
H-3, H-5 (meta)1H~7.29Triplet or MultipletModerate Upfield Shift
H-4 (para)1H~7.19Triplet or MultipletSmall Upfield Shift
C-113C~144.4SingletMinor Change
C-2, C-6 (ortho)13C~128.1DoubletMinor Change
C-3, C-5 (meta)13C~128.5DoubletMinor Change
C-4 (para)13C~125.8DoubletMinor Change

Experimental Protocols

Protocol 1: Resolving Signal Overlap Using Solvent Change
  • Sample Preparation (Initial): Prepare your this compound sample in CDCl3 at a concentration of approximately 5-10 mg in 0.6 mL of solvent.

  • Acquisition (Initial): Acquire a standard 1D 1H NMR spectrum. Confirm that the aromatic signals are overlapping.

  • Sample Recovery: Gently evaporate the CDCl3 under a stream of nitrogen or using a rotary evaporator at low temperature.

  • Sample Preparation (New Solvent): Re-dissolve the recovered sample in 0.6 mL of Benzene-d6.

  • Acquisition (New Solvent): Acquire a new 1D 1H NMR spectrum. The chemical shifts of the aromatic protons should be different, and hopefully, resolved. Compare the spectra to observe the Aromatic Solvent-Induced Shifts (ASIS).

Protocol 2: 2D COSY (Correlation Spectroscopy) Experiment

This protocol provides a general outline for a gradient-selected COSY (gCOSY) experiment on a modern spectrometer. Specific command names may vary.

  • Sample Preparation: Use the sample of this compound in your chosen solvent (e.g., CDCl3).

  • Initial 1H Spectrum: Acquire a standard 1D 1H spectrum. Note the spectral width (SW) and the center of the spectrum (o1p).[16]

  • Load COSY Parameters: Load a standard gCOSY parameter set from the spectrometer's library.[17]

  • Set Parameters:

    • Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to cover the entire proton spectrum, based on your initial 1D spectrum.[17]

    • Transmitter Offset (o1p): Set the transmitter offset to the center of the proton spectrum.[16]

    • Time Domain (TD): Set TD in F2 to 1K or 2K points. Set TD in F1 (number of increments) to 128 or 256.[16]

    • Number of Scans (NS): Set NS to 4, 8, or 16, depending on sample concentration.[16]

  • Acquisition: Start the experiment. The acquisition time will depend on the chosen parameters.

  • Processing: After acquisition, perform a 2D Fourier Transform (e.g., using the xfb command). The resulting spectrum can be phased and symmetrized if necessary.[16]

  • Analysis: Analyze the cross-peaks to determine J-coupling connectivities between the aromatic protons.

Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence) Experiment

This protocol provides a general outline for a phase-sensitive, gradient-edited HSQC experiment.

  • Sample Preparation: Use the same sample as for the COSY experiment.

  • Initial 1D Spectra: Acquire both a 1D 1H and a 1D 13C{1H} decoupled spectrum. Note the spectral width (SW) and transmitter offset (o1p) for both nuclei.[18]

  • Load HSQC Parameters: Load a standard phase-sensitive gradient HSQC parameter set (e.g., hsqcedetgpsp on Bruker systems).[18]

  • Set Parameters:

    • 1H Dimension (F2): Set SW and o1p based on the 1H spectrum.[18]

    • 13C Dimension (F1): Set SW and o1p to cover only the aromatic region of the 13C spectrum (e.g., ~120-150 ppm) to improve resolution.[18]

    • Time Domain (TD): Set TD(F2) to 1K points and TD(F1) to 128 or 256 points.[18]

    • Number of Scans (NS): Set NS to a multiple of 8 or 16 for good signal-to-noise.[18]

  • Acquisition: Start the experiment.

  • Processing: Perform a 2D Fourier Transform. The resulting spectrum will show correlations between each proton and the carbon it is directly attached to.

  • Analysis: The overlapping proton signals in the F2 dimension will be resolved by their different chemical shifts in the F1 (13C) dimension.

Visualizations

Troubleshooting_Workflow Start Start: Overlapping Aromatic Signals in 1D 1H NMR Step1 Change Solvent (e.g., CDCl3 to C6D6) Start->Step1 Check1 Are Signals Resolved? Step1->Check1 Acquire new 1D spectrum Step2 Perform 2D COSY Experiment Check1->Step2 No End_Success Success: Signals Assigned Check1->End_Success Yes Check2 Can Connectivity be Traced? Step2->Check2 Analyze cross-peaks Step3 Perform 2D HSQC Experiment Check2->Step3 No / Ambiguous Check2->End_Success Yes Check3 Are H-C Correlations Clear? Step3->Check3 Analyze H-C correlations Check3->End_Success Yes End_Consult Consult NMR Specialist (Consider Higher Field or HMBC) Check3->End_Consult No

Caption: Troubleshooting workflow for resolving overlapping NMR signals.

Caption: Conceptual diagram of 2D HSQC resolving 1D signal overlap.

References

Technical Support Center: Ethyl-1,1-d2-benzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl-1,1-d2-benzene. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of this deuterated compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (C₆H₅CD₂CH₃) is a deuterated form of ethylbenzene where the two hydrogen atoms on the alpha-carbon of the ethyl group are replaced with deuterium. This isotopic labeling makes it a valuable tool in a variety of scientific applications.[1] It is commonly used as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative analysis, as a tracer in metabolic studies to follow the fate of ethylbenzene in biological systems, and in mechanistic studies of chemical reactions.[1]

Q2: What are the main safety hazards associated with this compound?

Similar to its non-deuterated counterpart, this compound is a flammable liquid and should be handled with caution. Vapors may form explosive mixtures with air. It is harmful if inhaled and can cause irritation to the skin and eyes. Prolonged or repeated exposure may have adverse health effects. It is crucial to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE).

Q3: How should I properly store this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from sources of ignition such as heat, sparks, and open flames. The storage area should be designed to contain flammable liquids.

Troubleshooting Guides

NMR Spectroscopy Issues

Problem: I am seeing unexpected peaks in the 1H NMR spectrum of my sample containing this compound.

  • Possible Cause 1: Impurities from Synthesis. The synthesis of this compound, often via routes like Friedel-Crafts reactions, can sometimes result in side products.[2] Common impurities could include unreacted starting materials, or di- and poly-ethylated benzene species.

    • Solution: Compare your spectrum to a reference spectrum of pure this compound if available. If you suspect synthesis-related impurities, consider repurifying the compound by distillation or chromatography.

  • Possible Cause 2: Common Laboratory Solvents. Contamination from common laboratory solvents is a frequent issue in NMR spectroscopy.

    • Solution: Cross-reference any unexpected peaks with published chemical shift tables for common solvents (e.g., acetone, ethyl acetate, dichloromethane).[3] Ensure that all glassware is thoroughly dried and that high-purity deuterated solvents are used for sample preparation.

  • Possible Cause 3: Degradation of the Compound. Although generally stable, this compound can degrade under harsh conditions (e.g., strong acids or bases, high temperatures). Oxidation of the ethyl group can also occur.[1][4]

    • Solution: If you suspect degradation, check the storage conditions and the age of the compound. If the compound has been subjected to harsh experimental conditions, consider obtaining a fresh sample.

Problem: The integration of the this compound signal is inaccurate when used as a quantitative internal standard.

  • Possible Cause 1: Incomplete Relaxation. For accurate quantification in NMR, it is crucial that all nuclei have fully relaxed between pulses.

    • Solution: Ensure that a sufficient relaxation delay (D1) is used in your NMR experiment. A common rule of thumb is to set D1 to at least 5 times the longest T1 relaxation time of the protons being quantified.[5]

  • Possible Cause 2: Non-uniform Excitation. The excitation pulse may not be uniform across the entire spectral width.

    • Solution: Ensure that the transmitter offset is placed in the middle of the spectrum of interest and that the pulse width is properly calibrated.

  • Possible Cause 3: Sample Inhomogeneity. A non-homogeneous sample will lead to poor line shape and inaccurate integration.

    • Solution: Ensure your sample is fully dissolved and the solution is uniform. Gently invert the NMR tube several times after adding the internal standard to ensure thorough mixing.

Metabolic Tracing Experiment Issues

Problem: I am having difficulty detecting the deuterated metabolites of this compound.

  • Possible Cause 1: Low Incorporation Rate. The metabolic conversion of ethylbenzene may be low in the biological system you are studying.

    • Solution: Increase the dose of this compound administered, if ethically and experimentally permissible. You can also try to optimize the time point for sample collection to coincide with peak metabolite concentrations.

  • Possible Cause 2: Insufficient Analytical Sensitivity. The analytical method used (e.g., GC-MS, LC-MS) may not be sensitive enough to detect the low concentrations of metabolites.

    • Solution: Optimize your mass spectrometry method for the specific deuterated metabolites you are targeting. This may include using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to increase sensitivity.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₈H₈D₂
Molecular Weight 108.19 g/mol
Boiling Point 136 °C
Density 0.883 g/mL at 25 °C
Flash Point 15 °C (59 °F)
Isotopic Purity Typically ≥98 atom % D

Table 2: Common Potential Impurities in this compound and their 1H NMR Signatures

ImpurityCommon 1H NMR Signal(s) (in CDCl₃)Notes
Benzene ~7.36 ppm (singlet)Unreacted starting material.
Diethylbenzene (isomers) Multiple signals in the aromatic (~7.1-7.3 ppm) and aliphatic (~1.2 ppm, triplet; ~2.6 ppm, quartet) regions.Side product of Friedel-Crafts alkylation.
Acetophenone ~7.4-8.0 ppm (multiplets), ~2.6 ppm (singlet)Oxidation product.[1]
Water Variable, often ~1.56 ppmCommon contaminant in NMR solvents.

Experimental Protocols

Protocol 1: Use of this compound as an Internal Standard for Quantitative 1H NMR
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh a known amount of pure this compound (e.g., 10 mg) into a volumetric flask.

    • Dissolve the compound in a known volume of high-purity deuterated solvent (e.g., 10.0 mL of CDCl₃) to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of your analyte into an NMR tube.

    • Using a calibrated micropipette, add a precise volume of the this compound stock solution to the NMR tube.

    • Add additional deuterated solvent to reach the desired final volume for NMR analysis (typically 0.6-0.7 mL).

    • Cap the NMR tube and mix the contents thoroughly by gentle inversion.

  • NMR Data Acquisition:

    • Acquire the 1H NMR spectrum.

    • Crucial Parameters:

      • Set a long relaxation delay (D1), typically 30-60 seconds, to ensure full relaxation of all protons.[5]

      • Use a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Quantification:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping peak of the analyte and the methyl (CH₃) proton signal of this compound.

    • Calculate the molar amount of the analyte using the following formula: Moles of Analyte = (Integration of Analyte Peak / Number of Protons for Analyte Peak) * (Number of Protons for IS Peak / Integration of IS Peak) * Moles of IS

Protocol 2: General Workflow for a Metabolic Tracing Study with this compound

This protocol provides a general outline. Specific details will need to be optimized for the biological system and analytical instrumentation used.

  • Administration of the Tracer:

    • Administer a known dose of this compound to the biological system (e.g., cell culture, animal model). The route of administration will depend on the experimental design.

  • Sample Collection:

    • Collect biological samples (e.g., plasma, urine, tissue) at predetermined time points. The timing should be based on the expected kinetics of ethylbenzene metabolism.

  • Metabolite Extraction:

    • Extract metabolites from the biological samples using an appropriate solvent extraction method (e.g., liquid-liquid extraction, solid-phase extraction).

  • Sample Analysis:

    • Analyze the extracts using a sensitive analytical technique, typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), to identify and quantify the deuterated metabolites.

  • Data Analysis:

    • Determine the concentration and isotopic enrichment of the metabolites over time to understand the metabolic fate and flux of ethylbenzene.

Visualizations

Handling_and_Storage_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store No Damage Away Keep Away from Ignition Sources Store->Away Seal Ensure Container is Tightly Sealed Store->Seal Ventilation Work in a Fume Hood or Well-Ventilated Area Store->Ventilation PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation->PPE Grounding Ground Equipment to Prevent Static Discharge PPE->Grounding NonSparking Use Non-Sparking Tools Grounding->NonSparking Waste Dispose of as Hazardous Waste Following Local Regulations NonSparking->Waste

Caption: Workflow for the safe handling and storage of this compound.

NMR_Troubleshooting Start Unexpected Peaks in 1H NMR Spectrum CheckPurity Check for Synthesis Impurities (e.g., Diethylbenzene) Start->CheckPurity CheckSolvent Check for Common Solvent Contamination CheckPurity->CheckSolvent No Repurify Repurify Compound CheckPurity->Repurify Yes CheckDegradation Consider Compound Degradation CheckSolvent->CheckDegradation No UseHighPurity Use High-Purity Solvents & Dry Glassware CheckSolvent->UseHighPurity Yes FreshSample Use a Fresh Sample CheckDegradation->FreshSample Yes Resolved Issue Resolved CheckDegradation->Resolved No, consult supervisor Repurify->Resolved UseHighPurity->Resolved FreshSample->Resolved

Caption: Troubleshooting guide for unexpected peaks in 1H NMR spectra.

References

"minimizing isotopic exchange of Ethyl-1,1-d2-benzene"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic exchange of Ethyl-1,1-d2-benzene during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, leading to loss of deuterium labeling.

Issue 1: Significant loss of deuterium detected after a reaction.

  • Question: My post-reaction analysis (e.g., by NMR or Mass Spectrometry) shows a significant decrease in the isotopic purity of my this compound. What could be the cause?

  • Answer: Loss of deuterium from the benzylic position (the -CD2- group) is most commonly due to isotopic exchange with protic sources. The primary culprits are acidic or basic conditions, the presence of certain metal catalysts, and elevated temperatures. Even trace amounts of water in your solvents or reagents can contribute to this exchange. Review your reaction conditions for the presence of any of these factors.

Issue 2: Isotopic purity decreases during workup or purification.

  • Question: My reaction seems to proceed with minimal deuterium loss, but I lose isotopic purity during the workup or chromatographic purification. Why is this happening?

  • Answer: Standard workup procedures often involve aqueous acidic or basic washes, which can readily cause back-exchange of the deuterium atoms. Similarly, chromatography on silica gel or alumina can be problematic as these stationary phases can have acidic sites. Consider using anhydrous workup techniques and neutral purification methods.

Issue 3: Deuterium loss is observed even under seemingly neutral conditions.

  • Question: I am confident that I am not using strong acids or bases, yet I still observe some deuterium exchange. What other factors could be at play?

  • Answer: Several less obvious factors can promote isotopic exchange. These include:

    • Lewis Acids: Even mild Lewis acids can facilitate deuterium exchange.

    • Metal Contaminants: Trace metal impurities in reagents or from glassware can catalyze the exchange.

    • Slightly Acidic or Basic Solvents: Some "neutral" solvents can be slightly acidic or basic, especially if they have been stored improperly and absorbed atmospheric CO2 or moisture.

    • High Temperatures: Prolonged heating, even in the absence of strong acids or bases, can provide enough energy to overcome the activation barrier for exchange, especially in the presence of weak proton donors.

Frequently Asked Questions (FAQs)

Q1: What is the most labile position for isotopic exchange on this compound?

A1: The two deuterium atoms on the benzylic carbon (the α-carbon, -CD2-) are the most susceptible to isotopic exchange. The hydrogens on the methyl group (β-carbon) and the aromatic ring are significantly more stable and less likely to exchange under typical laboratory conditions.[1]

Q2: What types of catalysts are known to promote isotopic exchange at the benzylic position?

A2: A range of catalysts can promote this exchange, including:

  • Brønsted Acids: Strong acids like sulfuric acid or hydrochloric acid readily catalyze the exchange.

  • Brønsted Bases: Strong bases that can deprotonate the benzylic position will facilitate exchange with a protic solvent.

  • Lewis Acids: These can coordinate to the aromatic ring and increase the acidity of the benzylic protons.

  • Transition Metal Catalysts: Certain transition metals and their complexes can activate the C-D bond, leading to exchange. For example, iron oxide-based catalysts have been shown to facilitate this exchange.[1]

Q3: How does temperature affect the rate of isotopic exchange?

A3: The rate of isotopic exchange is highly dependent on temperature. As a general rule, increasing the temperature will increase the rate of exchange, even under otherwise mild conditions. It is therefore advisable to conduct reactions and handling at the lowest feasible temperature.

Q4: Are there any common laboratory solvents I should be particularly cautious with?

A4: Any protic solvent (e.g., water, alcohols) can be a source of protons for exchange, especially under catalytic conditions. Additionally, be cautious with solvents that may contain acidic or basic impurities. For instance, chloroform can contain trace amounts of HCl. It is best to use fresh, anhydrous, and high-purity aprotic solvents.

Q5: How should I store this compound to ensure its long-term isotopic stability?

A5: For long-term storage, it is recommended to keep this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (refrigerated or frozen).[2][3] This minimizes exposure to atmospheric moisture and reduces the thermal energy available for any potential exchange reactions.

Data Presentation

The following table summarizes the qualitative impact of various experimental parameters on the rate of isotopic exchange of the benzylic deuterons in this compound. Quantitative rate constants are highly dependent on the specific reaction conditions and are not always readily available in the literature. Researchers should consider this table as a guide for experimental design aimed at minimizing deuterium loss.

ParameterConditionRelative Rate of Isotopic ExchangeNotes
pH Strongly Acidic (pH < 3)HighAcid-catalyzed exchange is a common method for deuteration and, conversely, de-deuteration.
Neutral (pH ≈ 7)LowExchange is minimal under strictly neutral, anhydrous, and catalyst-free conditions.
Strongly Basic (pH > 11)HighBase-catalyzed exchange proceeds via deprotonation of the benzylic position.
Temperature Low Temperature (e.g., 0°C)LowReduces the kinetic energy available for exchange reactions.
Room Temperature (e.g., 25°C)ModerateExchange can occur over time, especially if catalysts or protic sources are present.
Elevated Temperature (e.g., > 50°C)HighSignificantly accelerates the rate of exchange.
Solvent Aprotic, AnhydrousLowMinimizes the source of protons for exchange.
Protic (e.g., H2O, CH3OH)High (with catalyst)Provides a ready source of protons for exchange.
Catalyst NoneLowIn the absence of catalysts, the C-D bond is relatively stable.
Acid/Base/Metal CatalystHighCatalysts provide a lower energy pathway for the exchange reaction.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

  • Inert Atmosphere: Always handle this compound under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line with argon or nitrogen).[2][3]

  • Dry Glassware: Ensure all glassware (syringes, needles, flasks, etc.) is thoroughly dried in an oven and cooled under a stream of inert gas before use.[4]

  • Septum-Sealed Bottles: If the compound is stored in a septum-sealed bottle, use a dry syringe to withdraw the required amount.

  • Minimize Exposure: Keep the container sealed and cold when not in use. Minimize the time the compound is exposed to the laboratory atmosphere.

Protocol 2: Performing a Reaction with Minimized Isotopic Exchange

  • Solvent Choice: Use anhydrous, aprotic solvents from a freshly opened bottle or that have been properly dried and stored.

  • Reagent Purity: Use high-purity reagents to avoid introducing trace acidic, basic, or metallic impurities.

  • Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • pH Neutrality: If possible, buffer the reaction mixture to maintain neutrality. Avoid acidic or basic reagents if they are not essential for the desired transformation.

  • Reaction Quenching: If an aqueous workup is necessary, consider quenching the reaction with a neutral buffer or ice-cold, degassed, deionized water and immediately proceeding to extraction with a non-polar, aprotic solvent. Minimize the contact time with the aqueous phase.

Protocol 3: Workup and Purification with Minimal Deuterium Loss

  • Anhydrous Workup: Whenever possible, use an anhydrous workup. This may involve filtering the reaction mixture through a pad of a neutral drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and concentrating the filtrate.

  • Neutral Chromatography: If chromatographic purification is required, opt for a neutral stationary phase. Deactivated silica gel or alumina can be prepared by treatment with a neutral silylating agent or by adding a small percentage of a neutral organic base (like triethylamine, if compatible with your compound) to the eluent.

  • Solvent Removal: When removing solvents under reduced pressure, use a cold water bath to avoid heating the sample.

Mandatory Visualization

experimental_workflow Experimental Workflow for Minimizing Isotopic Exchange cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_storage Storage prep1 Dry Glassware prep2 Inert Atmosphere prep1->prep2 prep3 Anhydrous Solvents prep2->prep3 react1 Low Temperature prep3->react1 Proceed to Reaction react2 Neutral pH react1->react2 react3 High-Purity Reagents react2->react3 workup1 Anhydrous Conditions react3->workup1 Proceed to Workup workup2 Neutral Chromatography workup1->workup2 workup3 Avoid High Temperatures workup2->workup3 storage1 Inert Atmosphere workup3->storage1 Store Purified Product storage2 Low Temperature storage1->storage2

Caption: Workflow for handling this compound to minimize isotopic exchange.

logical_relationships Factors Promoting Isotopic Exchange center Isotopic Exchange (Loss of Deuterium) acid Acidic Conditions (Brønsted or Lewis) acid->center base Basic Conditions base->center metal Metal Catalysts metal->center temp Elevated Temperature temp->center protic Protic Solvents/ Reagents (e.g., H2O) protic->center

Caption: Key factors that promote the isotopic exchange of benzylic deuterons.

References

Validation & Comparative

A Head-to-Head Comparison: Ethyl-1,1-d2-benzene vs. Ethylbenzene-d5 as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of a suitable internal standard is paramount to achieving accurate and reproducible results. When analyzing ethylbenzene, a common organic solvent and a component of many chemical mixtures, the use of a deuterated analog as an internal standard is a widely accepted practice, particularly for mass spectrometry-based methods. These stable isotope-labeled standards offer the advantage of having chemical and physical properties nearly identical to the analyte of interest, which helps to correct for variations during sample preparation and analysis.

This guide provides a comprehensive comparison of two commercially available deuterated ethylbenzene analogs: Ethyl-1,1-d2-benzene and Ethylbenzene-d5. While direct experimental comparative data is limited, this guide will delve into a comparison based on their structural differences and the established principles of analytical chemistry, offering insights into their potential performance as internal standards.

Structural and Physicochemical Comparison

The primary difference between this compound and Ethylbenzene-d5 lies in the position of the deuterium labels. In this compound, two hydrogen atoms on the alpha-carbon of the ethyl group are replaced with deuterium. In contrast, Ethylbenzene-d5 has five deuterium atoms replacing the hydrogens on the aromatic ring. This seemingly subtle difference can have implications for their behavior in chromatographic and mass spectrometric systems.

PropertyThis compoundEthylbenzene-d5
Molecular Formula C₈H₈D₂C₈H₅D₅
Molecular Weight 108.19 g/mol 111.20 g/mol
Position of Deuterium Ethyl side-chain (α-position)Aromatic ring
Number of Deuterium Atoms 25
Predicted Major MS Fragments (m/z) 108 (M+), 93 ([M-CH₃]⁺)111 (M+), 96 ([M-CH₃]⁺)
Potential for H/D Exchange Generally low, but benzylic protons can be more reactive under certain conditions.Extremely low, aromatic C-D bonds are very stable.
Chromatographic Isotope Effect A slight retention time shift from unlabeled ethylbenzene is expected.A slight retention time shift from unlabeled ethylbenzene is expected, potentially smaller than for the side-chain labeled analog.

Performance Considerations

Mass Spectrometry:

In mass spectrometry, the key advantage of using a deuterated internal standard is the mass difference it provides, allowing for the differentiation of the analyte and the standard. Both this compound and Ethylbenzene-d5 will exhibit a molecular ion peak that is distinct from unlabeled ethylbenzene (m/z 106).

The fragmentation patterns will also differ. The major fragmentation pathway for ethylbenzene is the loss of a methyl group (CH₃) to form a tropylium ion.

  • For This compound , this would result in a fragment ion at m/z 93 (C₆H₅CD₂⁺).

  • For Ethylbenzene-d5 , the corresponding fragment would be at m/z 96 (C₆D₅CH₂⁺).

Both standards provide a clear mass separation for quantification. The choice may depend on the specific mass spectrometer and the potential for background interferences at these m/z values.

Chromatography:

In gas chromatography (GC), deuterated compounds can exhibit a slightly shorter retention time than their non-deuterated counterparts, a phenomenon known as the "inverse kinetic isotope effect." This is due to the slightly lower van der Waals radius of the C-D bond compared to the C-H bond.

The magnitude of this effect can vary depending on the position of deuteration. While not definitively studied for these specific compounds, it is plausible that deuterium substitution on the ethyl side-chain (this compound) might lead to a slightly more pronounced retention time shift compared to substitution on the more rigid aromatic ring (Ethylbenzene-d5). However, in most standard GC conditions, both deuterated standards are expected to co-elute closely with the unlabeled ethylbenzene, making them suitable for internal standard quantification.

Stability:

The C-D bond is stronger than the C-H bond, making deuterated compounds generally very stable. Aromatic C-D bonds, as in Ethylbenzene-d5, are particularly robust. While the benzylic C-D bonds in this compound are also stable under typical analytical conditions, benzylic positions can be more chemically reactive. Therefore, for applications involving harsh chemical derivatization or extreme pH conditions, Ethylbenzene-d5 might be considered theoretically more stable against any potential H/D exchange.

Experimental Protocol: Quantification of Ethylbenzene using a Deuterated Internal Standard

The following is a general protocol for the quantification of ethylbenzene in a sample matrix using either this compound or Ethylbenzene-d5 as an internal standard with GC-MS. This protocol should be optimized and validated for the specific matrix and instrumentation used.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of ethylbenzene (analyte) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or hexane).
  • Prepare a stock solution of the deuterated internal standard (this compound or Ethylbenzene-d5) at a concentration of 1 mg/mL in the same solvent.

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by spiking known amounts of the ethylbenzene stock solution into the matrix of interest (or a surrogate matrix).
  • To each calibration standard, add a constant, known amount of the deuterated internal standard stock solution. The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentrations.

3. Sample Preparation:

  • To a known volume or weight of the unknown sample, add the same constant, known amount of the deuterated internal standard as was added to the calibration standards.
  • Perform any necessary extraction, cleanup, or derivatization steps.

4. GC-MS Analysis:

  • Inject an aliquot of the prepared standard or sample into the GC-MS system.
  • GC Conditions (Example):
  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Inlet Temperature: 250 °C
  • Oven Program: 40 °C for 2 min, then ramp to 200 °C at 10 °C/min, hold for 2 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Ions to Monitor:
  • Ethylbenzene (Analyte): m/z 106 (quantification), 91 (qualifier).
  • This compound (IS): m/z 108 (quantification), 93 (qualifier).
  • Ethylbenzene-d5 (IS): m/z 111 (quantification), 96 (qualifier).

5. Data Analysis:

  • Integrate the peak areas for the quantification ions of ethylbenzene and the deuterated internal standard.
  • Calculate the response ratio for each calibration standard: (Peak Area of Analyte) / (Peak Area of Internal Standard).
  • Construct a calibration curve by plotting the response ratio against the known concentration of the analyte in the calibration standards.
  • Calculate the response ratio for the unknown sample and use the calibration curve to determine the concentration of ethylbenzene in the sample.

Workflow for Internal Standard Quantification

Internal_Standard_Workflow cluster_prep Preparation cluster_cal Calibration cluster_sample Sample Analysis cluster_analysis Instrumental Analysis & Data Processing Analyte_Stock Analyte Stock Solution Spike_Cal Spike with Analyte and Internal Standard Analyte_Stock->Spike_Cal IS_Stock Internal Standard Stock Solution IS_Stock->Spike_Cal Spike_Sample Spike with Internal Standard IS_Stock->Spike_Sample Cal_Standards Prepare Calibration Standards Cal_Standards->Spike_Cal GCMS GC-MS Analysis Spike_Cal->GCMS Unknown_Sample Unknown Sample Unknown_Sample->Spike_Sample Spike_Sample->GCMS Data_Processing Data Processing (Peak Integration) GCMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

Both this compound and Ethylbenzene-d5 are excellent choices for an internal standard in the analysis of ethylbenzene. The selection between the two may ultimately depend on commercial availability, cost, and the specific requirements of the analytical method. For most routine applications, the performance of both standards is expected to be comparable. However, in scenarios involving potentially harsh chemical conditions or where maximum stability is a concern, Ethylbenzene-d5 , with its deuterium labels on the highly stable aromatic ring, might be theoretically favored. Conversely, if a slightly larger chromatographic separation from the analyte is desired for specific analytical reasons, the potential for a greater isotope effect with This compound could be a consideration. As with any analytical method, validation of the chosen internal standard's performance within the specific application is crucial for ensuring the accuracy and reliability of the results.

A Comparative Guide to the Kinetic Isotope Effects of Deuterated Ethylbenzenes in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic isotope effects (KIEs) observed in various deuterated forms of ethylbenzene, with a focus on enzymatic oxidation reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes. Understanding these effects is crucial for elucidating reaction mechanisms, predicting metabolic pathways, and designing new chemical entities with tailored pharmacokinetic properties. While a single comprehensive study directly comparing all deuterated ethylbenzene isotopologues is not available in the current literature, this guide synthesizes data from analogous chemical systems and foundational principles of KIEs to provide a predictive comparison.

Introduction to Kinetic Isotope Effects

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] For deuterium (²H or D) substitution of protium (¹H or H), the KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD), i.e., KIE = kH/kD. KIEs are a powerful tool for investigating reaction mechanisms, especially for determining whether a C-H bond is broken in the rate-determining step.[2]

  • Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For C-H bond cleavage, primary deuterium KIEs are typically in the range of 2 to 7.[2]

  • Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. These effects are generally smaller, with α-secondary KIEs (substitution at the carbon undergoing bond cleavage) and β-secondary KIEs (substitution at an adjacent carbon) providing valuable information about the transition state structure.[1]

Comparison of Kinetic Isotope Effects in Deuterated Ethylbenzenes

The primary site of metabolic oxidation of ethylbenzene by enzymes like cytochrome P450 is the benzylic position (the α-carbon).[3] Therefore, deuterium substitution at this position is expected to exhibit a significant primary KIE.

Deuterated EthylbenzenePosition of DeuterationExpected Type of KIE in Benzylic OxidationPredicted KIE (kH/kD) RangeRationale & Supporting Data from Analogous Systems
Ethylbenzene-α-d1α-carbon (monodeuterated)Primary~7-13Cleavage of the C-D bond is the rate-determining step. Intramolecular KIEs for the hydroxylation of a monodeuterated methyl group in a cyclopropane analog were found to be as high as 13.2.[3]
Ethylbenzene-α,α-d2α-carbon (dideuterated)Primary>7Similar to the α-d1 analog, with the effect potentially being slightly larger due to the presence of two deuterium atoms. Studies on deuterated xylenes showed a primary KIE of around 5.3 to 7.6 for the benzylic hydroxylation.[4]
Ethylbenzene-β,β,β-d3β-carbon (trideuterated)Secondary~1.0 - 1.3No C-D bond is broken. A small normal secondary KIE is expected due to hyperconjugative effects and changes in vibrational frequencies of the C-H bonds adjacent to the reaction center. Typical β-secondary KIEs are in the range of 1.15-1.3.[1]
Ethylbenzene-d5 (ring)Aromatic RingNegligible~1.0The C-D bonds on the aromatic ring are not involved in the benzylic hydroxylation reaction. Therefore, no significant KIE is expected.
Ethylbenzene-d5 (ethyl group)α and β carbonsPrimary and SecondarySmall, directIn a trans-alkylation reaction (a different mechanism), a small direct KIE was observed for C2D5C6H5, suggesting that the cleavage of the C-C bond, rather than a C-H(D) bond, might be involved in the rate-determining step of that specific reaction.[5] For oxidation, a more significant primary KIE would be anticipated.

Experimental Protocols

The determination of kinetic isotope effects typically involves intermolecular or intramolecular competition experiments, with product ratios analyzed by methods such as gas chromatography-mass spectrometry (GC-MS).

General Protocol for Cytochrome P450-Mediated Ethylbenzene Hydroxylation

This protocol is a generalized procedure and may require optimization for specific CYP450 isozymes and experimental setups.

Materials:

  • Rat liver microsomes (source of CYP450 enzymes)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Ethylbenzene and its deuterated analogues

  • Internal standard (e.g., a structurally similar compound not metabolized by the enzyme)

  • Quenching solution (e.g., acetonitrile or a strong acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and the specific deuterated or non-deuterated ethylbenzene substrate.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the reaction by adding the rat liver microsomes to the incubation mixture.

  • Incubation: Incubate the reaction at 37°C with gentle shaking for a predetermined time, ensuring the reaction is in the linear range.

  • Quenching: Stop the reaction by adding a quenching solution.

  • Extraction: Add an internal standard and extract the metabolites with an organic solvent.

  • Analysis: Analyze the extracted samples by GC-MS to quantify the formation of the hydroxylated product (1-phenylethanol) and the remaining substrate.

Determination of Intermolecular KIE:
  • Run separate reactions with the non-deuterated (light) and deuterated (heavy) substrates under identical conditions.

  • Measure the initial rates of product formation for both reactions.

  • The KIE is calculated as the ratio of the rate for the light substrate to the rate for the heavy substrate (KIE = rateH / rateD).

Determination of Intramolecular KIE:
  • Use a substrate that contains both protium and deuterium at the same reactive site (e.g., ethylbenzene-α-d1).

  • After the enzymatic reaction, analyze the product ratio of the non-deuterated and deuterated products formed from the single substrate.

  • The intramolecular KIE is determined from the ratio of the products.

Visualizing Reaction Mechanisms and Workflows

Caption: General workflow for determining the kinetic isotope effect.

Caption: Simplified mechanism of benzylic hydroxylation by P450.

Conclusion

The kinetic isotope effect is a valuable tool for understanding the mechanisms of drug metabolism and for guiding the design of new therapeutic agents. Deuteration of ethylbenzene at the α-position is predicted to result in a significant primary kinetic isotope effect in cytochrome P450-mediated hydroxylation, indicating that C-H bond cleavage at this position is the rate-determining step. In contrast, deuteration at the β-position or on the aromatic ring is expected to have a much smaller or negligible effect on the reaction rate. These predictions, based on fundamental principles and data from analogous systems, provide a framework for interpreting experimental results and for the strategic use of deuterium substitution in drug development to modulate metabolic stability. Further experimental studies on the various deuterated isotopologues of ethylbenzene are warranted to provide a more definitive and quantitative comparison.

References

Comparative Analysis of Ethyl-1,1-d2-benzene and Ethylbenzene in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Mass Spectrometric Behavior of Deuterated Ethylbenzene

In the realm of quantitative bioanalysis and metabolic studies, deuterium-labeled internal standards are indispensable for achieving accurate and precise results. Ethyl-1,1-d2-benzene, a deuterated analog of ethylbenzene, is a critical tool in such applications. This guide provides a comparative analysis of the mass spectrometric behavior of this compound and its unlabeled counterpart, offering insights into its fragmentation patterns and potential for cross-reactivity. Understanding these characteristics is paramount for robust method development and data interpretation.

Data Presentation: Comparison of Mass Spectral Data

The introduction of two deuterium atoms at the C1 position of the ethyl group in this compound results in a predictable mass shift of +2 atomic mass units (amu) for the molecular ion and any fragments containing this labeled ethyl group. The following table summarizes the expected and observed mass-to-charge ratios (m/z) for the major ions of ethylbenzene and the predicted corresponding ions for this compound.

IonChemical FormulaEthylbenzene (m/z)Relative Abundance (%)This compound (Predicted m/z)Predicted Relative Abundance (%)Notes
Molecular Ion [M] [C₈H₁₀]⁺106~30108~30The molecular weight of this compound is 108.18 g/mol .
[M-15] [C₇H₅D₂]⁺9110093100Loss of a methyl radical (•CH₃). This is the base peak for both compounds.
[M-29] [C₆H₅]⁺77~1577~15Loss of an ethyl radical (•C₂H₅ or •CD₂CH₃). The phenyl cation fragment does not contain the deuterium label.
[M-1] [C₈H₉]⁺105~10107 or 106VariableLoss of a hydrogen or deuterium radical. The relative abundance may vary due to the kinetic isotope effect.

Relative abundances for ethylbenzene are approximate and based on standard electron ionization (EI) mass spectra. Predicted relative abundances for this compound are estimations based on the assumption of similar fragmentation pathways.

Understanding Cross-Reactivity and Isotopic Interference

In the context of mass spectrometry, "cross-reactivity" can refer to several phenomena. When using this compound as an internal standard, it is crucial to consider:

  • Isobaric Interference: This occurs when a fragment ion from a co-eluting compound has the same nominal mass as a fragment of interest from this compound. Due to the specificity of the predicted m/z values (e.g., 93), such interferences are less likely for the major fragments but should be evaluated during method validation.

  • Isotopic Contribution: Natural isotopic abundance, particularly of ¹³C, can lead to a small M+1 peak for unlabeled ethylbenzene at m/z 107. While typically low in intensity, it is important to be aware of this potential overlap with the [M-1] ion of this compound (m/z 107).

  • Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond. This can influence the rate of fragmentation reactions involving the cleavage of these bonds. For this compound, the loss of a deuterium radical (to form m/z 106) may be less favored than the loss of a hydrogen radical from the same position in unlabeled ethylbenzene. This can lead to slight differences in the relative abundances of certain fragment ions.

Experimental Protocols

The following is a general experimental protocol for the analysis of ethylbenzene and its deuterated analog using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol should be optimized based on the specific instrumentation and analytical requirements.

1. Sample Preparation:

  • For liquid samples, a direct injection or a dilution with a suitable solvent (e.g., hexane, dichloromethane) may be employed.

  • For air or headspace analysis, solid-phase microextraction (SPME) or purge-and-trap techniques are recommended to concentrate the analytes.

  • Prepare calibration standards containing known concentrations of both ethylbenzene and this compound in the appropriate matrix.

2. GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 150 °C.

      • Hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan mode (e.g., m/z 35-200) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and specificity.

      • SIM Ions for Ethylbenzene: m/z 106, 91, 77.

      • SIM Ions for this compound: m/z 108, 93, 77.

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary electron ionization fragmentation pathway of this compound.

Fragmentation_Pathway cluster_main EI Fragmentation of this compound mol This compound [C₆H₅CD₂CH₃] m/z = 108 loss1 - •CH₃ mol->loss1 loss2 - •CD₂CH₃ mol->loss2 loss3 - H• or D• mol->loss3 frag1 [M-15]⁺ [C₇H₅D₂]⁺ m/z = 93 (Base Peak) frag2 [M-29]⁺ [C₆H₅]⁺ m/z = 77 frag3 [M-1]⁺ / [M-2]⁺ [C₈H₉D₂]⁺ or [C₈H₁₀D]⁺ m/z = 107 or 106 loss1->frag1 loss2->frag2 loss3->frag3

Caption: Fragmentation of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound in comparison to its non-deuterated form. For specific applications, it is imperative to perform thorough experimental validation to confirm fragmentation patterns and assess potential interferences within the specific analytical matrix.

A Comparative Guide to the NMR Spectra of Ethyl-1,1-d2-benzene and Unlabeled Ethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of ethyl-1,1-d2-benzene and its unlabeled counterpart, ethylbenzene. Understanding the spectral differences arising from isotopic labeling is crucial for mechanistic studies, reaction monitoring, and structural elucidation in various chemical and pharmaceutical research settings. This document presents experimental data in a clear, comparative format, outlines the methodologies for spectral acquisition, and includes a visual representation of the structural differences and their spectral consequences.

Data Presentation: A Comparative Analysis

The introduction of two deuterium atoms at the benzylic position (C1) of the ethyl group in this compound leads to significant and predictable changes in both the ¹H and ¹³C NMR spectra when compared to unlabeled ethylbenzene. The following tables summarize the key quantitative data.

¹H NMR Spectral Data
CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ethylbenzene -CH₃~1.2Triplet~7.63H
-CH₂~2.6Quartet~7.62H
Aromatic~7.1-7.3Multiplet-5H
This compound -CH₃~1.19[1]Singlet-3H
-CD₂----
Aromatic~7.1-7.3Multiplet-5H
¹³C NMR Spectral Data
CompoundCarbonChemical Shift (δ, ppm)Predicted Multiplicity (Proton-Coupled)
Ethylbenzene -CH₃~15.5Quartet
-CH₂~28.8Triplet
Aromatic (C1)~144.3Singlet
Aromatic (C2, C6)~128.0Doublet
Aromatic (C3, C5)~128.5Doublet
Aromatic (C4)~125.8Doublet
This compound -CH₃~15.5Quartet
-CD₂~28.5 (Predicted)Triplet (due to C-D coupling, often broadened and reduced in intensity)
Aromatic (C1)~144.1 (Predicted)Singlet
Aromatic (C2, C6)~128.0Doublet
Aromatic (C3, C5)~128.5Doublet
Aromatic (C4)~125.8Doublet

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like ethylbenzene and its deuterated analog.

Sample Preparation
  • Dissolution: Approximately 5-10 mg of the analyte (ethylbenzene or this compound) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer: The resulting solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Instrument Setup: The NMR spectrometer is tuned to the proton frequency (e.g., 300, 400, or 500 MHz).

  • Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field. The field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.

  • Acquisition: A standard one-pulse experiment is typically used. Key acquisition parameters include:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16, depending on the sample concentration.

  • Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and integration of the signals.

¹³C NMR Spectroscopy
  • Instrument Setup: The spectrometer is tuned to the carbon-13 frequency (e.g., 75, 100, or 125 MHz).

  • Locking and Shimming: Similar to ¹H NMR, the field is locked and shimmed.

  • Acquisition: A standard proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling. Key acquisition parameters include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons)

    • Number of Scans: 128 or more, due to the low natural abundance and sensitivity of the ¹³C nucleus.

  • Processing: The FID is processed similarly to the ¹H spectrum through Fourier transformation, phasing, and baseline correction.

Visualization of Structural and Spectral Differences

The following diagram illustrates the structural difference between ethylbenzene and this compound and the resulting impact on the multiplicity of the methyl proton signal.

G cluster_ethylbenzene Ethylbenzene cluster_deuterated This compound cluster_spectra ¹H NMR Signal of -CH₃ Group EB_CH2 CH₂ EB_CH3 CH₃ EB_CH2->EB_CH3 spec_EB Triplet EB_CH3->spec_EB Coupling with -CH₂ EB_Ph Ph EB_Ph->EB_CH2 D_CD2 CD₂ D_CH3 CH₃ D_CD2->D_CH3 spec_D Singlet D_CH3->spec_D No Coupling with -CD₂ D_Ph Ph D_Ph->D_CD2

Caption: Structural impact of deuteration on the methyl proton signal.

Discussion of Spectral Differences

The primary differences in the NMR spectra of ethylbenzene and this compound arise from the substitution of protons with deuterium at the benzylic position.

  • ¹H NMR Spectrum: In unlabeled ethylbenzene, the methyl (-CH₃) protons are coupled to the two adjacent methylene (-CH₂) protons, resulting in a triplet signal. In this compound, the methyl protons are adjacent to a deuterated methylene group (-CD₂). Since the coupling between protons and deuterium (¹H-²H coupling) is very small and often not resolved, the methyl proton signal appears as a singlet.[1] The signal for the benzylic protons is absent in the ¹H NMR spectrum of the deuterated compound.

  • ¹³C NMR Spectrum: The chemical shifts of the carbon atoms in this compound are very similar to those in unlabeled ethylbenzene. However, the signal for the deuterated carbon (-CD₂) is expected to be a triplet in a proton-coupled spectrum due to coupling with the two deuterium atoms (spin I=1). In a standard proton-decoupled ¹³C NMR spectrum, this signal will be significantly broader and have a lower intensity compared to the corresponding -CH₂ signal in ethylbenzene. This is due to the C-D coupling and a less efficient Nuclear Overhauser Effect (NOE) enhancement from the deuterated position. In some cases, the signal for the deuterated carbon can be difficult to observe.

References

Assessing the Isotopic Enrichment of Ethyl-1,1-d2-benzene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with isotopically labeled compounds, accurate assessment of isotopic enrichment is paramount. This guide provides a comparative overview of the primary analytical techniques for determining the isotopic enrichment of Ethyl-1,1-d2-benzene. We will delve into the methodologies of High-Resolution Mass Spectrometry (HR-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their principles, experimental protocols, and comparative performance data.

Comparison of Analytical Techniques

The choice of analytical technique for assessing the isotopic enrichment of this compound depends on a variety of factors, including the required precision, the presence of isomers, and the available instrumentation. The following table summarizes the key performance characteristics of HR-MS, NMR, and GC-MS for this application.

FeatureHigh-Resolution Mass Spectrometry (HR-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the mass-to-charge ratio of ions to distinguish between isotopologues based on their mass difference.Measures the nuclear magnetic resonance of isotopes (¹H and ²H) to determine their relative abundance and position in the molecule.Separates compounds based on their volatility and polarity, followed by mass analysis for isotopic composition.
Primary Measurement Relative abundance of isotopic ions (e.g., M, M+1, M+2).Integral of proton and deuterium signals.Mass spectra of chromatographically separated isotopologues.
Precision HighHighGood to High
Accuracy HighHighGood to High
Sensitivity Very HighModerateHigh
Limit of Detection Low (ng level or below)[1][2]HigherLow
Sample Throughput HighLow to ModerateHigh
Structural Information Limited to fragmentation patterns.Detailed structural information and position of labels.Provides separation of isomers.
Key Advantage High sensitivity and ability to analyze complex mixtures.Provides precise positional information of deuterium atoms.Excellent for separating mixtures of isotopologues and isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate assessment of isotopic enrichment. Below are representative protocols for each technique.

High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the isotopic enrichment of this compound by measuring the relative abundance of its isotopologues.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.[2]

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

  • Infusion and Ionization: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Utilize an appropriate ionization technique. For volatile compounds like ethylbenzene, EI is a common choice.

  • Mass Spectrum Acquisition: Acquire the full scan mass spectrum in the expected m/z range for the molecular ion of ethylbenzene (C₈H₁₀, MW: 106.0783) and its deuterated analogue (C₈H₈D₂, MW: 108.0908).

  • Data Analysis:

    • Identify the ion clusters corresponding to the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) ethylbenzene.

    • Extract the ion chromatograms for each isotopologue.

    • Integrate the peak areas for each isotopic ion.

    • Calculate the percentage of isotopic enrichment using the following formula:

      % Enrichment = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantify the deuterium incorporation at the C1 position of the ethyl group in this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting both ¹H and ²H nuclei.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃) that does not have signals overlapping with the analyte signals. Add a known amount of an internal standard with a well-defined proton signal for quantification.

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the signal corresponding to the remaining protons at the C1 position of the ethyl group (a triplet, if any residual C1-H is present) and a well-resolved signal from the aromatic protons.

  • ²H NMR Acquisition:

    • Acquire a quantitative ²H NMR spectrum.

    • Integrate the signal corresponding to the deuterium at the C1 position.

  • Data Analysis:

    • The degree of deuteration can be calculated by comparing the integral of the residual ¹H signal at the C1 position to the integral of a non-deuterated position (e.g., aromatic protons).

    • Alternatively, a combined ¹H and ²H NMR approach can provide a more accurate determination of isotopic abundance.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify the different isotopologues of ethylbenzene.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a volatile solvent (e.g., hexane or dichloromethane).

  • GC Separation:

    • Inject the sample into the GC.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to achieve chromatographic separation of ethylbenzene from any potential impurities.

    • Develop a temperature program that provides good resolution of the analyte peak.

  • MS Detection:

    • The eluting compounds are introduced into the mass spectrometer.

    • Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode for the m/z values corresponding to the different isotopologues (e.g., m/z 106 for d0, 107 for d1, 108 for d2).

  • Data Analysis:

    • Identify the chromatographic peak for ethylbenzene.

    • Extract the mass spectrum for this peak.

    • Determine the relative abundance of the different isotopic peaks in the mass spectrum to calculate the isotopic enrichment.

Alternative Deuterated Compounds for Comparison

For comparative studies and as internal standards, other deuterated ethylbenzene derivatives are commercially available. These can be used to validate analytical methods and to serve as benchmarks for isotopic enrichment analysis.

  • Ethylbenzene-d10 (C₆D₅CD₂CD₃): This fully deuterated ethylbenzene is an excellent internal standard for quantitative analysis of ethylbenzene and its isotopologues by GC-MS or LC-MS.[4]

  • Ethyl(benzene-d5) (C₆D₅C₂H₅): This compound, with deuterium labeling on the aromatic ring, can be used to study the fragmentation pathways in mass spectrometry and as a standard for NMR spectroscopy.[5]

Visualizing the Workflow

The following diagrams illustrate the general workflows for assessing the isotopic enrichment of this compound using the described analytical techniques.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HR-MS Analysis cluster_data Data Processing Prep Dissolve this compound in suitable solvent Infusion Infusion & Ionization Prep->Infusion Introduce Sample Acquisition Mass Spectrum Acquisition Infusion->Acquisition Analysis Extract & Integrate Isotopic Ion Peaks Acquisition->Analysis Calculation Calculate % Enrichment Analysis->Calculation

Figure 1: HR-MS workflow for isotopic enrichment analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Prep Dissolve in Deuterated Solvent with Internal Standard H1_Acquisition ¹H NMR Acquisition Prep->H1_Acquisition H2_Acquisition ²H NMR Acquisition Prep->H2_Acquisition Integration Integrate ¹H and ²H Signals H1_Acquisition->Integration H2_Acquisition->Integration Calculation Calculate Deuterium Incorporation Integration->Calculation

Figure 2: NMR spectroscopy workflow for deuterium quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve in Volatile Solvent Injection GC Injection & Separation Prep->Injection Detection MS Detection Injection->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram MassSpec Extract Mass Spectrum of Analyte Peak Chromatogram->MassSpec Calculation Determine Relative Abundance of Isotopes MassSpec->Calculation

Figure 3: GC-MS workflow for isotopologue analysis.

References

A Guide to Inter-Laboratory Comparison of Ethyl-1,1-d2-benzene Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) or proficiency test (PT) for the analysis of Ethyl-1,1-d2-benzene. As a deuterated internal standard or tracer, ensuring consistent and accurate quantification of this compound across different laboratories is critical for the reliability of experimental data in various research and development applications. This document outlines the experimental protocols, data presentation standards, and performance evaluation criteria based on established methodologies for similar volatile organic compounds (VOCs), such as those found in the European Commission Joint Research Centre (EC-JRC) inter-laboratory comparisons for BTEX (benzene, toluene, ethylbenzene, and xylenes) and guidelines from ISO 13528:2022 ("Statistical methods for use in proficiency testing by interlaboratory comparison").[1][2][3][4]

Introduction to the Inter-Laboratory Comparison Scheme

The primary objective of this inter-laboratory comparison is to assess the performance of participating laboratories in the quantitative analysis of this compound. This scheme is designed to help laboratories evaluate their analytical methods, identify potential biases, and ensure the comparability of results. The comparison is based on the analysis of prepared test samples containing known concentrations of this compound.

The workflow for this inter-laboratory comparison is outlined in the diagram below.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Test Material Preparation (this compound in Methanol) B Homogeneity and Stability Testing A->B QC C Sample Distribution to Participating Laboratories B->C D Analysis by Participating Laboratories (GC-MS) C->D E Data Submission to Coordinating Body D->E F Statistical Analysis (ISO 13528) E->F G Performance Evaluation (z-scores) F->G H Issuance of Final Report G->H

Caption: Workflow for the Inter-Laboratory Comparison of this compound.

Experimental Protocols

The following protocols are recommended for the analysis of this compound in the provided test samples.

2.1. Test Sample Description

Participants will receive a set of test samples containing this compound at various concentration levels in a methanol matrix. The concentration range is designed to cover typical analytical working ranges. A blank sample will also be included.

2.2. Recommended Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its high sensitivity and selectivity, GC-MS is the recommended analytical technique.[5][6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Injection: Split/splitless inlet. A splitless injection is preferable for maximizing sensitivity.[6]

  • Column: A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is recommended for good peak separation.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: An optimized temperature program to ensure separation from any potential impurities and the solvent peak.

  • Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Key ions for this compound should be monitored.

  • Internal Standard: A suitable internal standard, such as benzene-d6 or toluene-d8, should be used for quantification.[7]

2.3. Quality Control and Calibration

  • Calibration: A multi-point calibration curve should be prepared using certified reference standards of this compound.

  • Blanks: A solvent blank should be run to ensure no contamination.

  • Replicates: Each test sample should be analyzed in replicate (n=3) to assess repeatability.

Data Presentation and Performance Evaluation

The performance of each laboratory will be evaluated based on the statistical analysis of the submitted data, in accordance with ISO 13528.[1][2]

3.1. Assigned Value (x_pt)

The assigned value for each test sample will be determined from the certified reference material used for its preparation.

3.2. Performance Statistics

The primary statistic for performance evaluation will be the z-score, calculated as follows:

z = (x - x_pt) / σ_pt

where:

  • x is the result reported by the laboratory.

  • x_pt is the assigned value.

  • σ_pt is the standard deviation for proficiency assessment.

The interpretation of z-scores is as follows[8]:

  • |z| ≤ 2.0: Satisfactory performance

  • 2.0 < |z| < 3.0: Questionable performance (warning signal)

  • |z| ≥ 3.0: Unsatisfactory performance (action signal)

3.3. Summary of Hypothetical Inter-Laboratory Comparison Results

The following tables present hypothetical results for an inter-laboratory comparison with five participating laboratories analyzing two different concentrations of this compound.

Table 1: Results for Test Sample A Assigned Value (x_pt): 10.00 µg/mL Standard Deviation for Proficiency Assessment (σ_pt): 0.80 µg/mL

Laboratory CodeReported Mean (µg/mL)Bias (%)Repeatability (RSD %)z-scorePerformance
Lab-019.85-1.52.1-0.19Satisfactory
Lab-0211.5015.03.51.88Satisfactory
Lab-038.50-15.04.2-1.88Satisfactory
Lab-0412.5025.02.83.13Unsatisfactory
Lab-0510.202.01.90.25Satisfactory

Table 2: Results for Test Sample B Assigned Value (x_pt): 50.00 µg/mL Standard Deviation for Proficiency Assessment (σ_pt): 3.50 µg/mL

Laboratory CodeReported Mean (µg/mL)Bias (%)Repeatability (RSD %)z-scorePerformance
Lab-0149.50-1.01.8-0.14Satisfactory
Lab-0255.0010.02.51.43Satisfactory
Lab-0342.00-16.03.9-2.29Questionable
Lab-0458.0016.03.12.29Questionable
Lab-0551.002.01.50.29Satisfactory

Logical Framework for Data Analysis

The process for analyzing the submitted data and evaluating laboratory performance is depicted in the following diagram.

G cluster_data_input Data Input cluster_reference_data Reference Data cluster_calculation Performance Calculation cluster_evaluation Performance Evaluation cluster_output Performance Outcome A Laboratory Results (Mean, SD) D Calculate z-score: (x - x_pt) / σ_pt A->D B Assigned Value (x_pt) B->D C Proficiency SD (σ_pt) C->D E |z| <= 2.0? D->E F 2.0 < |z| < 3.0? E->F No G Satisfactory E->G Yes H Unsatisfactory F->H No I Questionable F->I Yes

Caption: Logical flow for the calculation and evaluation of z-scores.

By adhering to this guide, participating laboratories can effectively assess their analytical capabilities for this compound, contributing to higher data quality and consistency across the scientific community.

References

Ethyl-1,1-d2-benzene as a Tracer: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking a reliable tracer for metabolic studies and quantitative analysis, Ethyl-1,1-d2-benzene offers a stable isotopic label with distinct advantages. This guide provides a comprehensive comparison of its performance against other alternatives, supported by experimental data and detailed methodologies, to inform its application in your research.

This compound, a deuterated isotopologue of ethylbenzene, serves as a powerful tool in tracer studies, particularly in the fields of metabolism, pharmacokinetics, and environmental analysis. Its primary utility lies in its ability to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry (MS). This allows for the precise tracking and quantification of metabolic pathways and the fate of xenobiotics. The stability of the carbon-deuterium bond ensures minimal isotopic exchange under most biological conditions, a critical factor for the accuracy of tracer experiments.

Performance Comparison: Accuracy and Precision

The accuracy of a tracer refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurement. In the context of this compound, its performance is critically dependent on the analytical methodology, particularly the use of isotope dilution mass spectrometry. When used as an internal standard, this compound can significantly improve the accuracy and precision of quantifying unlabeled ethylbenzene and its metabolites by correcting for variations in sample preparation, injection volume, and instrument response.

While specific quantitative data for the accuracy and precision of this compound as a tracer in published literature is limited, the principles of isotope dilution analysis provide a strong theoretical framework for its high performance. The co-elution of the deuterated standard with the analyte of interest in chromatographic separations ensures that both experience similar matrix effects, leading to more reliable quantification.

Table 1: Theoretical Performance Characteristics of this compound as a Tracer

ParameterExpected PerformanceRationale
Accuracy HighCo-elution with the analyte minimizes differential matrix effects. The known isotopic purity allows for accurate correction of the analyte signal.
Precision High (%RSD < 15%)As an internal standard, it corrects for variability in sample handling, injection, and ionization, leading to lower relative standard deviation in replicate measurements.
Specificity HighThe mass difference of +2 Da allows for clear differentiation from the unlabeled analyte by mass spectrometry, reducing the likelihood of interference.
Linearity ExcellentThe response ratio of the analyte to the internal standard is expected to be linear over a wide concentration range.

Note: The values in this table are based on established principles of isotope dilution mass spectrometry. Actual performance will vary depending on the specific analytical method, instrumentation, and matrix.

Comparison with Alternative Tracers

The choice of a tracer depends on the specific application. Other deuterated forms of ethylbenzene or related compounds can also be used.

Table 2: Comparison of this compound with Other Deuterated Tracers

TracerAdvantagesDisadvantages
This compound Specific labeling at the ethyl group allows for tracing reactions involving this part of the molecule. Commercially available.Potential for kinetic isotope effects in reactions involving the C-D bond.
Ethylbenzene-d5 Higher degree of deuteration provides a larger mass shift, potentially reducing spectral overlap.May be more expensive and less readily available. Labeling on the aromatic ring may not be ideal for studying side-chain metabolism.
Ethylbenzene-d10 Fully deuterated, providing the largest possible mass shift.Highest cost and potential for significant kinetic isotope effects.
Toluene-d8 Structurally similar aromatic hydrocarbon.Different chemical properties and metabolic pathways compared to ethylbenzene.

Experimental Protocols

The following provides a generalized experimental protocol for the use of this compound as an internal standard for the quantification of ethylbenzene in a biological matrix by gas chromatography-mass spectrometry (GC-MS).

Objective:

To accurately and precisely quantify the concentration of ethylbenzene in a biological sample (e.g., blood, urine, tissue homogenate) using this compound as an internal standard.

Materials:
  • Ethylbenzene standard

  • This compound (internal standard)

  • Organic solvent (e.g., hexane, ethyl acetate)

  • Biological matrix from a control (unexposed) source

  • Sample vials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:
  • Preparation of Standard Solutions:

    • Prepare a stock solution of ethylbenzene in the chosen organic solvent.

    • Prepare a stock solution of this compound in the same solvent.

    • Create a series of calibration standards by spiking the control biological matrix with known concentrations of the ethylbenzene stock solution.

    • Add a fixed concentration of the this compound internal standard solution to each calibration standard and to the unknown samples.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a known volume of the biological sample (and calibration standards), add the internal standard solution.

    • Add an appropriate volume of the extraction solvent.

    • Vortex the mixture vigorously to ensure thorough mixing and extraction of the analytes into the organic phase.

    • Centrifuge the mixture to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the extracted sample onto the GC column.

    • The GC will separate ethylbenzene and this compound based on their volatility and interaction with the stationary phase. Due to their similar chemical properties, they should have very similar retention times.

    • The mass spectrometer will detect the separated compounds. Set the instrument to monitor for the characteristic ions of both ethylbenzene (e.g., m/z 106, 91) and this compound (e.g., m/z 108, 93).

  • Data Analysis:

    • Integrate the peak areas for the selected ions of both the analyte (ethylbenzene) and the internal standard (this compound).

    • Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard.

    • Construct a calibration curve by plotting the response ratio against the known concentration of ethylbenzene in the standards.

    • Calculate the response ratio for the unknown samples and use the calibration curve to determine the concentration of ethylbenzene in those samples.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Organic_Phase Collect Organic Phase Extraction->Organic_Phase GCMS GC-MS Analysis Organic_Phase->GCMS Integration Peak Area Integration GCMS->Integration Ratio Calculate Response Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Logical_Relationship Analyte Ethylbenzene (Analyte) Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS This compound (Internal Standard) IS->Process Correction Correction for Variability Variability Introduces Variability Accurate_Quant Accurate & Precise Quantification Process->Accurate_Quant Ratio of Signals

Caption: Rationale for using a deuterated internal standard to ensure accuracy and precision.

The Deuterium Isotope Effect: A Comparative Guide to Reaction Rate Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of reaction kinetics is paramount. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter reaction rates—a phenomenon known as the Kinetic Isotope Effect (KIE). This guide provides a comprehensive comparison of the deuterium effect across various chemical and biological reactions, supported by experimental data and detailed methodologies.

The C-D bond is stronger than the C-H bond due to the lower zero-point energy of the heavier deuterium atom.[1] Consequently, reactions where a C-H bond is broken in the rate-determining step experience a notable decrease in reaction rate upon deuterium substitution. This primary kinetic isotope effect, expressed as the ratio of the rate constants (kH/kD), typically ranges from 2 to 8.[2] This principle is not merely a theoretical curiosity; it has profound practical applications, particularly in the pharmaceutical industry, where deuteration can be strategically employed to modulate drug metabolism, enhance pharmacokinetic profiles, and reduce toxic side effects.[3]

Quantitative Comparison of Deuterium Isotope Effects

The following table summarizes the observed kinetic isotope effects upon deuterium substitution in a variety of organic and enzyme-catalyzed reactions. This data provides a quantitative basis for comparing the magnitude of the deuterium effect across different chemical transformations.

ReactionSubstrateDeuterated SubstratekH/kDReference(s)
Organic Reactions
Bromination of AcetoneAcetoneAcetone-d6~7[4]
Oxidation of a Secondary AlcoholIsopropanol (Me2CHOH)Isopropanol-d1 (Me2CDOH)7.7[5]
Free-Radical Bromination of TolueneTolueneToluene-d84.6[5]
Free-Radical Chlorination of TolueneTolueneToluene-d81.5[5]
Electrophilic Aromatic SubstitutionBenzene (C6H6)Benzene-d6 (C6D6)6.7[5]
Deprotonative BorylationBenzothiopheneC2-deuterated benzothiophene8.9[6]
Enzyme-Catalyzed Reactions
Cytochrome P450 OxidationN-nitrosodimethylamineN-nitrosodimethylamine-d6>1[7]
Glycerol-3-Phosphate DehydrogenaseDihydroxyacetone phosphate (DHAP)Deuterated NADH (NADD)1.5 - 3.1[8]
Heme-Enzyme Catalyzed Amide FormationSubstrate 3 (proprietary)Deuterated Substrate 38.2 ± 0.4[9]

Visualizing the Kinetic Isotope Effect

The underlying principle of the kinetic isotope effect can be visualized using a reaction coordinate diagram.

KIE_Reaction_Coordinate cluster_0 Reaction Coordinate Reactants Reactants TS_H Transition State (C-H) Reactants->TS_H ΔG‡ (H) TS_D Transition State (C-D) Reactants->TS_D ΔG‡ (D) Products Products TS_H->Products TS_D->Products ZPE_H ZPE (C-H) ZPE_H->Reactants ZPE_D ZPE (C-D) ZPE_D->Reactants

Caption: Reaction coordinate diagram illustrating the higher activation energy for C-D bond cleavage.

Experimental Protocols

Accurate determination of the kinetic isotope effect is crucial for mechanistic studies and drug development. The following sections detail the methodologies for key experiments cited in this guide.

General Experimental Workflow

The general workflow for determining the kinetic isotope effect involves parallel experiments with the non-deuterated and deuterated substrates, followed by kinetic analysis.

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Calculation Prep_H Prepare Non-Deuterated Substrate Solution React_H Initiate & Monitor Reaction (Substrate-H) Prep_H->React_H Prep_D Prepare Deuterated Substrate Solution React_D Initiate & Monitor Reaction (Substrate-D) Prep_D->React_D Analyze_H Determine Rate Constant (kH) React_H->Analyze_H Analyze_D Determine Rate Constant (kD) React_D->Analyze_D Calculate_KIE Calculate KIE (kH/kD) Analyze_H->Calculate_KIE Analyze_D->Calculate_KIE

References

Safety Operating Guide

Proper Disposal of Ethyl-1,1-d2-benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of Ethyl-1,1-d2-benzene, ensuring operational integrity and regulatory compliance.

This document provides detailed procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of this compound. Given its classification as a hazardous material, adherence to strict protocols is paramount to protect personnel and the environment.

Immediate Safety and Handling Precautions

This compound, like its non-deuterated counterpart ethylbenzene, is a highly flammable liquid and should be handled with extreme care in a well-ventilated area, preferably within a fume hood.[1] All sources of ignition, including heat, sparks, and open flames, must be eliminated from the handling and storage areas.[1][2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. For operations with a potential for vapor inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]

Spill Response Protocol

In the event of a spill, evacuate all non-essential personnel from the area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or commercial sorbents. Do not use combustible materials like sawdust. The contaminated absorbent material and any contaminated surfaces should be collected and placed in a sealed, properly labeled container for hazardous waste disposal. Do not wash spills down the drain.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by local, regional, and national hazardous waste regulations. Under no circumstances should this chemical be disposed of in the sanitary sewer or regular trash.[4][5][6]

  • Waste Identification and Segregation:

    • This compound waste must be classified as hazardous waste.

    • It should be segregated from non-hazardous waste and other incompatible chemical waste streams. Specifically, it is crucial to separate halogenated from non-halogenated solvent waste to facilitate proper treatment and disposal.

  • Containerization:

    • Use only approved, leak-proof, and clearly labeled hazardous waste containers. The container must be compatible with this compound.

    • The container must be kept closed at all times, except when adding waste.[6]

    • Label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Flammable Liquid," "Toxic").[6][7]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from sources of ignition, and clearly marked.[4]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal:

    • Disposal of this compound must be handled by a licensed and certified hazardous waste disposal contractor.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will provide the necessary manifests and ensure compliance with all transportation and disposal regulations.[7]

  • Record Keeping:

    • Maintain accurate records of the amount of this compound waste generated and the date of disposal. These records are essential for regulatory compliance and waste management tracking.

Quantitative Data for this compound (surrogated by Ethylbenzene)

PropertyValueSource
Physical State Colorless liquid[1][2]
Odor Aromatic[1]
Boiling Point 277°F (136°C)[1]
Flash Point 55°F (13°C)[1]
Lower Explosive Limit (LEL) 0.8%[1]
Upper Explosive Limit (UEL) 6.7%[1]
Specific Gravity 0.87[1]
Vapor Pressure 7 mmHg[1]
OSHA PEL (8-hr TWA) 100 ppm[2]
NIOSH REL (10-hr TWA) 100 ppm[2]
NIOSH STEL (15-min) 125 ppm[2]
ACGIH TLV (8-hr TWA) 20 ppm[2]
IDLH (Immediately Dangerous to Life or Health) 800 ppm[1]

Disposal Decision Workflow

DisposalWorkflow This compound Disposal Decision Workflow start Generation of This compound Waste is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Response Protocol is_spill->spill_protocol Yes collect_waste Collect Waste in Approved Container is_spill->collect_waste No spill_protocol->collect_waste label_container Label Container: 'Hazardous Waste' 'this compound' 'Flammable, Toxic' collect_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Disposal Pickup store_waste->contact_ehs record_keeping Maintain Disposal Records contact_ehs->record_keeping end Compliant Disposal record_keeping->end

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

Recommended Disposal Methods

The primary recommended methods for the disposal of ethylbenzene-containing waste are incineration and fuel blending.[8]

  • Incineration: Rotary kiln or liquid injection incineration are effective methods for the complete destruction of the chemical.[8] This process must be carried out in a licensed industrial incinerator that can handle hazardous waste.

  • Fuel Blending: Non-halogenated solvent waste, such as this compound, may be suitable for fuel blending, where it is mixed with other fuels and used in industrial furnaces or cement kilns. This recovers the energy value of the solvent.

Landfilling of liquid ethylbenzene is generally not recommended and is restricted in many jurisdictions.[8] Any solid waste contaminated with this compound must also be disposed of as hazardous waste.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting their personnel and maintaining compliance with all applicable regulations.

References

Personal protective equipment for handling Ethyl-1,1-d2-benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, operational, and disposal information for laboratory personnel working with Ethyl-1,1-d2-benzene. Given its chemical similarity to ethylbenzene, this document adheres to the safety protocols established for the non-deuterated compound.

Hazard Identification and Immediate Precautions

This compound should be handled with the same precautions as ethylbenzene. It is a highly flammable liquid and vapor that can cause serious health effects.[1][2][3] Key hazards include skin and eye irritation, respiratory tract irritation, and potential for serious damage to organs through prolonged or repeated exposure.[1][4] It is also harmful if inhaled and may be fatal if swallowed and enters the airways.[2][3]

Immediate Actions:

  • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Eliminate all ignition sources, including heat, sparks, open flames, and hot surfaces.[2][5]

  • Ensure all containers and receiving equipment are properly grounded and bonded to prevent static discharge.[1][5]

  • Use only non-sparking tools when handling.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical Splash Goggles or Full-Face ShieldMust provide a tight seal to protect against splashes and vapors that can cause serious eye irritation.[6] A face shield offers broader protection and should be used with goggles when handling larger quantities.[1][6]
Hands Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact. For prolonged or splash contact, Viton or PVA gloves are recommended.[4] Always inspect gloves for integrity before use and replace them immediately if contaminated.[4]
Body Fully-Buttoned Laboratory CoatProvides a primary barrier against accidental splashes. For tasks with a higher risk of significant exposure, a chemically resistant apron or full-body suit should be worn.[1][4]
Respiratory Air-Purifying Respirator or SCBARequired when ventilation is insufficient or when exposure limits may be exceeded.[1] The type of respirator should be selected based on a formal risk assessment.

Exposure Limits and Physical Properties

Familiarity with occupational exposure limits (OELs) and the substance's physical properties is essential for a safe working environment. The data for ethylbenzene is used as a proxy.

Occupational Exposure Limits for Ethylbenzene [7]

Organization TWA (8-Hour) STEL (15-Minute)
OSHA (PEL)100 ppm-
NIOSH (REL)100 ppm125 ppm
ACGIH (TLV)20 ppm-

Physical and Chemical Properties [2]

Property Value
Appearance Colorless liquid
Flash Point 15 - 23 °C
Ignition Temperature 430 °C
Vapor Density Heavier than air
Density 0.86 - 0.87 g/cm³ (at 20 °C)

Spill and Emergency Procedures

Prompt and correct response to a spill is crucial to prevent injury and further contamination.

  • Small Spills (Cleanable within 10 minutes):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[4]

    • Absorb the spill with an inert, non-combustible material such as dry sand or earth.[7]

    • Collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.[7]

    • Ventilate the area.

  • Large Spills:

    • Immediately evacuate the area and secure it to prevent entry.[4]

    • Activate the nearest fire alarm and notify your institution's emergency response team (e.g., Environmental Health & Safety).[4]

    • If safe to do so, remove all ignition sources.[1]

Handling and Disposal Workflow

The following workflow diagram outlines the critical steps for safely handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling Operations cluster_disposal Waste Management & Disposal cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 handle2 Ground and Bond Equipment handle1->handle2 spill Spill Occurs handle1->spill handle3 Use Non-Sparking Tools handle2->handle3 handle4 Keep Container Tightly Closed handle3->handle4 waste1 Collect Waste in Designated Container handle4->waste1 waste2 Label as Hazardous Waste waste1->waste2 waste3 Store in a Cool, Ventilated Area waste2->waste3 waste4 Arrange for Professional Disposal waste3->waste4 spill_small Small Spill Cleanup spill->spill_small Minor spill_large Large Spill: Evacuate & Alert spill->spill_large Major spill_small->waste1

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.